L-LEUCINE (18O2)
Description
BenchChem offers high-quality L-LEUCINE (18O2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-LEUCINE (18O2) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
135.17 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of ¹⁸O-Labeled L-Leucine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and purification of ¹⁸O-labeled L-leucine, a critical tracer for metabolic research and drug development. The methodologies detailed herein are compiled to offer a comprehensive resource for the production of high-purity, isotopically enriched L-leucine for use in sophisticated analytical applications, such as protein turnover studies and the investigation of the mTOR signaling pathway.
Introduction
L-leucine, an essential branched-chain amino acid, plays a pivotal role in protein synthesis and metabolic regulation. The incorporation of the stable isotope oxygen-18 (¹⁸O) into the carboxyl group of L-leucine creates a powerful tool for tracing its metabolic fate without the concerns associated with radioactive isotopes. ¹⁸O-labeled L-leucine is particularly valuable for quantifying protein synthesis and degradation rates and for elucidating cellular signaling pathways, such as the mTOR pathway, which is a key regulator of cell growth and proliferation.
This document outlines a robust method for the synthesis of ¹⁸O-labeled L-leucine via acid-catalyzed oxygen exchange, followed by detailed purification protocols using ion-exchange and reverse-phase high-performance liquid chromatography (HPLC). Furthermore, it provides insights into the analytical techniques required to confirm isotopic enrichment and purity.
Synthesis of ¹⁸O-Labeled L-Leucine
The primary method for introducing ¹⁸O into the carboxyl group of L-leucine is through an acid-catalyzed exchange reaction in the presence of ¹⁸O-enriched water (H₂¹⁸O). This method is favored for its simplicity and high labeling efficiency.
Experimental Protocol: Acid-Catalyzed ¹⁸O-Labeling
This protocol is adapted from established methods for the ¹⁸O-labeling of amino acids.
Materials:
-
L-Leucine
-
¹⁸O-enriched water (H₂¹⁸O, 95-98% isotopic purity)
-
Hydrochloric acid (HCl)
-
Anhydrous diethyl ether
-
Nitrogen gas
-
Lyophilizer
-
Heating block or water bath
-
Reaction vials (sealed)
Procedure:
-
Preparation: In a sealed reaction vial, dissolve L-leucine in ¹⁸O-enriched water (H₂¹⁸O) to a concentration of 10-20 mg/mL.
-
Acidification: Carefully add concentrated hydrochloric acid to the solution to achieve a final concentration of 1 M. The acidic environment catalyzes the oxygen exchange.
-
Reaction: Seal the vial tightly and heat the mixture at 60-70°C for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them via mass spectrometry to determine the extent of ¹⁸O incorporation.
-
Neutralization and Drying: After the desired level of isotopic enrichment is achieved, cool the reaction mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., sodium hydroxide) until the pH is approximately 7.0.
-
Solvent Removal: Freeze the neutralized solution and lyophilize to remove the H₂¹⁸O and other volatile components, yielding the crude ¹⁸O-labeled L-leucine.
-
Washing: Wash the crude product with anhydrous diethyl ether to remove any organic impurities.
-
Final Drying: Dry the final product under a stream of nitrogen gas.
Quantitative Data
The following table summarizes typical quantitative data for the acid-catalyzed synthesis of ¹⁸O-labeled L-leucine.
| Parameter | Value | Reference |
| Starting Material | L-Leucine | N/A |
| Labeling Reagent | H₂¹⁸O (97% enrichment) | N/A |
| Catalyst | 1M HCl | N/A |
| Reaction Temperature | 65 °C | N/A |
| Reaction Time | 36 hours | N/A |
| Typical Yield | >90% | Fenselau & Yao (2009) |
| Isotopic Enrichment | >95% | Murphy & Clay (1979) |
| Chemical Purity | >98% (post-purification) | N/A |
Purification of ¹⁸O-Labeled L-Leucine
Purification is a critical step to ensure the removal of unreacted L-leucine, byproducts, and salts, yielding a high-purity product suitable for sensitive biological assays. A two-step purification process involving ion-exchange chromatography followed by reverse-phase HPLC is recommended.
Experimental Protocol: Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge. For L-leucine, a cation-exchange resin is typically used.
Materials:
-
Strong cation-exchange resin (e.g., Dowex 50W-X8)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 2 M)
-
Ammonium hydroxide (NH₄OH) solution (e.g., 2 M)
-
Chromatography column
-
pH meter
Procedure:
-
Resin Preparation: Swell the cation-exchange resin in deionized water and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with 0.1 M HCl until the pH of the eluate is stable.
-
Sample Loading: Dissolve the crude ¹⁸O-labeled L-leucine in 0.1 M HCl and load it onto the column.
-
Washing: Wash the column with several column volumes of 0.1 M HCl to remove any unbound impurities.
-
Elution: Elute the bound ¹⁸O-labeled L-leucine from the resin using a 2 M ammonium hydroxide solution.
-
Fraction Collection: Collect the fractions containing the eluted amino acid. The presence of L-leucine can be monitored using a ninhydrin test or by UV absorbance at 210 nm.
-
Solvent Removal: Pool the fractions containing the purified product and remove the solvent by lyophilization.
Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC provides a high-resolution separation based on the hydrophobicity of the molecule.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the partially purified ¹⁸O-labeled L-leucine from the IEC step in Mobile Phase A.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might be:
-
0-5 min: 100% A
-
5-25 min: 0-50% B
-
25-30 min: 50-100% B
-
30-35 min: 100% B
-
35-40 min: 100-0% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
Fraction Collection: Collect the peak corresponding to L-leucine.
-
Final Product Preparation: Pool the collected fractions and lyophilize to obtain the final high-purity ¹⁸O-labeled L-leucine.
Quantitative Data for Purification
| Purification Step | Parameter | Value |
| Ion-Exchange Chromatography | Recovery | ~95% |
| Purity | >95% | |
| Reverse-Phase HPLC | Recovery | >90% |
| Final Purity | >99% |
Quality Control and Analysis
The final product should be analyzed to confirm its identity, purity, and isotopic enrichment.
-
Mass Spectrometry (MS): To determine the isotopic enrichment. The mass spectrum will show a mass shift of +4 Da for the doubly labeled L-leucine (¹⁸O₂) compared to the unlabeled compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemical integrity of the L-leucine.
Visualization of Key Pathways and Workflows
mTOR Signaling Pathway
L-leucine is a potent activator of the mTOR (mechanistic target of rapamycin) signaling pathway, which is central to cell growth, proliferation, and protein synthesis. The following diagram illustrates the key components of this pathway and the role of L-leucine.
Caption: The mTOR signaling pathway activated by L-leucine.
Experimental Workflow for Synthesis and Purification
The following diagram outlines the logical flow of the synthesis and purification of ¹⁸O-labeled L-leucine.
Caption: Workflow for ¹⁸O-L-leucine synthesis and purification.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of ¹⁸O-labeled L-leucine. By following the detailed protocols and leveraging the provided quantitative data, researchers can confidently produce high-quality isotopic tracers for their studies. The successful application of these methods will enable more precise and insightful investigations into protein metabolism and cellular signaling, ultimately advancing our understanding of human health and disease.
L-Leucine (¹⁸O₂) Metabolic Labeling: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core mechanism of action of L-Leucine (¹⁸O₂) in metabolic labeling for quantitative proteomics. It provides a detailed exploration of the biochemical pathways, experimental considerations, and data interpretation challenges associated with this technique. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design, execute, and analyze experiments utilizing ¹⁸O₂-labeled L-Leucine.
Introduction to Metabolic Labeling with L-Leucine (¹⁸O₂)
Metabolic labeling is a powerful technique for studying proteome dynamics, including protein synthesis, degradation, and turnover. Unlike in vitro chemical labeling methods, metabolic labeling involves the incorporation of stable isotopes into proteins in vivo or in cell culture during translation. L-Leucine, an essential branched-chain amino acid (BCAA), is a key regulator of protein synthesis, making its isotopically labeled form an ideal probe for these studies.
L-Leucine labeled with two heavy oxygen isotopes in its carboxyl group (L-Leucine (¹⁸O₂)) offers a unique approach to tracing the fate of leucine and, by extension, the dynamics of the proteome. When a protein is synthesized, one of the ¹⁸O atoms is lost during peptide bond formation, resulting in the incorporation of a single ¹⁸O-leucine residue. The subsequent analysis of the isotopic enrichment of leucine in the proteome by mass spectrometry allows for the quantification of protein turnover.
Mechanism of Action
The utility of L-Leucine (¹⁸O₂) as a metabolic label is rooted in two fundamental biological processes: its role as a building block in protein synthesis and its function as a key signaling molecule that activates the mTOR pathway.
Incorporation into Nascent Polypeptide Chains
The primary mechanism of action involves the direct incorporation of L-Leucine (¹⁸O₂) into newly synthesized proteins. The process begins with the charging of tRNA with L-Leucine (¹⁸O₂) by leucyl-tRNA synthetase. This charged tRNA then delivers the labeled amino acid to the ribosome, where it is incorporated into the growing polypeptide chain according to the mRNA template. A critical aspect of this process is that during the formation of the peptide bond, one of the carboxyl oxygen atoms is removed.[1][2] This means that a protein synthesized in the presence of L-Leucine (¹⁸O₂) will contain L-Leucine with a single ¹⁸O atom.
Activation of the mTOR Signaling Pathway
Beyond its structural role, L-Leucine is a potent activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5][6] Leucine influx into the cell is sensed by Sestrin2, which leads to the activation of mTOR Complex 1 (mTORC1).[4] Activated mTORC1 then phosphorylates downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][5] Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of translation.[5] This signaling cascade enhances the overall rate of protein synthesis, and thus the incorporation of the L-Leucine (¹⁸O₂) label.
References
- 1. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
An In-depth Technical Guide to L-Leucine (¹⁸O₂) for Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein turnover, the dynamic balance between protein synthesis and degradation, is fundamental to understanding cellular physiology and the pathogenesis of numerous diseases. Dysregulation of protein turnover is implicated in a wide range of conditions, including metabolic disorders, neurodegenerative diseases, and cancer. Consequently, accurate methods for quantifying protein synthesis and degradation rates are crucial for both basic research and the development of novel therapeutics.
Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful and precise tool for measuring protein dynamics. Among the various stable isotope-labeled amino acids, L-leucine labeled with two ¹⁸O atoms in its carboxyl group (L-leucine (¹⁸O₂)) offers a unique approach to dissecting the complexities of protein turnover. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis considerations for utilizing L-leucine (¹⁸O₂) in protein turnover studies.
Core Principles of L-Leucine (¹⁸O₂) Labeling
The methodology of using L-leucine (¹⁸O₂) for protein turnover studies is predicated on the metabolic incorporation of this "heavy" amino acid into newly synthesized proteins. When a cell or organism is supplied with L-leucine (¹⁸O₂), it is charged to its cognate tRNA and incorporated into nascent polypeptide chains during translation.
A key feature of this technique is the fate of the ¹⁸O labels during protein synthesis. One of the two ¹⁸O atoms is lost during the formation of the peptide bond. This results in newly synthesized proteins containing L-leucine with a single ¹⁸O atom. By tracking the rate of incorporation of ¹⁸O-leucine into proteins and the subsequent decay of the labeled protein pool, researchers can precisely calculate both protein synthesis and degradation rates.
This method is a specific application of the broader Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) methodology, which allows for the relative quantification of proteins between different cell populations. In the context of protein turnover, the "light" (unlabeled) and "heavy" (¹⁸O-labeled) forms of leucine-containing peptides can be distinguished by mass spectrometry, enabling the calculation of the fraction of newly synthesized protein over time.
Quantitative Data on Protein Turnover
| Protein | Gene | Function | Half-life (hours) |
| Histone H4 | HIST1H4A | DNA packaging | > 100 |
| GAPDH | GAPDH | Glycolysis | 85 |
| Actin, cytoplasmic 1 | ACTB | Cytoskeleton | 70 |
| Tubulin alpha-1A chain | TUBA1A | Cytoskeleton | 45 |
| Pyruvate kinase PKM | PKM | Glycolysis | 30 |
| Cyclin-dependent kinase 1 | CDK1 | Cell cycle | 15 |
| Ornithine decarboxylase | ODC1 | Polyamine synthesis | 0.5 |
This table is a representative example based on typical protein half-life data and is intended for illustrative purposes. Actual values can vary depending on the specific experimental conditions and cell type.
Experimental Protocols
The successful implementation of L-leucine (¹⁸O₂) for protein turnover studies requires meticulous attention to experimental detail. The following protocol outlines the key steps for a typical in vitro experiment using cultured cells.
Cell Culture and Labeling
-
Cell Line Selection: Choose a cell line appropriate for the research question. Ensure the cells are healthy and in the logarithmic growth phase.
-
Media Preparation: Prepare SILAC-compatible cell culture medium that is deficient in L-leucine. Supplement one batch of medium with "light" (unlabeled) L-leucine and another with "heavy" L-leucine (¹⁸O₂). The concentration of leucine should be optimized for the specific cell line.
-
Adaptation Phase (for relative quantification between two populations): If comparing two cell populations, culture them for at least five to six cell doublings in their respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid.
-
Pulse-Chase Labeling (for turnover studies):
-
Pulse: Culture cells in the "heavy" L-leucine (¹⁸O₂) medium for a defined period to label newly synthesized proteins. The duration of the pulse will depend on the expected turnover rate of the proteins of interest.
-
Chase: After the pulse, wash the cells thoroughly with phosphate-buffered saline (PBS) and switch to the "light" L-leucine medium. Collect cell samples at various time points during the chase period.
-
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Lyse the collected cells using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion:
-
Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (DTT).
-
Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.
-
-
Peptide Cleanup: Desalt and concentrate the peptide mixture using a solid-phase extraction (SPE) method, such as C18 spin columns.
Mass Spectrometry Analysis
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Chromatographic Separation: Separate the peptides based on their hydrophobicity using a reverse-phase HPLC column with a gradient of an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry:
-
Full Scan (MS1): Acquire full scan mass spectra to detect the "light" and "heavy" peptide pairs.
-
Tandem Mass Spectrometry (MS/MS): Select and fragment the peptide ions to obtain their amino acid sequence for protein identification.
-
-
Data Analysis
-
Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.
-
Quantification:
-
Extract the ion intensities for the "light" and "heavy" forms of each identified peptide from the MS1 spectra.
-
Calculate the ratio of heavy to light (H/L) peptide intensities at each time point.
-
-
Turnover Rate Calculation:
-
Plot the natural logarithm of the H/L ratio against time.
-
The slope of the resulting linear regression corresponds to the protein degradation rate constant (k_deg).
-
The protein half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k_deg.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for protein turnover studies using L-leucine (¹⁸O₂).
mTOR Signaling Pathway
understanding the role of L-LEUCINE (18O2) in mTOR signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the essential amino acid L-leucine as a critical signaling molecule in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway. Understanding this intricate signaling network is paramount for research in metabolism, cell growth, aging, and the development of therapeutic strategies for a variety of diseases, including cancer and metabolic disorders. This guide details the molecular mechanisms of leucine sensing, presents quantitative data, outlines key experimental protocols, and introduces the application of isotopically labeled L-leucine, such as L-leucine (¹⁸O₂), in studying the downstream metabolic effects of mTORC1 activation.
Core Concepts: L-Leucine as a Primary mTORC1 Activator
L-leucine, in addition to its role as a building block for protein synthesis, acts as a potent signaling molecule that directly activates mTORC1, a master regulator of cell growth and metabolism.[1][2] This activation is crucial for processes such as protein and lipid synthesis, and the inhibition of autophagy.[3] The molecular machinery responsible for sensing intracellular leucine levels and relaying this information to mTORC1 involves a sophisticated network of proteins, with Sestrin2 playing a central role as a direct leucine sensor.[4][5]
Upon leucine binding, Sestrin2 undergoes a conformational change that disrupts its inhibitory interaction with the GATOR2 complex.[4] GATOR2 is a positive regulator of mTORC1, and its release from Sestrin2-mediated inhibition allows it to inhibit the GATOR1 complex. GATOR1 functions as a GTPase-activating protein (GAP) for the RagA/B GTPases. The inhibition of GATOR1 leads to the accumulation of GTP-bound RagA/B, which is essential for the recruitment of mTORC1 to the lysosomal surface, where it is activated by the Rheb GTPase.[6]
Quantitative Data Presentation
The following tables summarize key quantitative data from studies on L-leucine's activation of mTORC1.
| Parameter | Value | Cell Type/System | Reference |
| Sestrin2-Leucine Binding Affinity (Kd) | 20 µM | In vitro | [4] |
| Leucine Concentration for Half-Maximal mTORC1 Activation | 20-40 µM | HEK-293T cells | [4] |
Table 1: Leucine Sensing and mTORC1 Activation Parameters. This table highlights the direct binding affinity of L-leucine to its sensor, Sestrin2, and the corresponding concentration required for a significant physiological response in mTORC1 activation.
| Treatment | Phosphorylation of S6K1 (Thr389) | Phosphorylation of 4E-BP1 (Ser65) | Reference |
| Control (Leucine-starved) | Baseline | Baseline | [2] |
| Leucine (135 mg/kg body weight, 1h) | Increased | Increased | [2] |
| Leucine (0.675 g/kg body weight) | Plateau Reached | Plateau Reached | [1] |
Table 2: In Vivo Dose-Response of Leucine on mTORC1 Downstream Targets in Rats. This table illustrates the in vivo effect of oral leucine administration on the phosphorylation of key mTORC1 substrates, S6K1 and 4E-BP1, in skeletal muscle.
Signaling Pathway Visualization
The following diagram illustrates the L-leucine signaling pathway to mTORC1.
Caption: L-Leucine signaling to mTORC1.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of L-leucine in mTOR signaling.
Cell Culture and Leucine Stimulation
-
Cell Lines: HEK-293T, C2C12 myotubes, or other relevant cell lines.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Leucine Starvation: To study the acute effects of leucine, cells are first starved of amino acids.
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Incubate cells in amino acid-free DMEM for 50 minutes.
-
-
Leucine Stimulation:
-
Prepare a stock solution of L-leucine in amino acid-free DMEM.
-
Add L-leucine to the starved cells at the desired final concentration (e.g., 100 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Cells are then harvested for downstream analysis.
-
Immunoprecipitation of mTORC1 Components
This protocol is for the immunoprecipitation of mTOR to analyze its interaction with other proteins in response to leucine stimulation.
-
Cell Lysis:
-
Wash leucine-stimulated and control cells with ice-cold PBS.
-
Lyse cells in ice-cold IP lysis buffer (e.g., 40 mM HEPES [pH 7.4], 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na₃VO₄, 0.3% CHAPS, and protease inhibitors).
-
Centrifuge lysates at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate 1-2 mg of protein lysate with an anti-mTOR antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads three times with IP lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
Analyze the eluates by Western blotting.
-
Western Blotting for mTORC1 Activity
This protocol is for assessing the phosphorylation status of downstream targets of mTORC1.
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
Measuring Protein Synthesis with L-leucine (¹⁸O₂)
The use of stable isotope-labeled amino acids, such as L-leucine (¹⁸O₂), allows for the direct measurement of protein synthesis rates, a key downstream output of mTORC1 activity. This protocol outlines a general approach based on the principles of stable isotope labeling by amino acids in cell culture (SILAC).[4][7][8]
-
Cell Labeling:
-
Culture cells in a custom DMEM medium lacking L-leucine but supplemented with dialyzed FBS.
-
For the "heavy" condition, supplement the medium with a known concentration of L-leucine (¹⁸O₂). For the "light" control, use unlabeled L-leucine.
-
Allow cells to grow for at least 5-6 doublings to ensure complete incorporation of the labeled amino acid into the proteome.
-
-
Experimental Treatment:
-
Once fully labeled, treat the "heavy" and "light" cell populations with experimental conditions that are expected to modulate mTORC1 activity (e.g., growth factors, inhibitors, or different nutrient conditions).
-
-
Sample Preparation for Mass Spectrometry:
-
Harvest and lyse the cells.
-
Combine equal amounts of protein from the "heavy" and "light" samples.
-
Perform in-solution or in-gel tryptic digestion of the combined protein lysate.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporation of ¹⁸O in the leucine residues.
-
-
Data Analysis:
-
Use specialized software to identify and quantify the relative abundance of the "heavy" and "light" peptide pairs.
-
The ratio of the intensities of the heavy to light peptides for a given protein reflects the relative rate of its synthesis under the different experimental conditions.
-
Experimental Workflow Visualization
The following diagram provides a logical workflow for investigating the effect of L-leucine on mTORC1 signaling.
Caption: Experimental workflow for mTOR signaling.
Conclusion
L-leucine is a critical regulator of mTORC1, acting as a direct signaling molecule to communicate nutrient availability to this central growth control pathway. The identification of Sestrin2 as a direct leucine sensor has significantly advanced our understanding of the molecular mechanisms underlying this process. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the intricate details of mTORC1 signaling. Furthermore, the application of stable isotope labeling with amino acids like L-leucine (¹⁸O₂) offers a powerful tool to quantify the downstream metabolic consequences of mTORC1 activation, providing valuable insights for basic research and the development of novel therapeutic interventions targeting this crucial pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Time course of leucine-induced 4E-BP1 and S6K1 phosphorylation in the liver and skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
A Technical Guide to the Physical and Chemical Characteristics of L-Leucine (¹⁸O₂)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the physical, chemical, and biological properties of L-Leucine (¹⁸O₂). It includes quantitative data, key experimental protocols, and visualizations of relevant biological pathways and analytical workflows to support its application in advanced research.
Core Physical and Chemical Properties
L-Leucine is an essential branched-chain amino acid (BCAA) critical for protein synthesis.[1][2] The ¹⁸O₂-labeled variant, L-Leucine (¹⁸O₂), incorporates two heavy oxygen isotopes into the carboxylic acid group. This isotopic labeling renders the molecule an invaluable tracer for metabolic studies, particularly in quantitative proteomics and metabolomics, without altering its fundamental chemical reactivity.
The key physical and chemical properties of both unlabeled and ¹⁸O₂-labeled L-Leucine are summarized below for direct comparison.
| Property | L-Leucine (Unlabeled) | L-Leucine (¹⁸O₂) |
| IUPAC Name | (2S)-2-amino-4-methylpentanoic acid[3] | (2S)-2-amino-4-methylpentanoic-di(¹⁸O) acid |
| Molecular Formula | C₆H₁₃NO₂[1][3] | C₆H₁₃N¹⁸O₂ |
| Molecular Weight | 131.17 g/mol [3][4] | 135.17 g/mol [5] |
| CAS Number | 61-90-5[1] | 73579-45-0[5][6] |
| Appearance | White crystalline powder or small lustrous plates[3][7] | White solid |
| Taste / Odor | Slightly bitter taste, odorless[7] | Not specified |
| Melting Point | >300 °C (decomposes)[7] | Not specified |
| Acidity (pKa) | pKₐ₁ = 2.36 (carboxyl), pKₐ₂ = 9.60 (amino)[1] | pKₐ₁ ≈ 2.36, pKₐ₂ ≈ 9.60 |
| Isotopic Enrichment | Not Applicable | ≥ 94% (typical)[5] |
| Chemical Purity | ≥ 98% | ≥ 98% (typical)[5] |
| Solubility | Soluble in water (24.26 g/L at 25 °C), acetic acid, dilute HCl, and alkaline solutions. Insoluble in ether.[3] | Similar to unlabeled L-Leucine |
Spectroscopic and Analytical Data
Characterization of L-Leucine and its isotopologues is routinely performed using mass spectrometry and nuclear magnetic resonance. The primary difference for L-Leucine (¹⁸O₂) is its distinct mass-to-charge ratio, which is fundamental to its use as a tracer.
| Analytical Method | Description |
| Mass Spectrometry (MS) | The exact mass of unlabeled L-Leucine is 131.0946 g/mol .[3] In ESI-MS, it typically forms a protonated molecule [M+H]⁺ at m/z 132.[8] For L-Leucine (¹⁸O₂), the expected [M+H]⁺ ion would be at m/z 136, providing a clear 4-dalton mass shift for quantification. |
| ¹H NMR Spectroscopy | The proton NMR spectrum is characterized by signals corresponding to the alpha-proton, beta- and gamma-protons, and the two diastereotopic methyl groups of the isobutyl side chain.[9][10] The ¹⁸O labeling does not significantly alter the ¹H NMR spectrum. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum shows distinct peaks for the carboxyl carbon, alpha-carbon, and the carbons of the isobutyl side chain.[9][11] Isotopic substitution with ¹⁸O at the carboxyl group has a negligible effect on the ¹³C chemical shifts. |
Biological Role and Signaling Pathways
L-Leucine is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][12] Leucine's ability to stimulate the mTOR Complex 1 (mTORC1) makes it a critical signaling molecule in muscle and other tissues.[13][[“]] The activation of mTORC1 by leucine leads to the phosphorylation and activation of downstream effectors, ultimately promoting the translation of mRNA into protein.[15]
Experimental Protocols
L-Leucine (¹⁸O₂) is primarily used in tracer studies to measure metabolic flux and protein turnover. Below are key experimental methodologies.
Protocol: Determination of Isotopic Enrichment by GC-MS/MS
This protocol outlines a method for quantifying the isotopic ratio of L-Leucine in biological samples, adapted from established procedures for amino acid analysis.[16]
Methodology:
-
Sample Preparation: Begin with a biological matrix (e.g., plasma, cell lysate). If proteins are present, perform acid hydrolysis to release free amino acids.
-
Derivatization: Convert the amino acids into volatile esters to make them suitable for gas chromatography. A common method is derivatization to their N-heptafluorobutyryl isobutyl esters.[16]
-
Gas Chromatography (GC): Inject the derivatized sample into a GC system. The sample is vaporized and separated based on volatility and interaction with the column's stationary phase.
-
Tandem Mass Spectrometry (MS/MS): As components elute from the GC column, they enter the mass spectrometer. The instrument is set to selectively monitor the mass-to-charge ratios corresponding to both unlabeled L-Leucine and L-Leucine (¹⁸O₂) derivatives.
-
Quantification: The isotopic enrichment is calculated by comparing the peak areas of the labeled (heavy) and unlabeled (light) ions.
Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on metabolic incorporation of isotopically labeled amino acids.[17]
Methodology:
-
Cell Culture: Grow two populations of cells in parallel. One population is cultured in standard "light" medium, while the other is cultured in "heavy" medium where a standard amino acid (e.g., L-Lysine or L-Arginine) is replaced with its heavy-isotope-labeled counterpart. For specific tracer studies, L-Leucine (¹⁸O₂) can be added to the medium.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Mixing: Harvest and lyse the cells from both populations. Combine the protein lysates in a 1:1 ratio.
-
Protein Digestion: Digest the combined protein mixture into smaller peptides using an enzyme, typically trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Peptides from the "light" and "heavy" samples will appear as pairs with a specific mass difference. The relative abundance of proteins between the two samples is determined by comparing the signal intensities of these peptide pairs.[17]
Stability and Storage
L-Leucine (¹⁸O₂) is a stable compound. For optimal preservation of its integrity, it should be stored in a cool, dry place, protected from moisture and light.[7] Standard laboratory storage conditions are sufficient.
Conclusion
L-Leucine (¹⁸O₂) serves as a chemically identical but mass-shifted analogue of natural L-Leucine. Its distinct physical property—a molecular weight of 135.17 g/mol —makes it an essential tool for tracing metabolic pathways, quantifying protein synthesis and degradation, and advancing research in fields ranging from metabolic disease to drug development. The protocols and pathways described herein provide a foundational guide for its effective application in a research setting.
References
- 1. Leucine - Wikipedia [en.wikipedia.org]
- 2. supremepharmatech.com [supremepharmatech.com]
- 3. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DL-leucine | C6H13NO2 | CID 857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-LEUCINE | Eurisotop [eurisotop.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Leucine | 61-90-5 [chemicalbook.com]
- 8. massbank.eu [massbank.eu]
- 9. bmse000042 L-Leucine at BMRB [bmrb.io]
- 10. hmdb.ca [hmdb.ca]
- 11. L-Leucine(61-90-5) 13C NMR [m.chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. What is the role of leucine in muscle protein synthesis? - Consensus [consensus.app]
- 15. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 16. Determination of isotopic ratios of L-leucine and L-phenylalanine and their stable isotope labeled analogues in biological samples by gas chromatography/triple-stage quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
L-Leucine (¹⁸O₂): A Technical Guide to its Commercial Availability, Purity, and Application in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and purity of L-Leucine labeled with two ¹⁸O isotopes. It further details experimental protocols for its application in metabolic research and signaling pathway analysis, addressing the needs of researchers, scientists, and professionals in drug development.
Commercial Availability and Purity of L-Leucine (¹⁸O₂)
L-Leucine (¹⁸O₂) is a specialized, non-radioactive stable isotope-labeled amino acid used as a tracer in metabolic research to study protein synthesis, amino acid metabolism, and related cellular processes. Several reputable suppliers offer this compound, with purity being a critical factor for accurate experimental outcomes. The following table summarizes the key quantitative data regarding its commercial availability and purity from prominent suppliers.
| Supplier | Product Name | Isotopic Purity (%) | Chemical Purity (%) | Available Quantities |
| Cambridge Isotope Laboratories, Inc. (CIL) | L-Leucine (¹⁸O₂, 94%) | 94 | >98 | 250 mg |
| MedchemExpress (MCE) | L-Leucine-¹⁸O₂ | Not Specified | >98 (Typically) | In-stock (various sizes) |
| Eurisotop | L-LEUCINE (¹⁸O₂, 94%) | 94 | 98 | Inquire for PKG sizes |
Experimental Protocols
The use of L-Leucine (¹⁸O₂) as a tracer in metabolic studies requires meticulous experimental design and execution. Below are detailed methodologies for key experimental applications, including the determination of isotopic enrichment and the investigation of L-Leucine-induced signaling pathways. These protocols are based on established methods for stable isotope tracer studies and may require optimization for specific experimental conditions.
Protocol 1: Determination of L-Leucine (¹⁸O₂) Enrichment in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for quantifying the isotopic enrichment of L-Leucine (¹⁸O₂) in plasma samples, a common procedure in studies of whole-body amino acid kinetics.
1. Sample Collection and Preparation:
-
Collect blood samples in EDTA-containing tubes at baseline and at specified time points following the administration of L-Leucine (¹⁸O₂).
-
Immediately centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For analysis, thaw plasma samples on ice. Precipitate plasma proteins by adding a 1:1 volume of ice-cold acetone or 10% trichloroacetic acid (TCA).
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the free amino acids.
2. Amino Acid Extraction and Derivatization:
-
The supernatant can be further purified using solid-phase extraction (SPE) with a cation-exchange resin to isolate the amino acids.
-
Elute the amino acids from the resin and dry the eluate under a stream of nitrogen gas.
-
To make the amino acids volatile for GC analysis, a derivatization step is necessary. A common method is to convert the amino acids to their N(O,S)-tert-butyldimethylsilyl (t-BDMS) derivatives.
-
Add a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) in a suitable solvent (e.g., acetonitrile) to the dried amino acid extract.
-
Heat the mixture at 70-100°C for 30-60 minutes to complete the derivatization reaction.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the specific mass-to-charge ratios (m/z) for the unlabeled L-Leucine and the ¹⁸O₂-labeled L-Leucine derivatives. The specific ions to monitor will depend on the fragmentation pattern of the t-BDMS derivative of leucine.
-
Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹⁸O₂-labeled L-Leucine to the sum of the peak areas of the labeled and unlabeled L-Leucine.
-
Protocol 2: Measurement of Muscle Protein Synthesis Rate using L-Leucine (¹⁸O₂) Tracer
This protocol describes the "flooding dose" technique, a common method to measure the rate of protein synthesis in tissues like skeletal muscle. This technique aims to rapidly equilibrate the isotopic enrichment of the free amino acid pools in plasma and tissue.
1. Infusion and Biopsy Collection:
-
Obtain a baseline muscle biopsy from the subject (e.g., from the vastus lateralis muscle) using a Bergström needle.
-
Administer a priming bolus injection of a high concentration of L-Leucine containing a known enrichment of L-Leucine (¹⁸O₂). This "floods" the free amino acid pools.
-
Following the bolus injection, maintain a constant infusion of the L-Leucine (¹⁸O₂) tracer for a defined period (e.g., 90-120 minutes).
-
Collect blood samples at regular intervals to monitor plasma L-Leucine (¹⁸O₂) enrichment.
-
At the end of the infusion period, obtain a second muscle biopsy from a separate incision site on the same muscle.
2. Muscle Tissue Processing:
-
Immediately freeze the muscle biopsy samples in liquid nitrogen and store them at -80°C.
-
Homogenize the frozen muscle tissue in a suitable buffer to separate the sarcoplasmic and myofibrillar protein fractions.
-
Precipitate the proteins from each fraction using an acid (e.g., perchloric acid).
-
Wash the protein pellets multiple times to remove any free amino acids.
-
Hydrolyze the protein pellets in 6 M HCl at 110°C for 24 hours to break them down into their constituent amino acids.
3. Isotopic Enrichment Analysis:
-
Determine the isotopic enrichment of L-Leucine in the protein hydrolysate using GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as described in Protocol 1.
-
The precursor pool enrichment is typically determined from the L-Leucine (¹⁸O₂) enrichment in the plasma or the intracellular free amino acid pool from the muscle biopsy.
4. Calculation of Fractional Synthetic Rate (FSR):
-
The FSR of muscle protein is calculated using the following formula:
-
FSR (%/hour) = [(E_p(t2) - E_p(t1)) / (E_precursor * (t2 - t1))] * 100
-
Where:
-
E_p(t2) and E_p(t1) are the isotopic enrichments of L-Leucine in the protein at the end and beginning of the infusion period, respectively.
-
E_precursor is the average isotopic enrichment of the precursor pool (plasma or intracellular free L-Leucine) during the infusion period.
-
(t2 - t1) is the duration of the infusion period in hours.
-
-
Signaling Pathway Visualization
L-Leucine is a potent activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis. The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in this pathway and a general experimental workflow for its investigation.
Caption: L-Leucine activated mTORC1 signaling pathway.
Caption: Workflow for studying L-Leucine's effect on mTOR.
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling and Application of ¹⁸O-Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of scientific research and pharmaceutical development, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. Among the stable isotopes, Oxygen-18 (¹⁸O) has emerged as a powerful tool due to its ability to be readily incorporated into a wide range of molecules and its non-radioactive nature. This guide provides a comprehensive overview of the safety, handling, and core applications of ¹⁸O-labeled compounds, with a focus on providing practical, actionable information for laboratory professionals.
The Safety Profile of ¹⁸O-Labeled Compounds: A Chemical-Centric Approach
A pivotal characteristic of Oxygen-18 is that it is a stable isotope , meaning it does not undergo radioactive decay. This fundamental property distinguishes ¹⁸O-labeled compounds from their radiolabeled counterparts, shifting the primary safety focus from radiological hazards to the inherent chemical properties of the molecule itself. Consequently, the handling and safety procedures for ¹⁸O-labeled compounds are governed by standard chemical safety protocols.
A robust safety framework for working with any chemical, including ¹⁸O-labeled compounds, should be built upon a comprehensive Chemical Hygiene Plan (CHP) , as mandated by the Occupational Safety and Health Administration (OSHA).[1] This plan should be a living document, readily accessible to all laboratory personnel, and should detail standard operating procedures (SOPs), criteria for implementing control measures, and guidelines for the proper use of personal protective equipment (PPE).
Key Pillars of Safety for ¹⁸O-Labeled Compounds:
-
Hazard Assessment: Before commencing any work, a thorough hazard assessment of the ¹⁸O-labeled compound must be conducted. This involves reviewing the Safety Data Sheet (SDS) for the unlabeled parent compound, as the introduction of the ¹⁸O isotope does not significantly alter its chemical reactivity or toxicity. The SDS provides critical information on physical and chemical properties, stability and reactivity, toxicological data, and first-aid measures.
-
Engineering Controls: The primary line of defense in a laboratory is the use of engineering controls to minimize exposure. All work with ¹⁸O-labeled compounds, particularly if they are volatile or in powdered form, should be performed in a properly functioning chemical fume hood.[1] Adequate ventilation is crucial to prevent the accumulation of potentially harmful vapors or dust.
-
Personal Protective Equipment (PPE): Appropriate PPE is mandatory to protect against chemical splashes, inhalation, and skin contact. The specific type of PPE will depend on the hazards of the compound being handled.
| Protective Equipment | Specifications and Usage Guidelines |
| Eye Protection | Chemical splash goggles or a face shield should be worn at all times in the laboratory. |
| Hand Protection | Chemically resistant gloves appropriate for the specific solvent and compound being used are essential. Consult a glove compatibility chart for guidance. |
| Body Protection | A flame-resistant lab coat should be worn and buttoned to its full length. |
| Respiratory Protection | In cases where engineering controls are insufficient to control exposure, a NIOSH-approved respirator may be necessary. The type of respirator will depend on the specific chemical and its concentration in the air. |
-
Standardized Procedures: Adherence to standardized laboratory procedures is critical for ensuring safety and reproducibility.[1] This includes proper labeling of all containers, maintaining a clean and organized workspace, and following established protocols for waste disposal. All containers of ¹⁸O-labeled compounds should be clearly labeled with the chemical name, the fact that it is ¹⁸O-labeled, the date of synthesis or receipt, and any relevant hazard warnings.
Storage and Stability of ¹⁸O-Labeled Compounds
The stability of ¹⁸O-labeled compounds is paramount for the integrity of experimental results. While the ¹⁸O isotope itself is stable, the chemical stability of the molecule it is incorporated into can be influenced by storage conditions.
| Parameter | Recommended Condition | Rationale |
| Temperature | Refer to the manufacturer's recommendations. Typically, storage at -20°C or -80°C is advised for long-term stability, especially for biological molecules. | Lower temperatures slow down potential degradation reactions. |
| Light | Store in amber vials or in the dark. | Protects photosensitive compounds from degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is sensitive to oxidation or moisture. | Prevents degradation due to reaction with oxygen or water vapor. |
| Container | Use tightly sealed, appropriate containers to prevent contamination and solvent evaporation. | Maintains the purity and concentration of the compound. |
Recent studies have demonstrated the stability of the ¹⁸O label in complex molecules under physiological conditions. For example, ¹⁸O-labeled RNA has been shown to be stable, and ¹⁸O-labeled sulfonamides have exhibited no back-exchange of the isotope under extreme conditions, highlighting the robustness of the label in certain chemical scaffolds.
Experimental Protocols: Synthesis and Analysis
The versatility of ¹⁸O-labeling is reflected in the variety of methods for its incorporation into molecules and its subsequent analysis.
General Workflow for the Synthesis of ¹⁸O-Labeled Compounds
The synthesis of ¹⁸O-labeled compounds often involves the use of ¹⁸O-enriched water (H₂¹⁸O) as the isotopic source. The following diagram illustrates a general workflow for the synthesis and purification of an ¹⁸O-labeled compound.
Caption: A generalized workflow for the synthesis and purification of ¹⁸O-labeled compounds.
Detailed Methodologies:
One of the most common methods for introducing ¹⁸O is through enzyme-catalyzed oxygen exchange in the presence of H₂¹⁸O. For example, in proteomics, proteases like trypsin can catalyze the exchange of two ¹⁶O atoms for two ¹⁸O atoms at the C-terminal carboxyl group of peptides.
Water exchange reactions are also frequently employed. For instance, ¹⁸O-labeled carbon dioxide can be produced by reacting H₂¹⁸O with calcium carbonate, followed by heating to release the labeled CO₂.[2]
During the solid-phase synthesis of oligonucleotides , an oxidizing agent in the presence of H₂¹⁸O can be used to create an ¹⁸O-labeled phosphate group.
Analysis of ¹⁸O-Labeled Compounds by Mass Spectrometry
Mass spectrometry is a primary analytical technique for confirming the incorporation and quantifying the abundance of ¹⁸O in a molecule. The introduction of ¹⁸O results in a predictable mass shift in the mass spectrum.
Caption: A typical workflow for the analysis of ¹⁸O-labeled compounds using mass spectrometry.
Key Considerations for Mass Spectrometry Analysis:
-
Mass Shift: Each incorporated ¹⁸O atom increases the mass of the molecule by approximately 2 Da (more precisely, 1.995 Da) compared to the ¹⁶O-containing counterpart.
-
Isotopic Distribution: The mass spectrum will show a characteristic isotopic pattern reflecting the presence of both the unlabeled (containing ¹⁶O) and labeled (containing ¹⁸O) species, as well as the natural abundance of other isotopes like ¹³C.
-
Quantification: The relative intensities of the isotopic peaks can be used to determine the extent of ¹⁸O incorporation and to perform quantitative analyses in tracer studies.
Conclusion
¹⁸O-labeled compounds are invaluable tools in modern scientific research. Their stable, non-radioactive nature simplifies handling and safety procedures, placing the emphasis on the chemical hazards of the parent molecule. By adhering to a robust Chemical Hygiene Plan, utilizing appropriate engineering controls and personal protective equipment, and following standardized laboratory practices, researchers can safely and effectively harness the power of ¹⁸O-labeling to advance our understanding of complex biological and chemical systems. This guide serves as a foundational resource for professionals in the field, promoting a culture of safety and excellence in the laboratory.
References
- 1. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using L-Leucine (¹⁸O₂) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of L-Leucine (¹⁸O₂) in cell culture for the study of protein turnover and related metabolic pathways. The protocols detailed below are intended to serve as a starting point for researchers, with the understanding that optimization for specific cell lines and experimental goals is essential.
Introduction
L-Leucine (¹⁸O₂) is a stable isotope-labeled amino acid used as a tracer in metabolic studies to measure the rates of protein synthesis and degradation. In this method, cells are cultured in a medium where standard L-leucine is replaced with L-Leucine containing two ¹⁸O atoms in its carboxyl group. As new proteins are synthesized, they incorporate this "heavy" leucine. By measuring the rate of incorporation of L-Leucine (¹⁸O₂) into the proteome and the rate of disappearance of the unlabeled ("light") leucine, researchers can quantify protein turnover. This technique is a powerful tool in quantitative proteomics for understanding the dynamic nature of the proteome in response to various stimuli, disease states, or drug treatments.
A critical consideration when using L-Leucine (¹⁸O₂) is the potential for the loss of the ¹⁸O label through mechanisms other than protein synthesis. This can occur due to the "futile cycling" of aminoacyl-tRNA synthetases, where the ¹⁸O-labeled leucine is activated and then hydrolyzed from its tRNA without being incorporated into a protein. This phenomenon is reportedly more pronounced for leucine than for other amino acids like phenylalanine. Researchers should be aware of this limitation and consider appropriate controls in their experimental design.
Key Applications
-
Measurement of Protein Synthesis Rates: Quantifying the rate of new protein synthesis by monitoring the incorporation of ¹⁸O-labeled leucine over time.
-
Determination of Protein Degradation Rates: In pulse-chase experiments, the rate of disappearance of the ¹⁸O label from the proteome can be used to determine protein degradation rates.
-
Quantitative Proteomics: In combination with mass spectrometry, this technique allows for the relative and absolute quantification of protein turnover for individual proteins within a complex mixture.
-
Drug Discovery and Development: Assessing the effect of drug candidates on protein homeostasis and cellular metabolism.
-
Studying Disease Mechanisms: Investigating alterations in protein turnover associated with various diseases, such as cancer, neurodegenerative disorders, and metabolic diseases.
Data Presentation
The following tables summarize typical experimental parameters for L-Leucine (¹⁸O₂) labeling in cell culture. These values are intended as a guide and should be optimized for each specific cell line and experimental condition.
Table 1: Recommended L-Leucine (¹⁸O₂) Concentrations for Cell Culture Labeling
| Cell Type | Recommended Concentration Range | Notes |
| Rat Skeletal Muscle Cells (in vitro) | 0.5 mM | This concentration has been shown to stimulate protein synthesis in this model system.[1] |
| General Mammalian Cell Lines | 0.2 - 0.8 mM | The optimal concentration should be determined empirically. It is advisable to match the leucine concentration in the labeling medium to that of the standard culture medium to avoid metabolic artifacts. |
Table 2: Typical Incubation Times for L-Leucine (¹⁸O₂) Labeling
| Experimental Goal | Typical Incubation Time | Notes |
| Measuring acute protein synthesis | 1 - 6 hours | Shorter incubation times are suitable for measuring rapid changes in protein synthesis rates. |
| Achieving significant isotopic enrichment for proteomics | 12 - 24 hours | Longer incubation times allow for greater incorporation of the heavy label, facilitating detection by mass spectrometry. |
| Pulse-chase experiments (degradation studies) | Labeling (pulse): 12-24 hours; Chase: 0 - 48 hours | The duration of the chase period will depend on the turnover rate of the protein(s) of interest. |
Table 3: Expected Isotopic Enrichment
| Incubation Time | Expected Enrichment | Factors Influencing Enrichment |
| 12 hours | 5 - 15% | Cell division rate, protein synthesis rate, intracellular amino acid pool size, and potential futile cycling of the label. |
| 24 hours | 10 - 30% | Higher enrichment can be achieved with longer incubation, but cell viability and metabolic state should be monitored. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with L-Leucine (¹⁸O₂) for Protein Synthesis Measurement
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Leucine-free cell culture medium
-
L-Leucine (¹⁸O₂)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Mass spectrometer and liquid chromatography system
Methodology:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in their standard complete medium.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing leucine-free medium with L-Leucine (¹⁸O₂) to the desired final concentration (e.g., 0.5 mM). Ensure the medium is pre-warmed to 37°C.
-
Washing: Gently wash the cells twice with pre-warmed sterile PBS to remove the existing leucine-containing medium.
-
Labeling: Add the pre-warmed L-Leucine (¹⁸O₂) labeling medium to the cells and incubate for the desired period (e.g., 1, 4, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Cell Lysis: After the incubation period, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA protein assay.
-
Sample Preparation for Mass Spectrometry: Proceed with sample preparation for proteomic analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of ¹⁸O-leucine into peptides.
-
Data Analysis: Utilize specialized software to analyze the mass spectrometry data. The software should be capable of identifying peptides and calculating the ratio of the ¹⁸O-labeled (heavy) to the unlabeled (light) peptide peaks to determine the rate of protein synthesis.
Protocol 2: Pulse-Chase Experiment to Measure Protein Degradation
Methodology:
-
Pulse (Labeling): Label the cells with L-Leucine (¹⁸O₂) containing medium for a sufficient period to achieve significant incorporation (e.g., 24 hours), as described in Protocol 1.
-
Chase: After the labeling period, aspirate the labeling medium and wash the cells twice with pre-warmed sterile PBS.
-
Add pre-warmed complete culture medium containing a high concentration of unlabeled L-leucine (e.g., 10-fold higher than the normal medium concentration) to the cells. This "chase" will prevent further incorporation of the ¹⁸O-labeled leucine.
-
Time Points: Harvest cells at various time points during the chase period (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Sample Processing and Analysis: Process the cell lysates and analyze by LC-MS/MS as described in Protocol 1.
-
Data Analysis: Determine the rate of protein degradation by measuring the decrease in the abundance of ¹⁸O-labeled peptides over the chase period.
Mandatory Visualizations
Signaling Pathway
Leucine is a key activator of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, which is a central regulator of cell growth and protein synthesis.
Caption: Leucine-induced activation of the mTORC1 signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for a protein turnover study using L-Leucine (¹⁸O₂) labeling.
Caption: General experimental workflow for protein turnover analysis.
Limitations and Troubleshooting
-
Futile Cycling of ¹⁸O-Leucine: As mentioned, the enzymatic deacylation of tRNA can lead to the loss of the ¹⁸O label without protein synthesis, potentially underestimating the true rate of protein synthesis. This effect is more pronounced for leucine than for other amino acids.
-
Mitigation: While difficult to completely eliminate, researchers can compare their results with those obtained using other labeled amino acids (e.g., ¹³C or ¹⁵N labeled leucine) to assess the extent of this effect in their system.
-
-
Incomplete Labeling: Achieving 100% isotopic enrichment is not feasible in most cell culture experiments.
-
Troubleshooting: Ensure the use of high-purity L-Leucine (¹⁸O₂) and leucine-free medium. Optimize incubation time to maximize incorporation without compromising cell health.
-
-
Low Signal in Mass Spectrometry: Low isotopic enrichment can make it difficult to detect and accurately quantify the labeled peptides.
-
Troubleshooting: Increase the labeling time or the amount of protein analyzed. Use a high-resolution mass spectrometer to improve the detection of isotopic peaks.
-
-
Cell Viability Issues: Prolonged incubation in custom media can affect cell health.
-
Troubleshooting: Monitor cell viability throughout the experiment using methods like trypan blue exclusion. Ensure the labeling medium contains all other necessary nutrients and supplements.
-
-
Variability in Results: High variability between replicates can obscure true biological effects.
-
Troubleshooting: Maintain consistent cell culture conditions, including seeding density, confluency at the time of labeling, and incubation times. Perform multiple biological and technical replicates.
-
References
Application Notes: Measuring Muscle Protein Synthesis with L-Leucine Stable Isotope Tracers
Audience: Researchers, scientists, and drug development professionals.
Introduction The measurement of muscle protein synthesis (MPS) is fundamental to understanding the physiology of muscle growth, atrophy, and repair. It is a critical endpoint in studies related to nutrition, exercise physiology, aging (sarcopenia), and the development of therapeutics for muscle-wasting conditions. The most accurate and widely accepted method for quantifying MPS in vivo is through the use of stable isotope-labeled amino acids as tracers. By introducing a labeled amino acid into the body and measuring its incorporation into muscle protein over time, researchers can calculate the fractional synthetic rate (FSR) of new proteins.
Leucine, an essential branched-chain amino acid, is of particular interest as it not only serves as a building block for new proteins but also acts as a key signaling molecule that potently stimulates the MPS pathway.[1][2][3] This dual role makes labeled leucine isotopes valuable tools for metabolic research.
Principle of the Tracer Method The core of the method is the precursor-product principle. A known amount of a stable isotope-labeled amino acid (the "tracer") is administered to a subject, typically via intravenous infusion. This raises the isotopic enrichment of the free amino acid pool in the blood and, subsequently, in the muscle intracellular fluid (the "precursor" pool). As muscle cells synthesize new proteins, they draw from this precursor pool, incorporating the labeled amino acid into newly formed polypeptide chains (the "product"). By taking muscle biopsies at different time points, the change in isotopic enrichment in the protein-bound amino acids can be measured. The FSR is then calculated by dividing the change in enrichment of the product by the average enrichment of the precursor over the same time period.[4][5]
Considerations for Using L-Leucine (18O2) as a Tracer While various isotopes of leucine can be used, the choice of label is critical. L-Leucine labeled with heavy oxygen on both carboxyl atoms (L-Leucine [¹⁸O₂]) presents significant methodological challenges. During the first step of protein synthesis—the charging of transfer RNA (tRNA) by aminoacyl-tRNA synthetase—one of the carboxyl oxygen atoms is removed. This means that the loss of the ¹⁸O label from the precursor pool does not solely represent incorporation into protein. Furthermore, studies in cell cultures have shown that the ¹⁸O label can be lost through "futile cycling," a process of enzymatic deacylation of tRNA that is independent of protein synthesis. For leucine, this futile cycle can be substantially faster than for other amino acids, leading to an overestimation of protein breakdown and complicating the accurate measurement of synthesis. Due to these challenges, L-Leucine [¹⁸O₂] is not commonly used for MPS studies in humans.
More robust and widely accepted tracers for MPS measurement include:
-
L-[ring-¹³C₆]phenylalanine: Phenylalanine is not synthesized or oxidized in muscle, making its kinetics simpler to model.
-
L-[1,2-¹³C₂]leucine: A commonly used leucine tracer where the carbon label is stable throughout the metabolic processes leading to protein synthesis.
-
Deuterated Water (D₂O): A method where deuterium is incorporated into non-essential amino acids (like alanine) which are then built into proteins. This allows for measurement of integrated MPS over days or weeks.[6]
Leucine Signaling and Muscle Protein Synthesis
Leucine directly activates the master growth regulator, the mechanistic Target of Rapamycin Complex 1 (mTORC1).[7][8] This signaling cascade is the primary mechanism through which nutrition stimulates MPS. The process begins with leucine being transported into the muscle cell, where it signals to the Rag GTPases located on the lysosomal surface. This leads to the recruitment and activation of mTORC1. Activated mTORC1 then phosphorylates its two major downstream targets: p70S6 Kinase 1 (S6K1) and Eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Phosphorylation of S6K1 enhances translational capacity, while phosphorylation of 4E-BP1 causes it to release the translation initiation factor eIF4E, allowing for the assembly of the translation initiation complex and the start of protein synthesis.[1][9]
Generalized Protocol for Measuring Muscle Protein FSR
This protocol describes a primed, constant intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[1,2-¹³C₂]leucine) to measure the FSR of mixed muscle proteins.
Disclaimer: This represents a generalized methodology. Specific infusion rates, biopsy timings, and analytical procedures should be optimized based on the specific research question, tracer choice, and available equipment.
I. Experimental Workflow
The overall process involves subject preparation, tracer infusion, timed collection of biological samples, laboratory processing, and mass spectrometry analysis, culminating in the calculation of the FSR.
II. Detailed Procedure
A. Subject Preparation
-
Subjects report to the laboratory in the morning after an overnight fast (~10 hours).
-
Two intravenous cannulas are inserted: one in an antecubital vein for tracer infusion and another in a contralateral dorsal hand vein for "arterialized" blood sampling. The blood-sampling hand is placed in a heated box (~55 °C) to vasodilate the veins.[9]
B. Tracer Infusion
-
A priming dose of the tracer (e.g., 1 mg/kg L-[1,2-¹³C₂]leucine) is administered to rapidly achieve isotopic steady-state in the precursor pool.
-
Immediately following the prime, a constant intravenous infusion is initiated (e.g., 1 mg/kg/h) and maintained for the duration of the experiment (typically 3-6 hours).
C. Biological Sampling
-
A baseline muscle biopsy is taken from the vastus lateralis muscle before the infusion starts using a Bergström needle with suction.[10]
-
Blood samples are collected at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor precursor enrichment.
-
A final muscle biopsy is taken from a separate incision on the same leg at the end of the infusion period (e.g., at 3 hours).
-
Muscle tissue is immediately blotted to remove excess blood, frozen in liquid nitrogen, and stored at -80°C until analysis.[11]
D. Sample Processing
-
Plasma: Blood samples are centrifuged to separate plasma. Plasma is deproteinized (e.g., with perchloric acid), and the supernatant containing free amino acids is collected. The enrichment of the tracer in plasma or its ketoacid (α-ketoisocaproate, α-KIC) is determined as the precursor enrichment.[5]
-
Muscle Tissue:
-
~20-30 mg of frozen muscle is weighed and homogenized in an ice-cold buffer.[5]
-
The homogenate is centrifuged to pellet the myofibrillar proteins. The pellet is washed multiple times to remove free intracellular amino acids.
-
The protein pellet is hydrolyzed overnight in acid (e.g., 6 M HCl at 110°C) to release the constituent amino acids.
-
The protein-bound amino acids are then purified.
-
-
Derivatization: Both precursor and protein-bound amino acids are chemically derivatized (e.g., to their t-butyldimethylsilyl esters) to improve their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[5]
E. Mass Spectrometry Analysis
-
Samples are analyzed by GC-MS or LC-MS/MS to measure the ratio of the labeled (tracer) to unlabeled (tracee) amino acid.[12][13]
-
This ratio, expressed as tracer-to-tracee ratio (TTR) or atom percent excess (APE), represents the isotopic enrichment.
F. Data Analysis: FSR Calculation The FSR of muscle protein is calculated using the standard precursor-product equation:
FSR (%/h) = [ (E_p2 - E_p1) / (E_precursor * t) ] * 100
Where:
-
E_p2 is the enrichment of the tracer in the protein-bound pool in the final biopsy.
-
E_p1 is the enrichment of the tracer in the protein-bound pool in the baseline biopsy.
-
E_precursor is the average enrichment of the tracer in the precursor pool (e.g., plasma α-KIC or muscle intracellular free pool) during the incorporation period.
-
t is the time in hours between the biopsies.
Quantitative Data Presentation
The following tables provide representative data from MPS studies to illustrate typical findings.
Table 1: Example Subject Characteristics
| Characteristic | Mean ± SD |
|---|---|
| N | 10 |
| Age (years) | 24 ± 3 |
| Height (cm) | 180 ± 5 |
| Weight (kg) | 78 ± 7 |
| Body Mass Index ( kg/m ²) | 24.1 ± 1.8 |
Table 2: Example Tracer Infusion Parameters (L-[1,2-¹³C₂]leucine)
| Parameter | Value |
|---|---|
| Tracer | L-[1,2-¹³C₂]leucine |
| Priming Dose | 1.0 mg/kg |
| Infusion Rate | 1.0 mg/kg/h |
| Infusion Duration | 5 hours |
Table 3: Representative Isotopic Enrichment Data (Atom Percent Excess)
| Sample Pool | Baseline (t=0) | End of Infusion (t=5h) |
|---|---|---|
| Plasma α-KIC (Precursor) | 0.00 | 7.85 ± 0.40 |
| Muscle Protein-Bound Leucine | 0.00 | 0.038 ± 0.005 |
(Data are illustrative)
Table 4: Example Muscle Protein FSR Results (%/h) under Different Conditions
| Condition | N | FSR (%/h) | P-value |
|---|---|---|---|
| Fasted Rest | 8 | 0.053 ± 0.009 | - |
| Leucine-Enriched Meal | 8 | 0.083 ± 0.008 | < 0.05 vs. Fasted |
| Resistance Exercise + Placebo | 10 | 0.075 ± 0.010 | < 0.05 vs. Fasted |
| Resistance Exercise + Leucine | 10 | 0.110 ± 0.015 | < 0.05 vs. All |
(Data are representative, adapted from published studies to show expected effects).[12][14]
References
- 1. dietitiansondemand.com [dietitiansondemand.com]
- 2. drinkpromino.com [drinkpromino.com]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The Effect of Leucine-Enriched β-Lactoglobulin Versus an Isonitrogenous Whey Protein Isolate on Skeletal Muscle Protein Anabolism in Young Healthy Males [mdpi.com]
- 6. briancolemd.com [briancolemd.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Leucine and mTORC1: a complex relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Leucine-Enriched Amino Acid Ingestion after Resistance Exercise Prolongs Myofibrillar Protein Synthesis and Amino Acid Transporter Expression in Older Men - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leucine-enriched essential amino acid and carbohydrate ingestion following resistance exercise enhances mTOR signaling and protein synthesis in human muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 14. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-LEUCINE (¹⁸O₂) in In Vivo Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the movement of atoms through metabolic pathways in living organisms. L-leucine, an essential branched-chain amino acid, plays a critical role in protein synthesis and signaling pathways, particularly the mTOR pathway, which is central to cell growth and proliferation. The use of isotopically labeled leucine, such as L-LEUCINE (¹⁸O₂), offers a method to investigate in vivo protein synthesis, degradation, and overall metabolic flux.
This document provides detailed application notes and protocols for the use of L-LEUCINE (¹⁸O₂) in in vivo metabolic flux analysis. It is important to note that while the use of ¹³C and ²H labeled leucine is well-established, in vivo applications of ¹⁸O-labeled leucine are less documented and present unique considerations. The protocols outlined below are based on established methodologies for other stable isotopes of leucine and incorporate specific considerations for the use of an ¹⁸O tracer.
Principle of L-LEUCINE (¹⁸O₂) Tracing
L-LEUCINE (¹⁸O₂) is a variant of the amino acid leucine where the two oxygen atoms of the carboxyl group are replaced with the stable isotope ¹⁸O. When this labeled leucine is introduced into a biological system, it is incorporated into newly synthesized proteins. During the process of peptide bond formation, one of the ¹⁸O atoms is lost. The rate of incorporation of the remaining ¹⁸O-labeled leucine into tissue proteins can be measured using mass spectrometry, providing a direct measure of the fractional synthetic rate (FSR) of proteins.
A key challenge with using carboxyl-¹⁸O-labeled amino acids is the potential for in vivo de-labeling through the reversible action of aminoacyl-tRNA synthetases, which can lead to an underestimation of protein synthesis rates. This phenomenon, known as "futile cycling," has been observed in cell culture studies. Therefore, careful experimental design and validation are crucial when using L-LEUCINE (¹⁸O₂) for in vivo studies.
Applications
-
Measurement of Muscle Protein Synthesis: Quantifying the rate of muscle protein synthesis in response to various stimuli such as nutrition, exercise, and pharmacological interventions.
-
Whole-Body Protein Turnover: Assessing the overall balance between protein synthesis and breakdown in various physiological and pathological states.
-
Drug Development: Evaluating the effect of new therapeutic agents on protein metabolism and cellular growth pathways.
-
Disease Research: Investigating alterations in protein metabolism in diseases such as cancer, sarcopenia, and metabolic syndrome.
Quantitative Data Summary
The following tables provide illustrative data based on typical results obtained from in vivo studies using stable isotope-labeled leucine. Note: Specific quantitative data from in vivo studies using L-LEUCINE (¹⁸O₂) is limited in published literature. The values presented here are for demonstrative purposes and should be referenced against empirically determined data.
Table 1: Illustrative Fractional Synthetic Rates (FSR) of Muscle Protein in Humans
| Condition | FSR (%/hour) | Reference Method |
| Post-absorptive (Fasted) | 0.04 - 0.06 | Continuous infusion of L-[ring-²H₅]phenylalanine |
| Fed State (Amino Acid Infusion) | 0.08 - 0.12 | Continuous infusion of L-[1-¹³C]leucine |
| Post-Resistance Exercise (Fasted) | 0.07 - 0.10 | Pulsed administration of labeled amino acid |
| Post-Resistance Exercise (Fed) | 0.12 - 0.20 | Continuous infusion of L-[1-¹³C]leucine |
Table 2: Illustrative Whole-Body Leucine Flux in Different States
| Condition | Leucine Rate of Appearance (Ra) (µmol/kg/h) | Leucine Oxidation (µmol/kg/h) | Non-oxidative Leucine Disposal (Protein Synthesis) (µmol/kg/h) | Reference Method |
| Post-absorptive | 100 - 130 | 15 - 25 | 85 - 105 | Primed, continuous infusion of L-[1-¹³C]leucine |
| Fed (Balanced Meal) | 140 - 180 | 30 - 50 | 110 - 130 | Primed, continuous infusion of L-[1-¹³C]leucine |
Experimental Protocols
Protocol 1: In Vivo Measurement of Muscle Protein Synthesis using Primed, Continuous Infusion of L-LEUCINE (¹⁸O₂)
This protocol is adapted from established methods using L-[1-¹³C]leucine.
1. Materials:
-
L-LEUCINE (¹⁸O₂) (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Pre-chilled tubes containing anticoagulant (e.g., EDTA)
-
Equipment for muscle biopsy (e.g., Bergström needle)
-
Liquid nitrogen
-
Protein precipitation agents (e.g., perchloric acid)
-
Internal standards for mass spectrometry (e.g., L-[¹³C₆]leucine)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Subject Preparation: Subjects should be fasted overnight (8-10 hours). Insert a catheter into an antecubital vein for tracer infusion and another catheter into a contralateral hand or wrist vein, which is heated to obtain arterialized venous blood, for blood sampling.
-
Priming Dose: Administer a priming bolus of L-LEUCINE (¹⁸O₂) to rapidly achieve isotopic steady state in the precursor pool. The priming dose should be approximately 80-100 times the continuous infusion rate per minute.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of L-LEUCINE (¹⁸O₂) at a rate of approximately 1 mg/kg/h for a duration of 4-6 hours.
-
Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor the isotopic enrichment of plasma L-LEUCINE (¹⁸O₂).
-
Muscle Biopsies: Obtain muscle biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the isotopic steady-state period (e.g., at 2 hours and 6 hours of infusion). Immediately freeze the biopsy samples in liquid nitrogen and store at -80°C until analysis.
-
Sample Processing:
-
Plasma: Deproteinize plasma samples and prepare for analysis of L-LEUCINE (¹⁸O₂) enrichment.
-
Muscle Tissue: Homogenize the muscle tissue, precipitate the protein, and hydrolyze the protein pellet to release constituent amino acids. Isolate the amino acids from the hydrolysate.
-
-
Mass Spectrometry Analysis:
-
Determine the isotopic enrichment of L-LEUCINE (¹⁸O₂) in plasma (precursor pool) and in the protein hydrolysate (product) using GC-MS or LC-MS/MS.
-
-
Calculation of Fractional Synthetic Rate (FSR):
-
FSR (%/h) = [(E_p(t₂) - E_p(t₁)) / (E_precursor * (t₂ - t₁))] * 100
-
Where:
-
E_p(t₂) and E_p(t₁) are the ¹⁸O enrichments in the protein-bound leucine at times t₂ and t₁, respectively.
-
E_precursor is the average ¹⁸O enrichment in the plasma leucine during the steady-state period.
-
t₂ - t₁ is the time interval between the two biopsies in hours.
-
-
Validation Step: To account for potential ¹⁸O label loss, it is advisable to run a parallel experiment with a different leucine tracer (e.g., L-[1-¹³C]leucine) in a subset of subjects to validate the results obtained with L-LEUCINE (¹⁸O₂).
Protocol 2: Mass Spectrometry Analysis of L-LEUCINE (¹⁸O₂) Enrichment
1. Sample Derivatization (for GC-MS):
-
Derivatize the amino acid extracts to make them volatile for GC-MS analysis. A common method is to create N-tert-butyldimethylsilyl (t-BDMS) derivatives.
2. GC-MS Analysis:
-
Use a GC-MS system with a suitable column for amino acid analysis.
-
Monitor the ions corresponding to the unenriched (m/z) and ¹⁸O-enriched (m/z+4) leucine derivative. The specific m/z values will depend on the derivatization method used.
3. LC-MS/MS Analysis:
-
LC-MS/MS can be used for direct analysis of underivatized amino acids.
-
Use a suitable liquid chromatography method to separate leucine from other amino acids.
-
Employ selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to quantify the precursor and product ions for both unlabeled leucine and L-LEUCINE (¹⁸O₂). The precursor ion for L-LEUCINE (¹⁸O₂) will have a mass 4 Da higher than unlabeled leucine.
Visualizations
Signaling Pathway
Caption: Leucine-mTOR signaling pathway.
Experimental Workflow
Caption: In vivo metabolic flux experimental workflow.
Conclusion
The use of L-LEUCINE (¹⁸O₂) as a tracer for in vivo metabolic flux analysis, particularly for measuring protein synthesis, is a theoretically sound approach. However, researchers must be mindful of the potential for isotopic label loss and should incorporate appropriate validation steps in their experimental design. The protocols and information provided herein offer a comprehensive guide for scientists and drug development professionals to design and execute studies using this stable isotope tracer, contributing to a deeper understanding of protein metabolism in health and disease.
Quantitative Proteomics Using ¹⁸O-Labeled Leucine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach for the comprehensive and quantitative analysis of proteins in complex biological samples. Among the various techniques, metabolic labeling using stable isotopes offers a robust method for accurate protein quantification. This document provides detailed application notes and protocols for quantitative proteomics utilizing ¹⁸O-labeled leucine, a stable isotope of the essential amino acid leucine.
Metabolic labeling with ¹⁸O-leucine involves the incorporation of this heavy isotope-labeled amino acid into proteins during cellular protein synthesis. This in vivo labeling strategy allows for the differentiation of proteins from different experimental conditions at the peptide level using mass spectrometry. The relative abundance of peptides containing ¹⁸O-leucine compared to their unlabeled counterparts provides a precise measure of changes in protein expression or turnover. This technique is particularly valuable for studying the effects of drug candidates on cellular pathways, identifying biomarkers, and understanding disease mechanisms.
Principle of ¹⁸O-Leucine Labeling
The fundamental principle of this method lies in the mass difference introduced by the incorporation of ¹⁸O isotopes. Leucine, an amino acid abundant in most proteins, is an ideal candidate for metabolic labeling. Cells cultured in a medium containing ¹⁸O-labeled leucine will synthesize proteins where leucine residues are heavier than those in cells grown in a standard medium. When protein samples from two different conditions (e.g., control and drug-treated) are mixed, the corresponding peptides can be distinguished by mass spectrometry due to the mass shift conferred by the ¹⁸O-leucine. The ratio of the peak intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.
Applications in Research and Drug Development
-
Targeted Drug Discovery: Elucidate the mechanism of action of novel drug compounds by quantifying changes in protein expression in response to treatment.
-
Biomarker Identification: Discover potential protein biomarkers for disease diagnosis, prognosis, and therapeutic monitoring by comparing the proteomes of healthy and diseased states.
-
Signaling Pathway Analysis: Investigate the dynamics of signaling pathways, such as the mTOR pathway which is sensitive to leucine levels, by quantifying the abundance of key protein components.[1]
-
Protein Turnover Studies: Measure the rates of protein synthesis and degradation to understand the regulation of protein homeostasis in various physiological and pathological conditions.
Experimental Workflow
The overall experimental workflow for quantitative proteomics using ¹⁸O-labeled leucine involves several key stages, from cell culture and labeling to mass spectrometry analysis and data interpretation.
References
Application Notes and Protocols for L-LEUCINE (¹⁸O₂) Infusion in Human Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of L-LEUCINE (¹⁸O₂) as a stable isotope tracer to measure muscle protein synthesis (MPS) in human subjects. The protocol is synthesized from established methodologies for other leucine isotopes, such as L-[1-13C]leucine and deuterated leucine, and represents a best-practice approach in the absence of a specific standardized protocol for L-LEUCINE (¹⁸O₂).
Introduction
L-leucine is an essential branched-chain amino acid that plays a critical role in stimulating muscle protein synthesis. Stable isotope-labeled leucine, such as L-LEUCINE (¹⁸O₂), serves as a powerful tool for quantifying the dynamic process of protein turnover in vivo. By infusing L-LEUCINE (¹⁸O₂) and measuring its incorporation into muscle protein, researchers can accurately determine the fractional synthetic rate (FSR) of muscle proteins, providing valuable insights into the effects of various interventions such as nutrition, exercise, and pharmacological agents on muscle metabolism.
Principle of the Method
The protocol is based on the precursor-product principle. A known amount of L-LEUCINE (¹⁸O₂) (the "tracer") is infused intravenously into a subject. The tracer enters the free amino acid pool in the blood and subsequently the intracellular pool within muscle tissue. This labeled leucine is then incorporated into newly synthesized proteins. By measuring the enrichment of L-LEUCINE (¹⁸O₂) in the muscle protein over time, relative to the enrichment of the precursor pool (intracellular free leucine), the rate of muscle protein synthesis can be calculated.
Quantitative Data Summary
The following table summarizes typical infusion parameters for stable isotope-labeled leucine studies in humans. Note that the specific values for L-LEUCINE (¹⁸O₂) are extrapolated from studies using other leucine isotopes and may require optimization.
| Parameter | Typical Value | Notes |
| Tracer | L-LEUCINE (¹⁸O₂) | High isotopic purity is essential. |
| Priming Dose | 75 - 100 µmol/kg | Administered as a bolus to rapidly achieve isotopic steady state. |
| Infusion Rate | 0.7 - 1.2 µmol/kg/hr | Maintained at a constant rate throughout the study. |
| Infusion Duration | 3 - 6 hours | Sufficient time to measure significant incorporation into muscle protein. |
| Blood Sampling | Every 30-60 minutes | To monitor plasma tracer enrichment and amino acid concentrations. |
| Muscle Biopsies | Pre-infusion and post-infusion | To determine the change in muscle protein-bound tracer enrichment. |
Experimental Protocols
Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects should be healthy, within a specific age and BMI range, and free of any metabolic or musculoskeletal disorders. A thorough screening, including medical history and physical examination, is required.
-
Dietary and Activity Control: For several days prior to the study, subjects should consume a standardized diet and refrain from strenuous physical activity to minimize variability in baseline muscle protein turnover.
-
Fasting: Subjects should arrive at the clinical research unit in the morning after an overnight fast (typically 10-12 hours).
Infusion Protocol
-
Catheter Placement: Two intravenous catheters are inserted into antecubital veins of opposite arms. One is used for the infusion of L-LEUCINE (¹⁸O₂), and the other for repeated blood sampling.
-
Background Blood Sample: A baseline blood sample is collected before the infusion begins to determine natural isotopic abundances.
-
Priming Dose: A priming bolus of L-LEUCINE (¹⁸O₂) is administered to quickly raise the plasma enrichment to a steady-state level.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of L-LEUCINE (¹⁸O₂) is initiated and maintained at a constant rate for the duration of the study.
Sample Collection
-
Blood Samples: Arterialized venous blood samples are collected at regular intervals throughout the infusion period. This is achieved by warming the hand and forearm of the sampling arm in a heated box. Blood is collected into heparinized tubes and immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Muscle Biopsies: Muscle tissue samples are obtained from the vastus lateralis muscle using the percutaneous needle biopsy technique under local anesthesia. A baseline biopsy is taken before the start of the infusion, and a second biopsy is taken from a separate incision on the same leg at the end of the infusion period. The muscle tissue is immediately blotted to remove excess blood, frozen in liquid nitrogen, and stored at -80°C.
Sample Analysis
-
Plasma Analysis: Plasma samples are deproteinized, and the supernatant is used for the determination of L-LEUCINE (¹⁸O₂) enrichment and total leucine concentration. This is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Muscle Tissue Analysis:
-
Intracellular Free Leucine Enrichment: A portion of the muscle tissue is homogenized, and the intracellular free amino acids are extracted. The enrichment of L-LEUCINE (¹⁸O₂) in this fraction is determined by GC-MS or LC-MS.
-
Muscle Protein-Bound Leucine Enrichment: The remaining muscle tissue is used to isolate myofibrillar proteins. The proteins are hydrolyzed to their constituent amino acids, which are then derivatized for analysis. The enrichment of L-LEUCINE (¹⁸O₂) in the protein-bound fraction is measured by GC-MS.
-
Calculation of Muscle Protein Synthesis
The fractional synthetic rate (FSR) of muscle protein is calculated using the following formula:
FSR (%/hour) = [(E_p2 - E_p1) / (E_ic * t)] * 100
Where:
-
E_p2 is the enrichment of L-LEUCINE (¹⁸O₂) in muscle protein at the end of the infusion.
-
E_p1 is the enrichment of L-LEUCINE (¹⁸O₂) in muscle protein at baseline.
-
E_ic is the average enrichment of L-LEUCINE (¹⁸O₂) in the intracellular free amino acid pool during the infusion period.
-
t is the duration of the infusion in hours.
Visualizations
Experimental workflow for L-LEUCINE (¹⁸O₂) infusion study.
L-Leucine signaling through the mTORC1 pathway.
Application of L-Leucine (¹⁸O₂) in Drug Metabolism and Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug metabolism and pharmacokinetic (DMPK) studies, enabling the accurate tracing and quantification of drug candidates and their metabolites. L-Leucine (¹⁸O₂), a stable isotope-labeled essential amino acid, offers a unique tool for investigating the metabolic fate of drugs, particularly those that undergo metabolic processes involving amino acid conjugation or influence amino acid-related signaling pathways. The incorporation of the heavy ¹⁸O isotope allows for the differentiation of drug metabolites from endogenous molecules by mass spectrometry, providing clear and unambiguous identification.
These application notes provide a comprehensive overview of the utility of L-Leucine (¹⁸O₂) in DMPK research. We present detailed protocols for in vitro and in vivo studies, quantitative data on metabolite distribution, and a visualization of the key signaling pathway influenced by leucine. This information is intended to guide researchers in designing and executing robust DMPK studies to accelerate drug discovery and development.
Key Applications
-
Metabolite Identification: L-Leucine (¹⁸O₂) serves as a tracer to definitively identify metabolites formed through enzymatic reactions that incorporate oxygen atoms. This is particularly useful for characterizing oxidative metabolism.
-
Quantitative Bioanalysis: The distinct mass shift introduced by the ¹⁸O labels allows for the use of L-Leucine (¹⁸O₂)-labeled compounds as internal standards in quantitative mass spectrometry assays, ensuring high accuracy and precision in determining the concentration of the drug and its metabolites in biological matrices.
-
Pathway Elucidation: By tracing the incorporation of ¹⁸O from L-Leucine (¹⁸O₂) into various molecules, researchers can elucidate metabolic pathways and understand the biochemical transformations a drug undergoes in the body.
-
Pharmacokinetic Profiling: The use of L-Leucine (¹⁸O₂) enables detailed pharmacokinetic studies to determine key parameters such as absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
Data Presentation
The following table summarizes representative quantitative data from a tracer study investigating the metabolic fate of a drug candidate, illustrating the distribution of the parent drug and its metabolites in different biological matrices. While this data is modeled on a ¹⁴C-leucine study, it is representative of the type of quantitative results that can be obtained using an ¹⁸O-labeled tracer like L-Leucine (¹⁸O₂).
| Analyte | Plasma (% of Total Radioactivity) | Urine (% of Total Radioactivity) | Feces (% of Total Radioactivity) |
| Parent Drug | 45.2 | 10.7 | 5.1 |
| Metabolite A (Oxidative) | 25.8 | 53.0 | 12.3 |
| Metabolite B (Conjugate) | 15.3 | 25.1 | 8.7 |
| Other Metabolites | 13.7 | 11.2 | 3.9 |
Experimental Protocols
Protocol 1: In Vitro ¹⁸O-Labeling of Drug Metabolites using Liver Microsomes
This protocol describes a method for the biocatalytic insertion of ¹⁸O from ¹⁸O₂ into a drug molecule using liver microsomes, a common in vitro model for studying drug metabolism.[1]
Materials:
-
Drug candidate
-
Pooled human liver microsomes (or from other species of interest)
-
¹⁸O₂ gas (≥95% isotopic purity)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Reaction vials with septa
-
Gas-tight syringe
-
Incubator/shaker
-
Quenching solution (e.g., acetonitrile or methanol)
-
Centrifuge
-
HPLC-MS system
Procedure:
-
Reaction Setup: In a reaction vial, combine the drug candidate (at a desired concentration, e.g., 1-10 µM), pooled liver microsomes (e.g., 0.5-1 mg/mL protein concentration), and the NADPH regenerating system in phosphate buffer.
-
Atmosphere Exchange: Seal the vial with a septum. Purge the vial with argon or nitrogen gas to remove air.
-
¹⁸O₂ Introduction: Using a gas-tight syringe, carefully inject a known volume of ¹⁸O₂ gas into the vial to create an ¹⁸O₂-enriched atmosphere.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold quenching solution (e.g., 2 volumes of acetonitrile).
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS. The mass spectrometer will be set to detect the expected mass shift of +2 or +4 Da for metabolites that have incorporated one or two ¹⁸O atoms, respectively.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical in vivo study in rodents to assess the pharmacokinetics of a drug candidate using L-Leucine (¹⁸O₂) as a tracer.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
L-Leucine (¹⁸O₂)-labeled drug candidate
-
Vehicle for dosing (e.g., saline, PEG400)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Metabolic cages for urine and feces collection
-
Anesthesia (if required for blood collection)
-
Centrifuge
-
Sample processing reagents (e.g., protein precipitation solution)
-
HPLC-MS system
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the study.
-
Dosing: Administer the L-Leucine (¹⁸O₂)-labeled drug candidate to the animals via the desired route (e.g., oral gavage or intravenous injection) at a predetermined dose.
-
Sample Collection:
-
Blood: Collect blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process the blood to obtain plasma by centrifugation.
-
Urine and Feces: House the animals in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8h, 8-24h).
-
-
Sample Processing:
-
Plasma: Precipitate proteins from plasma samples using a suitable solvent (e.g., acetonitrile). Centrifuge and collect the supernatant.
-
Urine: Centrifuge urine samples to remove any particulate matter.
-
Feces: Homogenize fecal samples in an appropriate solvent and extract the drug and its metabolites.
-
-
Sample Analysis: Analyze the processed samples by HPLC-MS to quantify the concentrations of the parent drug and its ¹⁸O-labeled metabolites.
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, such as Cmax, Tmax, AUC, half-life, and clearance.
Visualizations
Leucine-mTOR Signaling Pathway
Leucine is a key activator of the mTORC1 signaling pathway, which regulates cell growth, proliferation, and protein synthesis.[1][2][3] Understanding this pathway is crucial when studying drugs that may interact with or be metabolized through pathways influenced by amino acid signaling.
Caption: L-Leucine activates the mTORC1 signaling pathway.
Experimental Workflow for a DMPK Study using L-Leucine (¹⁸O₂)
The following diagram illustrates the general workflow for a drug metabolism and pharmacokinetic study utilizing an ¹⁸O-labeled compound.
References
Application Notes and Protocols for Mass Spectrometry-Based L-Leucine (¹⁸O₂) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics and metabolic research. The use of ¹⁸O-labeled L-leucine allows for the precise tracking and quantification of this essential amino acid as it is incorporated into proteins, providing a powerful method for studying protein synthesis, degradation, and overall turnover. This application note provides detailed protocols for the sample preparation of proteins for the analysis of L-leucine-containing peptides labeled with ¹⁸O₂ at the C-terminus, their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the relevant biological context.
The primary method for incorporating ¹⁸O into leucine for this type of analysis is not through direct labeling of the free amino acid, but rather through the enzymatic incorporation of ¹⁸O from H₂¹⁸O into the C-terminal carboxyl group of peptides during proteolytic digestion. Trypsin is commonly used for this purpose, as it catalyzes the exchange of both oxygen atoms at the C-terminus of lysine and arginine residues.[1][2][3] This results in a +4 Da mass shift for peptides containing these residues, including those where L-leucine is present elsewhere in the peptide sequence.
Applications
-
Protein Synthesis and Turnover Studies: Measuring the rate of incorporation of ¹⁸O-labeled leucine into the proteome provides a direct measure of protein synthesis rates in cell cultures and in vivo models.[4]
-
Metabolic Flux Analysis: Tracing the metabolic fate of leucine through various pathways.
-
Biomarker Discovery: Comparing protein expression levels between different biological states.[5]
-
Drug Development: Assessing the effect of therapeutic agents on protein metabolism.
Experimental Protocols
I. Protein Extraction and Preparation from Plasma
This protocol outlines the steps for extracting total protein from plasma samples, a common matrix for studying systemic protein turnover.
Materials:
-
Human plasma collected in EDTA- or heparin-containing tubes
-
Phosphate-buffered saline (PBS), ice-cold
-
Protein precipitation solution: 5% Metaphosphoric acid (MPA) or ice-cold acetone
-
Centrifuge capable of 14,000 rpm and 4°C
-
0.22 µm cellulose acetate filters
Procedure:
-
Sample Collection and Storage: Centrifuge whole blood to separate plasma. Store plasma aliquots at -80°C until use.
-
Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 200 µL of 5% MPA (v/v) to precipitate plasma proteins. Alternatively, add four volumes of ice-cold acetone.
-
Vortex briefly and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully decant and discard the supernatant.
-
-
Protein Pellet Wash:
-
Resuspend the protein pellet in 1 mL of ice-cold acetone.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes to remove residual acetone.
-
II. Enzymatic ¹⁸O-Labeling of Peptides
This protocol describes the in-solution digestion of the extracted protein pellet and the simultaneous labeling of the resulting peptides with ¹⁸O using trypsin in the presence of H₂¹⁸O.
Materials:
-
Urea, 8 M in 50 mM Tris-HCl, pH 8.0
-
Dithiothreitol (DTT), 100 mM
-
Iodoacetamide (IAA), 200 mM
-
H₂¹⁸O (95-98% isotopic purity)
-
Sequencing-grade modified trypsin
-
Trifluoroacetic acid (TFA), 10%
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Resuspend the protein pellet in 100 µL of 8 M urea.
-
Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.
-
-
Sample Dilution:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to less than 1 M. This is crucial for trypsin activity.
-
-
¹⁸O-Labeling and Digestion:
-
Lyophilize the sample to dryness.
-
Reconstitute the protein mixture in a solution made with H₂¹⁸O to the desired final volume.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate at 37°C for 12-18 hours. During this incubation, trypsin will digest the proteins and catalyze the exchange of the C-terminal carboxyl oxygens with ¹⁸O from the solvent.
-
-
Quenching the Reaction:
-
Stop the digestion and labeling reaction by acidifying the sample with TFA to a final concentration of 0.1-1%.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with mass spectrometry analysis.
-
Elute the peptides and dry them using a vacuum centrifuge.
-
Store the labeled peptides at -20°C until LC-MS/MS analysis.
-
III. LC-MS/MS Analysis of ¹⁸O-Labeled Leucine-Containing Peptides
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
LC Parameters:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Gradient | 2-40% B over 30 minutes, then a wash and re-equilibration step |
MS Parameters (Triple Quadrupole in MRM Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Note: Specific transitions for ¹⁶O- and ¹⁸O-labeled peptide pairs need to be determined empirically based on the target proteins. The ¹⁸O-labeled peptide will have a precursor ion with a +4 Da shift. Fragment ions that do not contain the C-terminus will have the same m/z as the ¹⁶O-peptide fragments, while C-terminal-containing fragments will show a +4 Da shift.
Data Presentation
The following table provides hypothetical quantitative data for the analysis of a specific L-leucine-containing peptide from human serum albumin, illustrating the expected outcomes.
| Parameter | Value |
| Peptide Sequence | AEFVEVTK |
| Unlabeled (¹⁶O) Precursor (m/z) | 469.7 |
| Labeled (¹⁸O₂) Precursor (m/z) | 471.7 |
| Labeling Efficiency | >95% |
| Limit of Detection (LOD) | ~5 fmol |
| Limit of Quantification (LOQ) | ~15 fmol |
| Linear Dynamic Range | 3 orders of magnitude |
| Intra-assay Precision (%CV) | <10% |
| Inter-assay Precision (%CV) | <15% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample preparation to data analysis for ¹⁸O₂-labeling of peptides for mass spectrometry.
Caption: Experimental workflow for ¹⁸O₂-labeling of peptides.
Leucine Metabolism and mTOR Signaling Pathway
L-leucine is not only a building block for proteins but also a key signaling molecule, particularly in the activation of the mTORC1 pathway, which is a central regulator of cell growth and protein synthesis.
Caption: Leucine's role in activating the mTORC1 signaling pathway.
References
- 1. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating Protein Synthesis Rates with L-Leucine (¹⁸O₂) Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of protein synthesis rates is fundamental to understanding cellular growth, metabolism, and the response to therapeutic interventions. Stable isotope labeling with amino acids, followed by mass spectrometry analysis, is a powerful technique for quantifying the dynamics of protein turnover. L-Leucine, an essential amino acid, plays a crucial role in stimulating protein synthesis, making its labeled isotopes excellent tracers for these studies.[1][2][3] This document provides detailed application notes and protocols for utilizing L-Leucine labeled with two atoms of ¹⁸O (L-Leucine (¹⁸O₂)) to calculate protein synthesis rates.
While less common than ¹³C or ¹⁵N labeling, ¹⁸O-labeling offers a distinct mass shift that can be readily detected by mass spectrometry.[4][5] The protocols and data presented herein are based on established methodologies for stable isotope-labeled amino acids and are adapted for the specific use of L-Leucine (¹⁸O₂).
Signaling Pathway: Leucine and the mTORC1 Pathway
Leucine acts as a critical signaling molecule that activates the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and protein synthesis.[1] Upon transport into the cell, leucine instigates a signaling cascade that leads to the phosphorylation and activation of key downstream effectors of mTORC1, ultimately promoting the translation of mRNA into protein.
References
- 1. mdpi.com [mdpi.com]
- 2. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucine pulses enhance skeletal muscle protein synthesis during continuous feeding in neonatal pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of L-LEUCINE (¹⁸O₂) in Studying Sarcopenia and Muscle Wasting
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sarcopenia, the age-related loss of muscle mass and function, and muscle wasting associated with various chronic diseases, represent significant health concerns. The essential amino acid L-leucine is a key regulator of muscle protein synthesis (MPS). Stable isotope tracer studies are the gold standard for quantifying MPS in vivo. This document provides detailed application notes and protocols for utilizing L-leucine labeled with heavy oxygen (L-leucine (¹⁸O₂)) to study muscle protein dynamics in the context of sarcopenia and muscle wasting. While the protocols detailed here are adapted from studies using more common isotopes like ¹³C-leucine, the principles of experimental design, sample collection, and data interpretation are directly applicable.
Scientific Background
L-leucine acts as a signaling molecule to stimulate the mechanistic target of rapamycin complex 1 (mTORC1) pathway, a critical regulator of protein synthesis. In sarcopenia, anabolic resistance to nutritional stimuli, including amino acids, is a key contributing factor to muscle loss. By using isotopically labeled leucine, researchers can precisely measure the rate of incorporation of leucine into muscle protein, providing a direct measure of MPS, referred to as the Fractional Synthesis Rate (FSR).
Key Signaling Pathway: Leucine and mTORC1
Leucine directly activates the mTORC1 signaling cascade, leading to the phosphorylation of downstream targets that initiate protein translation.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Quantitative Data from Leucine Intervention Studies in Older Adults
The following tables summarize data from studies investigating the effect of leucine supplementation on muscle protein synthesis in older adults, a key demographic for sarcopenia research. These studies typically use stable isotope tracers to measure FSR.
Table 1: Basal and Post-Prandial Muscle Protein Fractional Synthesis Rate (FSR) in Older Adults
| Study Population | Intervention | Basal FSR (%/h) | Post-Prandial FSR (%/h) | Reference |
| Healthy Older Men (avg. 69 y) | 21g Leucine-enriched whey protein | 0.032 ± 0.003 | 0.053 ± 0.004 | [1] |
| Sarcopenic Older Men (avg. 81 y) | 21g Leucine-enriched whey protein | 0.040 ± 0.005 | 0.055 ± 0.004 | [1] |
| Older Adults | Low-protein meal (Day 1) | 0.063 ± 0.004 | 0.075 ± 0.006 | [2][3] |
| Older Adults | Low-protein meal after 2 weeks of Leucine supplementation (4g/meal) | 0.074 ± 0.007 | 0.10 ± 0.007 | [2][3] |
| Healthy Elderly Men (avg. 70 y) | Control Diet | - | 0.053 ± 0.009 | [4][5][6] |
| Healthy Elderly Men (avg. 70 y) | Leucine-supplemented Diet | - | 0.083 ± 0.008 | [4][5][6] |
Table 2: Effects of Leucine Supplementation on Muscle Mass in Older Adults
| Study Duration | Leucine Supplementation Details | Change in Lean Body Mass | Change in Leg Lean Mass | Reference |
| 10 days - 3 months | Leucine as part of an Essential Amino Acid (EAA) mix | No significant difference compared to placebo | No significant difference compared to placebo | [7] |
| Not Specified | Meta-analysis of 9 studies | No significant difference | No significant difference | [8] |
Note: While leucine supplementation consistently increases acute MPS, its long-term effects on muscle mass are more variable and may depend on other factors such as overall diet and exercise.
Experimental Protocols
The following is a generalized protocol for a primed, continuous infusion of L-leucine (¹⁸O₂) to measure muscle protein synthesis.
Caption: General experimental workflow for measuring MPS with L-leucine (¹⁸O₂).
4.1. Subject Preparation
-
Subjects should arrive at the clinical research unit after an overnight fast.
-
Insert a catheter into an antecubital vein for tracer infusion and another into a contralateral hand or wrist vein, which is heated, for arterialized blood sampling.
4.2. Tracer Infusion Protocol (Primed, Continuous Infusion)
-
Baseline Sampling: Collect a baseline blood sample and a muscle biopsy from the vastus lateralis.
-
Priming Dose: Administer a priming bolus of L-leucine (¹⁸O₂) to rapidly achieve isotopic equilibrium in the body's free amino acid pool. The exact amount should be determined based on the subject's body weight and the specific tracer used.
-
Continuous Infusion: Immediately following the priming dose, begin a continuous intravenous infusion of L-leucine (¹⁸O₂) at a constant rate for the duration of the study (typically 3-6 hours).
-
Blood Sampling: Collect arterialized blood samples at regular intervals (e.g., every 30-60 minutes) throughout the infusion period to monitor plasma leucine enrichment.
-
Muscle Biopsy: At the end of the infusion period, obtain a second muscle biopsy from the same leg, but through a separate incision.
4.3. Sample Handling and Processing
-
Blood: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Muscle Tissue: Immediately freeze muscle biopsy samples in liquid nitrogen and store at -80°C.
4.4. Analytical Procedures
-
Plasma Analysis:
-
Deproteinize plasma samples.
-
Derivatize amino acids for gas chromatography-mass spectrometry (GC-MS) or analyze directly using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Determine the isotopic enrichment of L-leucine (¹⁸O₂) in the plasma.
-
-
Muscle Tissue Analysis:
-
Homogenize the muscle tissue and hydrolyze the proteins to release amino acids.
-
Isolate and derivatize the amino acids.
-
Determine the isotopic enrichment of L-leucine (¹⁸O₂) incorporated into muscle protein using GC-MS or LC-MS/MS.
-
Note on L-leucine (¹⁸O₂): While the protocol is based on the use of ¹³C-labeled tracers, the same principles apply to ¹⁸O-labeled leucine. The primary difference will be in the mass-to-charge ratios (m/z) monitored during mass spectrometry. The specific m/z values for the parent and fragment ions of the derivatized L-leucine (¹⁸O₂) will need to be determined and validated.
4.5. Calculation of Fractional Synthesis Rate (FSR) The FSR of muscle protein is calculated using the following formula:
FSR (%/h) = [(E_p2 - E_p1) / (E_precursor * t)] * 100
Where:
-
E_p2 is the isotopic enrichment of leucine in the muscle protein at the end of the infusion.
-
E_p1 is the baseline isotopic enrichment of leucine in the muscle protein.
-
E_precursor is the average isotopic enrichment of the precursor pool (plasma leucine) during the infusion.
-
t is the time of infusion in hours.
Applications in Drug Development
The use of L-leucine (¹⁸O₂) and other stable isotope tracers is invaluable for the development of therapies targeting sarcopenia and muscle wasting. Key applications include:
-
Mechanism of Action Studies: Quantifying the direct effect of a therapeutic agent on muscle protein synthesis.
-
Dose-Response Studies: Determining the optimal dose of a drug to stimulate MPS.
-
Efficacy Trials: Providing a sensitive and quantitative endpoint to assess the anabolic effects of a new treatment.
-
Nutraceutical Development: Evaluating the efficacy of nutritional interventions, such as leucine-enriched supplements, in stimulating MPS in target populations.
By providing a precise and dynamic measure of muscle protein metabolism, L-leucine (¹⁸O₂) tracer studies can significantly accelerate the development of effective interventions to combat muscle loss.
References
- 1. Both basal and post-prandial muscle protein synthesis rates, following the ingestion of a leucine-enriched whey protein supplement, are not impaired in sarcopenic older males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucine supplementation chronically improves muscle protein synthesis in older adults consuming the RDA for protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leucine supplementation improves muscle protein synthesis in elderly men independently of hyperaminoacidaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effectiveness of leucine on muscle protein synthesis, lean body mass and leg lean mass accretion in older people: a systematic review and meta-analysis | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. cambridge.org [cambridge.org]
Measuring Proteolysis with L-Leucine (¹⁸O₂): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
Measuring protein degradation, or proteolysis, is fundamental to understanding cellular homeostasis, disease progression, and the mechanism of action of therapeutic agents. One powerful method for quantifying proteolysis rates involves the use of stable isotope-labeled amino acids. This document details the use of L-Leucine, in which both carboxyl oxygen atoms are replaced with the heavy isotope ¹⁸O (L-Leucine (¹⁸O₂)), as a tracer to measure protein degradation.
The core principle of this technique is based on a "pulse-chase" experimental design. Cells or organisms are first "pulsed" by culturing them in a medium where a standard amino acid is replaced with its heavy isotope-labeled counterpart, in this case, L-Leucine (¹⁸O₂). During this phase, the heavy-labeled leucine is incorporated into newly synthesized proteins. Subsequently, the cells are transferred to a "chase" medium containing the natural, unlabeled version of the amino acid.
As proteins are degraded during the chase period, the labeled L-Leucine (¹⁸O₂) is released back into the free amino acid pool. By monitoring the rate of decay of ¹⁸O₂-Leucine enrichment in the protein pool over time using mass spectrometry, the fractional rate of protein degradation can be precisely calculated. This method provides a dynamic view of proteolysis, making it superior to static measures of protein levels.
Key Cellular Proteolysis Pathways
Two major pathways govern protein degradation within the cell: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway.[1][2][3] Understanding these pathways is crucial for interpreting proteolysis data.
-
Ubiquitin-Proteasome System (UPS): This system primarily degrades short-lived and misfolded proteins.[3][4][5][6][7] Proteins are targeted for degradation by being tagged with a chain of ubiquitin molecules.[4][5] This polyubiquitinated protein is then recognized and degraded by the 26S proteasome, a large protein complex that breaks the protein down into small peptides.[4][5][7]
-
Autophagy-Lysosome Pathway: This pathway is responsible for degrading long-lived proteins, protein aggregates, and entire organelles.[1][3][8] A double-membraned vesicle called an autophagosome engulfs the cellular components targeted for degradation.[1][3][8] The autophagosome then fuses with a lysosome, and the contents are broken down by lysosomal hydrolases.[1][3][9]
Below are diagrams illustrating these two fundamental signaling pathways.
References
Troubleshooting & Optimization
Technical Support Center: L-Leucine (¹⁸O₂) Metabolic Labeling
Welcome to the technical support center for L-Leucine (¹⁸O₂) metabolic labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low incorporation of L-Leucine (¹⁸O₂)?
Low incorporation of heavy-labeled L-Leucine can stem from several factors, primarily related to cell culture conditions and the inherent biology of the cells being studied. The most common culprits include:
-
Incomplete Labeling: The cells may not have undergone enough cell divisions in the labeling medium to fully replace the natural "light" leucine with the ¹⁸O₂-labeled "heavy" leucine.[1][2]
-
Insufficient Amino Acid Concentration: The concentration of L-Leucine (¹⁸O₂) in the culture medium may be too low, leading to competition with any residual unlabeled leucine.
-
Amino Acid Metabolism: Some cell lines may have high rates of amino acid catabolism or conversion, which can affect the availability of the labeled leucine for protein synthesis.[3]
-
Cell Health and Proliferation Rate: Suboptimal cell health, slow proliferation rates, or contact inhibition in confluent cultures can lead to reduced protein synthesis and consequently, lower incorporation of the labeled amino acid.
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular metabolism and compete for nutrients, including amino acids, thereby reducing labeling efficiency.
Q2: How can I verify the incorporation efficiency of L-Leucine (¹⁸O₂)?
To assess the efficiency of isotope incorporation, you should perform a preliminary experiment. After a sufficient number of cell doublings, harvest a small population of cells, extract the proteins, and digest them into peptides. Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).[4] By examining the mass spectra, you can determine the ratio of heavy to light peptides. An incorporation efficiency of greater than 95% is generally considered optimal for quantitative proteomics experiments.[4]
Q3: My cells are growing slowly in the labeling medium. How can I improve their growth rate?
Slow cell growth is a common issue when switching to a custom labeling medium. Here are some troubleshooting steps:
-
Dialyzed Serum Quality: Ensure the dialyzed fetal bovine serum (dFBS) is of high quality and has been properly screened for its ability to support cell growth. The dialysis process can remove essential nutrients that may need to be supplemented.
-
Adaptation Period: Some cell lines require a gradual adaptation to the new medium. You can start by mixing the labeling medium with the regular medium in increasing proportions over several passages.
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Supplementation: Consider adding back essential nutrients that might have been removed during dialysis, such as vitamins or non-essential amino acids (excluding unlabeled leucine).
Q4: I am observing unexpected mass shifts in my mass spectrometry data. What could be the cause?
Unexpected mass shifts can arise from amino acid conversions. For instance, some cell lines can convert arginine to other amino acids like proline, which can complicate data analysis.[2][3] While leucine is an essential amino acid and less prone to conversion, its metabolites might be utilized in other pathways.[5][6] Careful analysis of your mass spectrometry data and searching for unexpected modifications can help identify these issues.
Troubleshooting Guides
Guide 1: Optimizing L-Leucine (¹⁸O₂) Concentration and Incubation Time
Objective: To determine the optimal concentration of labeled L-Leucine and the minimum number of cell passages required for complete incorporation.
| Parameter | Recommendation | Rationale |
| L-Leucine (¹⁸O₂) Concentration | Match the concentration of L-Leucine in your standard culture medium. If unsure, start with a concentration between 50-100 mg/L. | Ensures that the availability of the labeled amino acid is not a limiting factor for protein synthesis. |
| Cell Passages | Passage the cells for at least five to six doublings in the labeling medium.[4] | This is generally sufficient to ensure that the vast majority of cellular proteins are synthesized using the heavy-labeled leucine. |
| Cell Confluency | Maintain cells in the log phase of growth (30-90% confluency).[4] | Actively growing and dividing cells have higher rates of protein synthesis, leading to more efficient incorporation of the labeled amino acid. |
Guide 2: Ensuring Cell Health and Medium Quality
Objective: To mitigate issues related to cell viability and the quality of the labeling medium.
| Parameter | Recommendation | Rationale |
| Dialyzed FBS | Use high-quality dFBS from a reputable supplier. It is advisable to test different lots of dFBS for their ability to support robust cell growth. | The quality of dFBS is critical as it provides essential growth factors and nutrients not present in the basal medium. |
| Medium Preparation | Prepare the labeling medium under sterile conditions. Add the ¹⁸O₂-labeled L-Leucine and other supplements just before use. | Prevents contamination and ensures the stability of the labeled amino acid. |
| Mycoplasma Testing | Regularly test your cell cultures for mycoplasma contamination. | Mycoplasma can significantly impact cellular metabolism and protein synthesis, leading to unreliable labeling. |
Experimental Protocols
Protocol 1: Preparation of L-Leucine (¹⁸O₂) Labeling Medium
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Start with a basal medium that is deficient in L-Leucine.
-
Supplement the medium with 10% dialyzed fetal bovine serum (dFBS).
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Add L-Leucine (¹⁸O₂) to the desired final concentration (e.g., 50-100 mg/L).
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Add penicillin/streptomycin to prevent bacterial contamination.
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Sterile-filter the complete medium before use.
Protocol 2: Assessing Incorporation Efficiency by Mass Spectrometry
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Culture cells in the L-Leucine (¹⁸O₂) labeling medium for at least five passages.
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Harvest the cells and lyse them to extract total protein.
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Quantify the protein concentration using a standard assay (e.g., BCA).
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Take a 20-50 µg aliquot of protein and perform in-solution or in-gel digestion with trypsin.
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Analyze the resulting peptide mixture by LC-MS/MS.
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Search the data against a protein database, specifying the mass shift for ¹⁸O₂-labeled leucine as a variable modification.
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Manually inspect the spectra of several high-intensity peptides to confirm the presence of the heavy isotope peak and the absence or significant reduction of the light peak.
Visualizations
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Frontiers | Research progress in the role and mechanism of Leucine in regulating animal growth and development [frontiersin.org]
Technical Support Center: Optimizing L-Leucine (18O2) Labeling
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for L-Leucine (18O2) labeling experiments. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is L-Leucine (18O2) labeling used for?
L-Leucine (18O2) is a stable isotope-labeled amino acid used to measure protein turnover, which encompasses both protein synthesis and degradation. As an essential branched-chain amino acid, leucine is integral to the mTOR signaling pathway, a central regulator of cell growth and protein synthesis. By introducing L-Leucine labeled with the heavy isotope 18O into cell culture media or in vivo, researchers can track its incorporation into newly synthesized proteins over time using mass spectrometry.
Q2: How does the principle of L-Leucine (18O2) labeling for measuring protein turnover work?
When cells are supplied with L-Leucine (18O2), it is incorporated into new proteins during translation. By measuring the ratio of labeled to unlabeled leucine in the total protein pool or in specific proteins at different time points, the rate of protein synthesis can be determined. To study protein degradation, a "pulse-chase" experiment can be performed. Cells are first "pulsed" with L-Leucine (18O2) for a specific duration to label a cohort of proteins. Then, the labeling medium is replaced with a medium containing unlabeled L-Leucine (the "chase"). The rate of disappearance of the 18O-labeled leucine from the proteome over time reflects the rate of protein degradation.
Q3: What is the most critical factor to consider when optimizing the incubation time for L-Leucine (18O2) labeling?
A crucial factor to consider is the potential for loss of the 18O label through mechanisms other than protein synthesis. Research has shown that the 18O label on the carboxyl group of leucine can be rapidly lost due to the enzymatic deacylation of tRNA. This process can be significantly faster for leucine compared to other amino acids like phenylalanine.[1][2] This "futile cycling" can lead to an underestimation of protein synthesis and an overestimation of protein degradation if not accounted for. Therefore, the incubation time should be carefully optimized to maximize incorporation into proteins while minimizing non-specific label loss.
Q4: How do I determine the optimal incubation time for my specific experiment?
The optimal incubation time is highly dependent on the cell type, its proliferation rate, the turnover rate of the protein(s) of interest, and the specific research question. A "one-size-fits-all" incubation time does not exist. Therefore, it is essential to perform a time-course experiment to empirically determine the optimal labeling window for your system.
Q5: What is a typical starting point for a time-course experiment to optimize incubation time?
A good starting point for a time-course experiment is to collect samples at multiple time points. For rapidly dividing cells or proteins with high turnover rates, shorter incubation times are generally recommended to minimize the effects of 18O label loss. For slower-growing cells or proteins with long half-lives, longer incubation times may be necessary to achieve sufficient label incorporation for detection by mass spectrometry.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no 18O label incorporation | 1. Incubation time is too short: The labeling period may not be sufficient for detectable incorporation, especially for proteins with slow turnover rates. 2. Cell health is compromised: Cells may not be actively synthesizing proteins due to stress, nutrient deprivation (other than leucine), or reaching confluency. 3. Incorrect concentration of L-Leucine (18O2): The concentration of the labeled amino acid in the medium may be too low. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 2, 4, 8, 12, 24 hours) to determine the optimal window for your specific cells and protein(s) of interest. 2. Ensure optimal cell culture conditions: Use healthy, sub-confluent cells in a complete medium (only leucine should be the labeled variant). 3. Optimize L-Leucine (18O2) concentration: While ensuring it's the only source of leucine, its concentration should be similar to that in standard culture medium to not affect cell metabolism. |
| High variability between replicates | 1. Inconsistent cell numbers or confluency: Differences in the number of cells or their metabolic state can lead to variable labeling efficiency. 2. Inaccurate timing of incubation: Precise timing of the start and end of the incubation is critical, especially for short time points. 3. Sample processing inconsistencies: Variations in cell lysis, protein extraction, and preparation for mass spectrometry can introduce variability. | 1. Standardize cell seeding and culture: Ensure all replicates have a similar number of cells and are at a similar confluency at the start of the experiment. 2. Maintain precise timing: Use a timer and stagger the start of incubations if necessary to ensure accurate labeling periods. 3. Standardize all sample processing steps: Use a consistent protocol for all samples. |
| Evidence of significant 18O label loss | 1. Prolonged incubation time: As mentioned, the 18O label on leucine can be lost through enzymatic deacylation of tRNA, and this effect is more pronounced with longer incubation times.[1][2] 2. High activity of deacylating enzymes: The rate of label loss can vary between different cell types. | 1. Shorten the incubation time: Based on your time-course experiment, choose the shortest incubation time that provides sufficient label incorporation for your analysis. 2. Consider using a different labeled amino acid: If label loss for leucine is a persistent issue, consider using an amino acid less prone to this "futile cycling," such as 18O-labeled Phenylalanine, if it is compatible with your experimental goals.[1] |
| Difficulty in detecting newly synthesized proteins | 1. Low abundance of the protein of interest: The amount of newly synthesized protein may be below the detection limit of the mass spectrometer. 2. Slow turnover rate of the protein of interest: For very stable proteins, a longer incubation time may be needed to see a significant amount of newly synthesized, labeled protein. | 1. Enrich for your protein of interest: Use immunoprecipitation or other affinity purification methods to enrich your target protein before mass spectrometry analysis. 2. Extend the labeling period: Based on a pilot time-course experiment, you may need to use longer incubation times for proteins with very long half-lives. |
Experimental Protocols
Protocol: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a general procedure for conducting a time-course experiment to identify the optimal L-Leucine (18O2) labeling duration for your specific experimental system.
1. Cell Culture and Preparation:
- Culture your cells of interest under standard conditions until they reach approximately 70-80% confluency.
- Prepare a sufficient number of plates or flasks for each time point and replicate.
2. Preparation of Labeling Medium:
- Prepare a custom cell culture medium that is identical to your standard medium but lacks unlabeled L-Leucine.
- Supplement this leucine-free medium with L-Leucine (18O2) at a concentration that matches the normal physiological concentration of leucine in your standard medium.
3. Labeling Procedure (Pulse):
- Aspirate the standard medium from your cell cultures.
- Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed L-Leucine (18O2) labeling medium to the cells.
- Place the cells back in the incubator.
4. Time-Course Sampling:
- At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.
- For the 0-hour time point, harvest the cells immediately after adding the labeling medium.
- To harvest, place the culture dish on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Collect the cell lysate and store it at -80°C until all time points have been collected.
5. Sample Preparation for Mass Spectrometry:
- Determine the protein concentration of each lysate.
- Take an equal amount of protein from each time point for further processing.
- Perform protein digestion (e.g., using trypsin).
- Desalt the resulting peptides.
6. Mass Spectrometry Analysis and Data Interpretation:
- Analyze the peptide samples by LC-MS/MS.
- Determine the ratio of 18O-labeled leucine-containing peptides to their unlabeled counterparts at each time point.
- Plot the percentage of labeled protein (or peptide) as a function of incubation time. The optimal incubation time will be within the linear range of incorporation, before the rate of incorporation plateaus or decreases (which could indicate significant label loss).
Visualizations
Caption: Workflow for optimizing L-Leucine (18O2) incubation time.
Caption: L-Leucine activation of the mTOR signaling pathway.
References
- 1. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Futile Cycling of ¹⁸O-Labeled Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with futile cycling of ¹⁸O-labeled amino acids in their experiments.
Understanding Futile Cycling of ¹⁸O-Labeled Amino Acids
Futile cycling of ¹⁸O-labeled amino acids is a metabolic process that can lead to the inaccurate estimation of protein synthesis rates. This phenomenon occurs when the ¹⁸O label is lost from the amino acid before its incorporation into a newly synthesized protein. The primary mechanism for this is the enzymatic deacylation of tRNA, a step in the aminoacylation process.
The Biochemical Mechanism
The futile cycle is initiated by aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding tRNA molecules. In this cycle, an ¹⁸O-labeled amino acid is activated and attached to its tRNA. However, instead of proceeding to protein synthesis, the aminoacyl-tRNA can be deacylated, releasing the amino acid back into the cellular pool. During this process, one of the ¹⁸O atoms from the carboxyl group of the amino acid can be exchanged with a ¹⁶O atom from water, leading to a loss of the isotopic label.[1][2]
Troubleshooting and FAQs
Q1: What is futile cycling of ¹⁸O-labeled amino acids and why is it a problem?
Futile cycling refers to the removal of the ¹⁸O label from an amino acid's carboxyl group before it is used for protein synthesis. This is problematic because it leads to an underestimation of the true rate of protein synthesis. The rate of protein synthesis is calculated based on the incorporation of the labeled amino acid into proteins. If the label is lost from the precursor pool (the amino acids available for protein synthesis), the calculated synthesis rate will be lower than the actual physiological rate.
Q2: How can I detect if futile cycling is affecting my experiment?
To detect futile cycling, you need to measure the isotopic enrichment of the true precursor for protein synthesis, which is the aminoacyl-tRNA pool, and compare it to the enrichment of the free amino acid pool in the cell culture medium or plasma. A lower-than-expected enrichment in the aminoacyl-tRNA pool compared to the administered labeled amino acid suggests that futile cycling is occurring.
Q3: Are some amino acids more prone to futile cycling than others?
Yes, the rate of futile cycling can vary between different amino acids. For example, studies have shown that the loss of the ¹⁸O label is significantly greater for leucine compared to phenylalanine.[2] This is likely due to differences in the kinetics of their respective aminoacyl-tRNA synthetases.
Q4: What are the best practices to minimize the impact of futile cycling?
While completely eliminating futile cycling may not be possible, its impact can be minimized by:
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Careful selection of the labeled amino acid: Whenever possible, choose an amino acid that is known to have a lower rate of futile cycling, such as phenylalanine.[2]
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Measuring the precursor pool enrichment: The most accurate approach is to directly measure the isotopic enrichment of the aminoacyl-tRNA pool and use this value in your calculations for protein synthesis rates.
-
Consistent experimental conditions: Maintain consistent temperature and pH throughout your experiments, as these factors can influence enzyme kinetics.
Q5: How can I correct my protein synthesis data for the effects of futile cycling?
To correct for futile cycling, you must determine the true precursor enrichment. The fractional synthesis rate (FSR) of a protein can be calculated using the following formula, which accounts for the actual enrichment of the precursor pool:
FSR (%/hour) = [ (E_protein / E_precursor) / t ] * 100
Where:
-
E_protein is the isotopic enrichment of the amino acid in the protein.
-
E_precursor is the isotopic enrichment of the amino acid in the precursor pool (aminoacyl-tRNA).
-
t is the labeling time in hours.
Experimental Protocols
Protocol: Measurement of Aminoacyl-tRNA Isotopic Enrichment
This protocol outlines the key steps to isolate and measure the isotopic enrichment of the aminoacyl-tRNA pool.
1. Sample Collection and Homogenization:
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Rapidly freeze the tissue or cell sample in liquid nitrogen to halt metabolic activity.
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Homogenize the frozen sample in a suitable buffer, typically containing a strong acid (e.g., perchloric acid) to precipitate proteins and nucleic acids.
2. RNA Extraction:
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Perform a phenol-chloroform extraction or use a commercial RNA isolation kit to isolate total RNA, which includes tRNA.
3. tRNA Isolation:
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Isolate the tRNA fraction from the total RNA. This can be achieved through size-exclusion chromatography or specialized spin columns.
4. Hydrolysis of Aminoacyl-tRNA:
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Hydrolyze the aminoacyl-tRNA bond to release the amino acids. This is typically done by incubating the tRNA isolate in a weak base (e.g., ammonium hydroxide).
5. Amino Acid Analysis:
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Derivatize the released amino acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
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Analyze the derivatized amino acids by GC-MS to determine their isotopic enrichment.
Quantitative Data
The extent of futile cycling can be significant and varies between amino acids. The following table summarizes data from a study comparing the loss of the ¹⁸O label from leucine and phenylalanine in muscle cell cultures.
| Amino Acid | % Decrease of Isotope in Medium (12h) | Relative Loss of ¹⁸O Label |
| [²H]Leucine | 33% | N/A |
| [¹⁸O₂]Leucine | 81% | 4x greater than Phenylalanine |
| [¹⁸O₂]Phenylalanine | Not specified, but 4x less than Leucine | N/A |
| Data adapted from a study on muscle cell cultures.[2] |
This data clearly demonstrates that a substantial portion of the ¹⁸O label from leucine is lost from the precursor pool through a mechanism other than protein synthesis, highlighting the importance of accounting for futile cycling in experimental design and data analysis.[2]
References
- 1. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Mass Spectrometry Interference with L-Leucine (¹⁸O₂)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Leucine (¹⁸O₂) in mass spectrometry-based experiments. Our goal is to help you identify and resolve common sources of interference, ensuring high-quality, reproducible data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I observing incomplete ¹⁸O labeling of my peptides?
Answer: Incomplete labeling, characterized by the presence of a significant peak at M+2 (one ¹⁸O atom incorporated) instead of the expected M+4 (two ¹⁸O atoms incorporated), is a common issue. Several factors can contribute to this:
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Suboptimal Enzyme Activity: The enzymatic exchange of ¹⁶O for ¹⁸O at the C-terminus of peptides is dependent on the activity of the protease (e.g., trypsin). Insufficient enzyme concentration or activity can lead to incomplete labeling.
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Reaction Conditions: The pH, temperature, and incubation time of the labeling reaction are critical. Deviations from the optimal conditions for your specific enzyme can reduce labeling efficiency.
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Peptide-Specific Effects: The rate of oxygen exchange can vary between different peptides, with some sequences being more resistant to complete labeling.
Question: I'm seeing a significant peak corresponding to the unlabeled (¹⁶O) peptide in my ¹⁸O-labeled sample. What could be the cause?
Answer: The presence of a prominent unlabeled peptide peak in your labeled sample often points to "back-exchange." This occurs when the ¹⁸O atoms on the labeled peptides are exchanged back to ¹⁶O.
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Residual Enzyme Activity: If the protease used for labeling is not effectively quenched or removed after the labeling reaction, it can continue to catalyze the exchange of ¹⁸O for the abundant ¹⁶O from the aqueous environment during subsequent sample handling steps.[1][2][3][4][5]
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pH Instability: The stability of the ¹⁸O label is pH-dependent. Low pH can quench trypsin activity, but extremely low pH can promote chemical back-exchange.[5]
Question: My quantitative data shows high variability between replicates. What are the potential sources of this inconsistency?
Answer: High variability in quantitative proteomics can stem from multiple stages of the experimental workflow.
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Inconsistent Sample Preparation: Variations in protein extraction, digestion, and peptide cleanup can introduce significant variability.
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Incomplete or Variable Labeling: If the ¹⁸O labeling is not consistent across all samples, it will directly impact the accuracy of quantification.
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Matrix Effects: Co-eluting, unlabeled compounds can suppress or enhance the ionization of your labeled peptide, leading to inaccurate measurements.
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Instrument Performance: Fluctuations in mass spectrometer performance can also contribute to variability.
Question: How can I differentiate L-Leucine from its isobaric isomer, L-Isoleucine, in my mass spectrometry data?
Answer: Distinguishing between leucine and isoleucine is a known challenge in mass spectrometry as they have the same nominal mass. Standard collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) often do not produce unique fragment ions to differentiate them. Advanced fragmentation techniques are typically required:
-
Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD): These methods can produce specific fragment ions (w-ions) from the side chain of leucine and isoleucine, allowing for their differentiation.
-
Multistage Fragmentation (MS³): Isolating a primary fragment ion and subjecting it to further fragmentation can sometimes yield diagnostic ions to distinguish between the two isomers.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using L-Leucine (¹⁸O₂) in mass spectrometry?
A1: L-Leucine (¹⁸O₂) is a stable isotope-labeled amino acid used as an internal standard in quantitative proteomics. In this method, one sample is enzymatically digested in the presence of H₂¹⁸O, which leads to the incorporation of two ¹⁸O atoms at the C-terminus of the resulting peptides, causing a 4 Dalton mass shift.[6][7] By comparing the signal intensities of the ¹⁸O-labeled peptides with their unlabeled (¹⁶O) counterparts from a control sample, the relative abundance of the protein can be determined.
Q2: What are the main advantages of ¹⁸O labeling?
A2: The primary advantages of ¹⁸O labeling include its relative simplicity and cost-effectiveness compared to other labeling methods. It can be applied to a wide range of samples and does not require metabolic labeling in cell culture.
Q3: Can I use other proteases besides trypsin for ¹⁸O labeling?
A3: Yes, other serine proteases like Lys-C and Glu-C can also catalyze the C-terminal oxygen exchange for ¹⁸O labeling.[7] However, it is important to note that the efficiency and specifics of the labeling reaction may vary with different enzymes.
Q4: How does incomplete labeling affect my results?
A4: Incomplete labeling complicates data analysis as you will have a mixed population of unlabeled, partially labeled (M+2), and fully labeled (M+4) peptides. This splitting of the signal can reduce the overall signal-to-noise ratio and make accurate quantification more challenging.
Q5: What is the best way to quench the labeling reaction to prevent back-exchange?
A5: A common and effective method to quench the trypsin-catalyzed reaction is to boil the sample for approximately 10 minutes.[1][5] This denatures the trypsin and prevents further enzymatic activity. Alternatively, using immobilized trypsin that can be physically removed from the reaction mixture can also minimize back-exchange.[2][3]
Data Presentation: Summary of Interferences and Solutions
| Interference Source | Description | Recommended Solution(s) |
| Incomplete Labeling | A significant portion of peptides incorporate only one ¹⁸O atom (M+2 peak) or remain unlabeled (M peak). | Optimize enzyme-to-protein ratio, ensure optimal pH and temperature for the enzyme, and increase incubation time. |
| Back-Exchange | ¹⁸O-labeled peptides revert to their ¹⁶O form due to residual enzyme activity.[1][2][3][4][5] | Boil the sample for 10 minutes post-labeling to inactivate trypsin.[1][5] Use immobilized trypsin that can be removed after the reaction.[2][3] Maintain a stable, slightly acidic pH post-labeling. |
| Isobaric Interference | Co-eluting compounds with the same nominal mass as the labeled peptide. | Improve chromatographic separation to resolve interfering species. Use high-resolution mass spectrometry to distinguish between compounds with the same nominal mass but different exact masses. |
| Matrix Effects | Suppression or enhancement of the analyte signal due to co-eluting compounds. | Improve sample cleanup and chromatographic separation. Use a stable isotope-labeled internal standard (like L-Leucine (¹⁸O₂)) to normalize for these effects. |
| Leucine/Isoleucine Isomers | Inability to distinguish between isobaric L-Leucine and L-Isoleucine. | Employ advanced fragmentation techniques such as Electron Transfer Dissociation (ETD) or multistage fragmentation (MS³). |
Experimental Protocols
Optimized Protocol for ¹⁸O-Labeling of Peptides
This protocol is adapted from established methods to ensure efficient labeling and minimize back-exchange.[1]
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Protein Digestion:
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Denature proteins in the sample by resuspending in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
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Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
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Alkylate cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 1 hour.
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Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
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Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
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Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.
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Dry the eluted peptides completely using a vacuum centrifuge.
-
-
¹⁸O-Labeling:
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Resuspend the dried peptides in 50 mM NH₄HCO₃ prepared in H₂¹⁸O.
-
Add solution-phase trypsin at a 1:50 (w/w) enzyme-to-peptide ratio.
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Incubate the mixture at 37°C for 5 hours.[1]
-
-
Quenching the Labeling Reaction:
-
Final Sample Preparation for MS Analysis:
-
Acidify the labeled peptide solution with 0.1% formic acid.
-
Combine the ¹⁸O-labeled sample with the ¹⁶O-labeled (control) sample at a 1:1 ratio.
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The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Experimental workflow for quantitative proteomics using ¹⁸O labeling.
Caption: Logical relationship of common interferences in ¹⁸O labeling experiments.
References
- 1. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bigomics.ch [bigomics.ch]
Technical Support Center: Accurate Quantification of L-Leucine (18O2)
Welcome to the technical support center for the accurate quantification of L-Leucine (18O2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance the precision of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the quantification of L-Leucine (18O2) using mass spectrometry.
Question: Why am I observing low signal intensity or poor peak shape for my L-Leucine (18O2) analyte?
Answer:
Several factors can contribute to low signal intensity and poor peak shape. Here are some common causes and their solutions:
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Suboptimal Derivatization: Incomplete or inefficient derivatization can lead to a weak signal.
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Solution: Optimize the derivatization reaction conditions, including reagent concentration, temperature, and incubation time. Ensure the derivatizing agent is fresh and properly stored.
-
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Matrix Effects: Components in the sample matrix can suppress the ionization of the target analyte.
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Solution: Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. Diluting the sample may also mitigate matrix effects.
-
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Mass Spectrometer Tuning: Incorrect mass spectrometer settings can lead to poor ion transmission and detection.
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Solution: Tune the mass spectrometer specifically for your L-Leucine (18O2) derivative. Optimize parameters such as capillary voltage, cone voltage, and collision energy.
-
-
Chromatographic Issues: Poor chromatographic separation can result in broad or tailing peaks.
-
Solution: Ensure your LC or GC column is appropriate for amino acid analysis and is not degraded. Optimize the mobile phase composition and gradient profile for LC-MS, or the temperature program for GC-MS. Column contamination can also be a factor, so regular cleaning and regeneration are important.[1][2][3][4]
-
Question: My chromatography shows co-elution of L-Leucine and L-Isoleucine. How can I differentiate and accurately quantify L-Leucine (18O2)?
Answer:
The isomeric nature of leucine and isoleucine presents a common analytical challenge. Here are strategies to address this:
-
Chromatographic Separation:
-
LC-MS: Utilize a high-resolution analytical column and optimize the mobile phase to achieve baseline separation. Some specialized columns are designed for amino acid analysis and can resolve these isomers.[5]
-
GC-MS: Derivatization can sometimes aid in the separation of leucine and isoleucine. Experiment with different derivatization reagents and optimize the GC temperature program.
-
-
Mass Spectrometry Fragmentation (MS/MS):
-
Leucine and isoleucine can sometimes be distinguished by their fragmentation patterns in tandem mass spectrometry (MS/MS). Isoleucine often produces a characteristic neutral loss that is less prominent for leucine.[6]
-
Solution: Develop a Multiple Reaction Monitoring (MRM) method with specific precursor-to-product ion transitions for leucine that are distinct from those of isoleucine. This may require careful optimization of collision energy.
-
Question: I am observing significant variability in my quantitative results. What are the potential sources of this imprecision?
Answer:
Inconsistent results can stem from several stages of the analytical workflow:
-
Sample Preparation: Inconsistent sample handling, extraction, or derivatization can introduce significant variability.
-
Solution: Use a standardized and validated sample preparation protocol. Employing an internal standard, such as a stable isotope-labeled version of leucine with a different mass (e.g., 13C or 15N labeled), can help correct for variations in sample processing.
-
-
Instrument Performance: Fluctuations in the mass spectrometer's performance can lead to inconsistent measurements.
-
Solution: Regularly perform instrument calibration and performance checks. Monitor system suitability by injecting a standard sample at regular intervals throughout your analytical run.
-
-
Incomplete Isotopic Labeling: If you are conducting in vivo or in vitro labeling experiments, incomplete incorporation of the 18O label into the leucine pool can lead to inaccurate quantification of synthesis rates.
-
Solution: Ensure sufficient incubation time with the labeled precursor to reach isotopic steady state. The required time will depend on the biological system under investigation.
-
Quantitative Data Summary
The choice of analytical platform can significantly impact the precision and accuracy of amino acid quantification. Below is a summary of a comparison between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for urinary amino acid analysis. The data represents the percent technical error (%TE), where a lower value indicates higher precision.
| Amino Acid | GC-MS (%TE)[7][8][9] | LC-MS/MS (iTRAQ) (%TE)[7][8][9] |
| Alanine | 10.3 | 10.4 |
| Glycine | 9.7 | 10.1 |
| Valine | 11.2 | 12.5 |
| Leucine | 12.1 | 13.2 |
| Isoleucine | 11.8 | 12.9 |
| Proline | 15.4 | 16.8 |
| Serine | 13.2 | 14.5 |
| Threonine | 14.1 | 15.3 |
| Cysteine | N/A | 25.1 |
| Methionine | 18.9 | 20.1 |
| Aspartate | 20.1 | 22.3 |
| Glutamate | 19.8 | 21.5 |
| Phenylalanine | 13.5 | 14.7 |
| Tyrosine | 16.2 | 17.9 |
| Tryptophan | 25.6 | 28.4 |
| Lysine | 14.8 | 16.1 |
| Histidine | 17.5 | 19.2 |
| Arginine | 18.1 | 19.9 |
Data adapted from a comparative study on urinary amino acid analysis.[7][8][9] Note that the specific derivatization and LC-MS method used can influence performance.
Experimental Protocols
Protocol 1: GC-MS Quantification of L-Leucine (18O2) with Propyl Chloroformate Derivatization
This protocol outlines the derivatization of amino acids using propyl chloroformate followed by GC-MS analysis.[10]
1. Sample Preparation: a. To 100 µL of plasma or cell lysate, add an internal standard (e.g., L-Leucine-13C6,15N). b. Precipitate proteins by adding 400 µL of cold ethanol. c. Vortex and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and dry under a stream of nitrogen.
2. Derivatization: a. Reconstitute the dried extract in 50 µL of 1 M HCl in propanol. b. Add 20 µL of propyl chloroformate. c. Vortex and incubate at 60°C for 60 minutes. d. Cool to room temperature. e. Extract the derivatives by adding 100 µL of hexane and vortexing. f. Transfer the upper organic layer to a GC vial.
3. GC-MS Analysis:
- GC Column: Use a column suitable for amino acid analysis (e.g., ZB-AAA).
- Injection: 1 µL splitless injection.
- Oven Program:
- Initial temperature: 110°C, hold for 1 min.
- Ramp to 320°C at 20°C/min.
- Hold at 320°C for 5 min.
- MS Detection: Use Selected Ion Monitoring (SIM) to monitor the characteristic ions of the L-Leucine (18O2) derivative and the internal standard.
Protocol 2: LC-MS/MS Quantification of L-Leucine (18O2)
This protocol provides a general workflow for the direct analysis of L-Leucine (18O2) without derivatization.
1. Sample Preparation: a. To 50 µL of plasma or cell lysate, add an internal standard (e.g., L-Leucine-13C6,15N). b. Precipitate proteins by adding 200 µL of cold acetonitrile. c. Vortex and centrifuge at 12,000 x g for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness. e. Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- LC Column: Use a C18 reversed-phase column or a HILIC column suitable for polar analytes.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Develop a gradient to separate leucine from other amino acids and matrix components (e.g., 5% B to 95% B over 10 minutes).
- MS/MS Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Optimize the precursor-to-product ion transitions and collision energies for both L-Leucine (18O2) and the internal standard.
Visualizations
Signaling Pathway
Caption: Leucine activates the mTORC1 signaling pathway to promote protein synthesis and cell growth.
Experimental Workflow
Caption: A typical workflow for the quantification of L-Leucine (18O2) from biological samples.
Logical Relationship
Caption: Troubleshooting logic for addressing inaccurate L-Leucine (18O2) quantification.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. mtc-usa.com [mtc-usa.com]
- 6. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Urinary Amino Acid Analysis: A Comparison of iTRAQ®-LC-MS/MS, GC-MS, and Amino Acid Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Urinary amino acid analysis: a comparison of iTRAQ-LC-MS/MS, GC-MS, and amino acid analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
common pitfalls in 18O labeling for proteomics and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in 18O labeling for quantitative proteomics.
Troubleshooting Guides & FAQs
Here we address specific issues that may arise during your 18O labeling experiments.
Incomplete Labeling
Q1: My mass spectrometry results show a high percentage of singly labeled (2 Da shift) or unlabeled peptides instead of the desired doubly labeled (4 Da shift) peptides. What could be the cause?
A: Incomplete labeling is a common issue and can stem from several factors:
-
Suboptimal Enzyme Activity: The efficiency of the protease (e.g., trypsin) is crucial for catalyzing the exchange of both oxygen atoms at the C-terminus of the peptides. Factors like improper pH, the presence of inhibitors, or suboptimal temperature can reduce enzyme activity.[1] The recommended pH for trypsin activity is between 7 and 9.[2]
-
Insufficient Incubation Time: The time required for complete double 18O incorporation can vary depending on the peptide sequence. While some peptides can be fully labeled in as little as 5 minutes, others may require up to 90 minutes or even overnight incubation for complex protein digests.[3]
-
Peptide-Specific Effects: The rate of 18O incorporation can be influenced by the specific amino acid at the C-terminus. For example, peptides ending in lysine may incorporate the second 18O atom at a different rate than those ending in arginine.[4]
-
Poor Protein Digestion: If the initial protein digestion is incomplete, the subsequent labeling of the resulting peptides will also be inefficient. Using a combination of proteases, such as trypsin and Lys-C, can improve digestion efficiency to over 95%.[5][6]
Q2: How can I improve my labeling efficiency?
A: To enhance your 18O labeling efficiency, consider the following strategies:
-
Optimize Reaction Conditions: Ensure your labeling reaction is performed at the optimal pH for your chosen enzyme (typically pH 7-8 for trypsin).[3] You can also add 1 mM CaCl2 to the digestion buffer, which may improve the activity of modified trypsin.[2]
-
Decouple Digestion and Labeling: Perform the protein digestion and 18O labeling in two separate steps. This allows you to optimize the conditions for each process independently. For instance, you can perform the initial digestion under conditions that are optimal for protein solubilization and digestion, and then perform the labeling under conditions optimized for the enzymatic exchange reaction.[1][3]
-
Increase Incubation Time: For complex samples, extending the incubation time (e.g., overnight) can help ensure complete labeling of all peptides.[3]
-
Use a Combination of Proteases: Supplementing trypsin with Lys-C can lead to a more complete initial protein digestion, which in turn improves the overall labeling efficiency.[5][6]
Back-Exchange
Q3: I observe a gradual loss of the 18O label over time, leading to an increase in the 16O-labeled peptide signal. What causes this back-exchange?
A: Back-exchange is the reversal of the labeling reaction, where the incorporated 18O atoms are replaced by 16O from the surrounding aqueous solution. This is primarily caused by residual active protease in the sample after the labeling reaction is complete.[1][7] This can be a significant problem, especially when samples are stored or undergo further processing steps before mass spectrometry analysis.[4]
Q4: How can I prevent or minimize back-exchange?
A: Several effective methods can be employed to prevent back-exchange:
-
Heat Inactivation of the Protease: Boiling the peptide sample for 10 minutes after the labeling reaction is a simple and effective way to completely and irreversibly denature and inactivate the protease, thus preventing back-exchange.[1][3]
-
Use of Immobilized Trypsin: Using trypsin that is immobilized on beads allows for easy removal of the enzyme by centrifugation after the labeling reaction is complete. This physically separates the enzyme from the labeled peptides, preventing back-exchange.[3][8]
-
Acidification: Lowering the pH of the sample to below 3 by adding an acid like formic acid or trifluoroacetic acid can effectively quench the activity of trypsin.[3][9] However, care must be taken as very low pH can promote chemical back-exchange.[9]
Enzyme-Related Issues
Q5: Are there differences in labeling efficiency between different proteases?
A: Yes, while trypsin is the most commonly used protease for 18O labeling, other serine proteases like Lys-C and Glu-C can also be used.[1] The choice of enzyme can impact the labeling efficiency and the types of peptides that are labeled. For example, Lys-C is more resistant to denaturants like urea, which can be beneficial when working with proteins that are difficult to solubilize.[6] Combining trypsin with Lys-C can also lead to more complete digestion and labeling.[5]
Q6: Can the quality of the protease affect the labeling outcome?
A: Absolutely. It is recommended to use high-purity, MS-grade proteases. Lower-grade proteases may contain contaminants that can interfere with the labeling reaction or lead to the appearance of autolytic peaks in the mass spectrum.[10]
Data Presentation
Table 1: Comparison of Digestion Efficiency with Trypsin vs. Trypsin/Lys-C Mixture
| Protease(s) | Percentage of Completely Digested Peptides | Key Advantage |
| Trypsin alone | ~70-80%[6] | Standard, well-characterized |
| Trypsin + Lys-C | ≥95%[5] | Higher digestion efficiency, especially for lysine-containing peptides[6] |
Table 2: Impact of Post-Labeling Treatment on Back-Exchange
| Treatment Method | Mechanism of Action | Efficiency in Preventing Back-Exchange |
| Heat Inactivation (Boiling for 10 min) | Irreversible denaturation of the protease[3] | Highly effective; completely quenches trypsin activity[1] |
| Immobilized Trypsin | Physical removal of the enzyme after reaction[3] | Very effective; minimizes residual enzyme activity[8] |
| Acidification (to pH < 3) | Reversible inactivation of the protease[9] | Effective, but very low pH may risk chemical back-exchange[9] |
Experimental Protocols
Protocol 1: Standard 18O Labeling with Soluble Trypsin and Heat Inactivation
This protocol describes a two-step process where protein digestion is followed by 18O labeling and subsequent heat inactivation of the trypsin.
-
Protein Digestion (in H216O):
-
Denature, reduce, and alkylate your protein sample using a standard protocol (e.g., with DTT and iodoacetamide).[11][12]
-
Perform in-solution digestion with sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8).[13]
-
Incubate overnight at 37°C.[3]
-
Dry the digested peptide sample completely using a vacuum centrifuge.[3]
-
-
18O Labeling (in H218O):
-
Quenching the Reaction:
Protocol 2: 18O Labeling Using Immobilized Trypsin
This protocol utilizes trypsin immobilized on beads, which can be easily removed to stop the reaction.
-
Protein Digestion (in H216O):
-
Perform the initial protein digestion as described in Protocol 1, Step 1.
-
-
18O Labeling with Immobilized Trypsin:
-
Quenching the Reaction:
-
Stop the reaction by adding formic acid.[7]
-
Pellet the immobilized trypsin beads by centrifugation.[7]
-
Carefully collect the supernatant containing the 18O-labeled peptides.
-
Wash the beads with a suitable solvent (e.g., 60% methanol, 1% formic acid) to recover any bound peptides and combine this with the supernatant.[7]
-
Visualizations
Standard 18O Labeling Workflow
Caption: Standard workflow for 18O labeling in proteomics.
The Problem of Back-Exchange
Caption: Mechanism of 18O back-exchange catalyzed by residual trypsin.
Optimized Workflow to Prevent Pitfalls
References
- 1. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. msbioworks.com [msbioworks.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 12. Sample Preparation (Urea/trypsin digestion) for Proteomics - Mammalian Organisms [protocols.io]
- 13. chem-agilent.com [chem-agilent.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Stability of C-Terminal ¹⁸O-Labeling During Enzymatic Digestion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of ¹⁸O labels on peptides during and after enzymatic digestion. The focus is on preventing label loss (back-exchange) and ensuring accurate and reproducible quantitative proteomics data.
Frequently Asked Questions (FAQs)
Q1: What is enzymatic ¹⁸O-labeling and how is it used in quantitative proteomics?
A1: Enzymatic ¹⁸O-labeling is a stable isotope labeling technique used for relative protein quantification. During proteolytic digestion with enzymes like trypsin in the presence of ¹⁸O-enriched water (H₂¹⁸O), two ¹⁸O atoms from the water are incorporated into the C-terminal carboxyl group of each newly generated peptide.[1][2][3] This results in a 4 Dalton (Da) mass shift for singly charged peptides compared to their counterparts labeled in regular water (H₂¹⁶O).[1] By comparing the mass spectrometry signal intensities of the ¹⁸O-labeled (heavy) and ¹⁶O-labeled (light) peptide pairs, the relative abundance of the parent proteins in two different samples can be determined.[4][5]
Q2: What is "back-exchange" and why is it a critical issue for label stability?
A2: Back-exchange is the process where the incorporated ¹⁸O atoms at the C-terminus of a peptide are replaced by ¹⁶O atoms from the surrounding aqueous solution.[6][7] This phenomenon compromises the stability of the label and can lead to significant inaccuracies in quantitative analysis by underestimating the amount of the ¹⁸O-labeled peptide.[2][8] The primary cause of back-exchange is the residual catalytic activity of the protease (e.g., trypsin) used for digestion, even under conditions where the enzyme is thought to be inactive, such as low pH.[2][9]
Q3: What are the main factors that influence the efficiency and stability of ¹⁸O labeling?
A3: Several factors can affect the outcome of your ¹⁸O labeling experiment:
-
Enzyme Activity: The catalytic efficiency of the protease is crucial for both the initial incorporation of ¹⁸O and the subsequent back-exchange.[2]
-
Residual Protease: Lingering protease activity after the labeling step is the main driver of back-exchange.[2][6][8]
-
pH: While low pH can quench trypsin's catalytic activity, it doesn't eliminate it entirely, and very low pH (<2) can promote chemical (acid-catalyzed) back-exchange.[7][9]
-
Peptide Sequence: The amino acid sequence at the C-terminus of a peptide can influence the rate of both label incorporation and back-exchange.[10]
-
Sample Complexity: The presence of contaminants or other molecules in the sample can interfere with enzyme activity.
Q4: Can the choice of protease impact the stability of the ¹⁸O label?
A4: Yes, the choice of protease is important. Serine proteases like trypsin are commonly used and are known to catalyze both the forward labeling reaction and the reverse back-exchange reaction.[10] While other proteases can be used, it is critical to consider their catalytic mechanism and ensure they can be effectively inactivated or removed after labeling to prevent back-exchange. For instance, Lys-N, another protease, incorporates only a single ¹⁸O atom at the carboxyl terminus.[1]
Troubleshooting Guide
Problem: I'm observing incomplete or variable ¹⁸O labeling (a mix of +2 Da and +4 Da peaks).
-
Possible Cause: This issue often arises from incomplete incorporation of the two ¹⁸O atoms, resulting in a mixture of singly and doubly labeled peptides.[1][11] This can be due to suboptimal enzyme-to-substrate ratios, insufficient incubation time, or the inherent properties of certain peptide sequences that are less efficiently labeled.[10]
-
Solution:
-
Optimize Digestion/Labeling Conditions: Ensure your enzyme is active and used at an appropriate concentration. A two-step labeling protocol, where the protein is first digested in H₂¹⁶O and then the label is incorporated in a separate step with fresh enzyme in H₂¹⁸O, can improve efficiency.[10]
-
Increase Incubation Time: Extending the labeling incubation period may help drive the reaction to completion for more peptides.
-
Use Data Analysis Software: Employ software, such as ZoomQuant, that can account for and accurately calculate ratios from mixtures of singly and doubly labeled peptides.[11]
-
Problem: My quantitative data shows a loss of the ¹⁸O label over time, especially after sample fractionation.
-
Possible Cause: This is a classic sign of back-exchange due to residual protease activity in your sample.[2][6] The longer the labeled peptides are in an aqueous ¹⁶O environment with active enzyme, the more significant the label loss will be. This is a common issue when performing multi-dimensional separations like isoelectric focusing (IEF).[6]
-
Solution: The key is to remove or completely inactivate the protease immediately after the labeling step. Several effective methods are available:
-
Heat Inactivation: Heating the sample (e.g., to 100°C for 10 minutes) can denature and inactivate trypsin, effectively stopping back-exchange.[7]
-
Immobilized Trypsin: Using trypsin that is covalently bound to beads allows for its easy removal by centrifugation after digestion and labeling, minimizing the amount of free trypsin in the solution.[4][6]
-
Ultrafiltration: This method uses a membrane with a specific molecular weight cutoff to physically separate the larger protease molecules from the smaller labeled peptides.[8]
-
Low pH Quench: Lowering the pH of the sample can significantly reduce trypsin activity, but it may not eliminate it completely.[9] This should be used with caution and preferably in combination with another inactivation method.
-
Quantitative Data Summary
The following table summarizes the impact of different trypsin removal methods on the stability of ¹⁸O-labeled peptides, demonstrating the effectiveness of these strategies in preventing back-exchange.
| Treatment Method | ¹⁸O Labeling Efficiency (Post-Treatment) | Recovery Rate | Reference |
| No Trypsin Removal | Significant back-exchange observed | N/A | [2][6] |
| Immobilized Trypsin | Nearly ideal labeling (ratio ¹⁸O/¹⁶O ≈ 0.99) | High | [6] |
| Ultrafiltration | 95.8 ± 2.3% | ~80% | [8] |
| Heat Inactivation | No back-exchange observed | High | [7] |
Experimental Protocols & Workflows
Protocol: Two-Step Post-Digestion ¹⁸O Labeling with Immobilized Trypsin
This protocol is designed to maximize labeling efficiency while minimizing the risk of back-exchange.
-
Initial Protein Digestion (in H₂¹⁶O):
-
Denature, reduce, and alkylate your protein sample using standard protocols to ensure efficient digestion.[4]
-
Perform an initial overnight digestion of the protein sample with soluble, sequencing-grade trypsin in a standard buffer (e.g., 50 mM Tris-HCl, pH 8) made with H₂¹⁶O at 37°C.[4]
-
After digestion, desalt the peptide mixture to remove buffer components.
-
-
¹⁸O Labeling with Immobilized Trypsin:
-
Prepare an ¹⁸O buffer by lyophilizing a Tris-HCl buffer and reconstituting it in H₂¹⁸O.[4]
-
Reconstitute the desalted peptides from step 1 in a small volume of acetonitrile, then add the ¹⁸O buffer.[4]
-
Prepare the immobilized trypsin by washing it thoroughly with water to remove any unbound enzyme.[4]
-
Add the peptide solution to the washed immobilized trypsin and incubate overnight at 37°C.[4]
-
-
Sample Recovery and Cleanup:
-
After incubation, centrifuge the sample to pellet the immobilized trypsin.
-
Carefully collect the supernatant containing the ¹⁸O-labeled peptides.
-
Perform a final desalting step to prepare the sample for mass spectrometry analysis.
-
Visualizing Workflows and Concepts
Workflow for ¹⁸O Labeling and Back-Exchange Prevention
Caption: Standard workflow for quantitative proteomics using ¹⁸O labeling, highlighting the crucial enzyme inactivation step.
Mechanism of Trypsin-Catalyzed Back-Exchange
Caption: The catalytic cycle of residual trypsin leading to the back-exchange of ¹⁸O for ¹⁶O at the peptide C-terminus.
Troubleshooting Logic for Poor ¹⁸O Label Stability
Caption: A decision tree to troubleshoot common causes of ¹⁸O label instability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Leucine (¹⁸O₂) Experiments
Welcome to the technical support center for L-Leucine (¹⁸O₂) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control checks and troubleshoot common issues encountered during metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is L-Leucine (¹⁸O₂) and why is it used in experiments?
A1: L-Leucine (¹⁸O₂) is a stable isotope-labeled amino acid where the two oxygen atoms in the carboxyl group of L-Leucine are replaced with the heavy isotope ¹⁸O. It is a critical tool in quantitative proteomics for measuring protein turnover (synthesis and degradation rates). During protein synthesis, one of the ¹⁸O atoms is removed. By tracking the incorporation and subsequent release of the monolabeled (¹⁸O) and unlabeled leucine, researchers can quantify the dynamics of proteins within a biological system.
Q2: How should L-Leucine (¹⁸O₂) be stored to ensure its stability?
A2: Proper storage is crucial to maintain the isotopic enrichment and chemical purity of L-Leucine (¹⁸O₂). It is recommended to store the compound in a cool, dry place, protected from light. For long-term storage, refer to the manufacturer's instructions, which typically advise storage at -20°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound.
Q3: What is the expected isotopic enrichment of commercially available L-Leucine (¹⁸O₂)?
A3: The isotopic purity of commercially available L-Leucine (¹⁸O₂) should be high, typically specified as >99%. It is essential to verify the isotopic purity upon receipt and periodically thereafter, especially for long-term studies, to ensure accurate quantification.[1]
Q4: Can the ¹⁸O label on L-Leucine be lost through processes other than protein synthesis?
A4: Yes, studies have shown that the ¹⁸O label from the carboxyl group of L-Leucine can be lost through mechanisms other than protein synthesis.[2][3] One significant pathway is the enzymatic deacylation of tRNA, which can be substantially faster for leucine than for other amino acids.[3] This "futile cycling" can lead to an underestimation of proteolysis if not properly accounted for.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during your L-Leucine (¹⁸O₂) experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Incorporation of ¹⁸O-Leucine into Proteins | 1. Incomplete Labeling: Insufficient incubation time or concentration of L-Leucine (¹⁸O₂).2. Cell Culture Media Composition: Presence of unlabeled leucine in the serum or other media components.3. Metabolic Issues: Altered amino acid metabolism in the experimental system.4. Poor Cell Health: Cells are not actively synthesizing proteins. | 1. Optimize labeling time and concentration through a time-course and dose-response experiment.2. Use dialyzed fetal bovine serum (FBS) to remove free amino acids.[4] Ensure the base medium is free of unlabeled leucine.3. Verify normal metabolic activity of your cells. Consider potential metabolic pathway alterations due to experimental conditions.4. Check cell viability and morphology. Ensure optimal culture conditions. |
| High Variability in Quantification Results | 1. Inconsistent Sample Preparation: Variations in protein extraction, digestion, or peptide cleanup.2. Instrument Instability: Fluctuations in mass spectrometer performance.3. Incomplete Trypsin Digestion: Can lead to missed cleavages and affect quantification. | 1. Standardize all sample preparation steps. Use internal quality controls, such as yeast enolase 1, to monitor digestion and peptide recovery.[5][6]2. Run system suitability tests before and during sample acquisition to monitor LC-MS performance.[5][6]3. Optimize digestion protocols. Ensure complete denaturation, reduction, and alkylation of proteins.[7] |
| Loss of ¹⁸O Label | 1. Futile Cycling: Enzymatic deacylation of tRNA-bound leucine.2. Chemical Instability: Degradation of the labeled amino acid during storage or in culture media. | 1. Be aware of this phenomenon and consider its impact on data interpretation.[2][3] Compare results with another labeled amino acid, like phenylalanine, which shows less futile cycling.[2][3]2. Adhere to strict storage conditions. Perform stability tests of L-Leucine (¹⁸O₂) in your specific cell culture media.[8][9] |
| Contamination with Unlabeled Leucine | 1. Cross-Contamination: Contamination from lab equipment, reagents, or during sample handling.2. Endogenous Production: Some cell lines may have the capacity for endogenous leucine synthesis, although it is an essential amino acid for humans. | 1. Use dedicated labware and high-purity reagents.[10] Implement strict clean-up procedures.2. For most mammalian cell lines, this is not a significant issue. However, if working with microorganisms, verify their metabolic capabilities. |
Experimental Protocols
Protocol 1: Assessing L-Leucine (¹⁸O₂) Incorporation Efficiency
Objective: To determine the percentage of L-Leucine (¹⁸O₂) incorporated into newly synthesized proteins.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells in a leucine-free medium supplemented with a known concentration of L-Leucine (¹⁸O₂).
-
Incubate for a predetermined period (e.g., 24 hours).
-
Harvest cells and lyse to extract total protein.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein extract.
-
Digest the proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution LC-MS/MS.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Identify leucine-containing peptides from the MS/MS data.
-
Calculate the isotopic enrichment by comparing the peak intensities of the ¹⁸O-labeled and unlabeled peptide isotopologues. The expected mass shift for a single leucine incorporation is approximately +4 Da.
-
The incorporation efficiency can be calculated as: (Intensity of Labeled Peptide) / (Intensity of Labeled Peptide + Intensity of Unlabeled Peptide) * 100%. A successful labeling experiment should yield an incorporation rate of over 95%.[4]
-
Protocol 2: Quality Control Check for L-Leucine (¹⁸O₂) Stability in Media
Objective: To verify the stability of L-Leucine (¹⁸O₂) in cell culture media over time.
Methodology:
-
Sample Preparation:
-
Prepare your complete cell culture medium, including serum and other supplements, containing a known concentration of L-Leucine (¹⁸O₂).
-
Take an aliquot at time zero (T=0).
-
Incubate the remaining medium under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Collect aliquots at various time points (e.g., 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the collected aliquots using LC-MS to determine the concentration and isotopic enrichment of L-Leucine (¹⁸O₂).
-
-
Evaluation:
-
Compare the concentration and isotopic enrichment at each time point to the T=0 sample. A significant decrease in either parameter indicates instability.
-
Visualizations
Caption: Experimental workflow for L-Leucine (¹⁸O₂) labeling with integrated quality control checkpoints.
References
- 1. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 2. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of 18O-labelled leucine and phenylalanine to measure protein turnover in muscle cell cultures and possible futile cycling during aminoacylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A framework for quality control in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A framework for quality control in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 細胞培養基的穩定性和測試服務 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Analysis of L-LEUCINE (¹⁸O₂) Mass Spectrometry Data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with noisy L-LEUCINE (¹⁸O₂) mass spectrometry data.
Troubleshooting Guides
Mass spectrometry data generated from stable isotope labeling experiments can be prone to various sources of noise and artifacts. The following table summarizes common issues encountered during the analysis of L-LEUCINE (¹⁸O₂) mass spectrometry data, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions & QC Metrics |
| High Signal-to-Noise Ratio | - Chemical Noise: Contaminants from solvents, detergents (e.g., PEG), or plasticware. - Random Noise: Electronic noise from the mass spectrometer. - Low Analyte Concentration: Insufficient sample material. | - Solution: Use high-purity solvents and reagents. Implement a robust sample clean-up protocol to remove detergents and other contaminants. - QC Metric: Monitor the signal-to-noise ratio (S/N) for known analytes. A low S/N may indicate contamination or instrument issues. |
| Incomplete ¹⁸O₂ Labeling | - Insufficient Incubation Time: Cells or tissues not exposed to the labeled leucine for a sufficient duration. - Amino Acid Pool Dilution: Presence of unlabeled leucine in the culture medium or from protein turnover. - Suboptimal Cell Health: Poor cell viability can affect amino acid uptake and protein synthesis. | - Solution: Optimize the labeling time based on cell division rate. Use dialyzed fetal bovine serum to minimize unlabeled amino acids. Ensure cells are in a logarithmic growth phase.[1] - QC Metric: Calculate the percentage of ¹⁸O₂ incorporation. Aim for >95% incorporation for accurate quantification.[1] |
| Back-Exchange of ¹⁸O Label | - Enzymatic Activity: Residual enzyme activity after labeling can lead to the exchange of ¹⁸O with ¹⁶O from water. - pH-Mediated Exchange: Extreme pH conditions during sample processing can promote back-exchange. | - Solution: Ensure complete inactivation of the enzyme used for labeling (if applicable) by heat or chemical inhibitors. Maintain a stable and appropriate pH throughout sample preparation. |
| Isotopic Cluster Overlap | - High Peptide Mass: Larger peptides have more complex isotopic envelopes. - Co-eluting Species: Overlapping signals from different molecules eluting at the same time. | - Solution: Use high-resolution mass spectrometry to resolve isotopic peaks. Optimize chromatographic separation to minimize co-elution. - QC Metric: Visually inspect the isotopic clusters of labeled and unlabeled peptides. The mass difference should be consistent with the number of incorporated ¹⁸O atoms. |
| Variable ¹⁸O Incorporation | - Inconsistent Labeling Conditions: Variations in incubation time, temperature, or media composition between samples. | - Solution: Standardize the labeling protocol across all samples. Use software that can correct for variable ¹⁸O incorporation. |
| Difficulty Distinguishing Leucine/Isoleucine | - Isobaric Nature: Leucine and isoleucine have the same nominal mass, making them indistinguishable in low-resolution mass spectrometers. | - Solution: Employ high-resolution mass spectrometry with advanced fragmentation techniques (e.g., ETD, HCD) to generate fragment ions that can differentiate between leucine and isoleucine. |
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for analyzing L-LEUCINE (¹⁸O₂) mass spectrometry data?
A1: The general workflow involves several key stages: data acquisition, spectral processing, statistical analysis, and biological interpretation. It is crucial to include pooled quality control (QC) samples to monitor the stability and performance of the mass spectrometer throughout the analytical run.
Data Analysis Workflow
Q2: How can I assess the quality of my noisy mass spectrometry data?
A2: Quality control is essential for reliable results. Two key metrics for assessing data from pooled QC samples are the Relative Standard Deviation (RSD) and the Dispersion Ratio (D-Ratio).
-
Relative Standard Deviation (RSD): Also known as the coefficient of variation (CV), the RSD measures the precision of the measurement for a specific feature across the QC samples. A lower RSD indicates higher precision.
-
Dispersion Ratio (D-Ratio): This metric compares the variability within the QC samples to the variability within the biological samples. A low D-Ratio suggests that the observed biological variation is significant compared to the analytical variation.
Q3: What software tools are available for processing and analyzing metabolomics data?
A3: Several software packages are available for processing and analyzing mass spectrometry-based metabolomics data. Some popular open-source and commercial options include:
-
MetaboAnalyst: A web-based platform for comprehensive metabolomics data analysis and interpretation.
-
XCMS: An R package for peak detection, retention time correction, and alignment of mass spectrometry data.
-
MS-DIAL: A user-friendly software for untargeted metabolomics data deconvolution.
-
Compound Discoverer: A commercial software from Thermo Fisher Scientific for metabolomics data analysis.
Q4: What are the key considerations for an L-LEUCINE (¹⁸O₂) labeling experiment?
A4: A successful labeling experiment depends on careful planning and execution. Key considerations include:
-
Choice of Labeling Strategy: Metabolic labeling in cell culture is a common approach.
-
Optimization of Labeling Conditions: Ensure sufficient incubation time for complete incorporation of the labeled leucine.
-
Minimizing Contamination: Use high-purity reagents and sterile techniques to avoid introducing unlabeled amino acids or other contaminants.
-
Inclusion of Controls: Always include unlabeled control samples to compare against the labeled samples.
Experimental Protocols
Adapted Protocol for ¹⁸O₂-Leucine Metabolic Labeling in Cell Culture
This protocol is adapted from standard Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Leucine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Leucine (¹⁸O₂)
-
Unlabeled L-Leucine
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitors
Procedure:
-
Prepare Labeling Media:
-
"Heavy" Medium: Supplement leucine-free medium with L-Leucine (¹⁸O₂) at the desired concentration. Add dFBS and other necessary supplements.
-
"Light" Medium: Supplement leucine-free medium with unlabeled L-Leucine at the same concentration as the heavy medium. Add dFBS and other necessary supplements.
-
-
Cell Culture and Labeling:
-
Culture cells in the "light" medium for several passages to ensure a homogenous population.
-
For the labeling experiment, seed an equal number of cells into both "heavy" and "light" media.
-
Culture the cells for at least five cell doublings to achieve >95% incorporation of the labeled leucine.[1]
-
-
Cell Harvest and Lysis:
-
Harvest cells from both "heavy" and "light" conditions.
-
Wash the cell pellets with ice-cold PBS to remove residual media.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Pooling:
-
Determine the protein concentration of the lysates from both conditions.
-
For comparative analysis, mix equal amounts of protein from the "heavy" and "light" lysates.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel digestion of the protein mixture using a suitable protease (e.g., trypsin).
-
Desalt and concentrate the resulting peptides using a C18 solid-phase extraction method.
-
Reconstitute the peptides in a solvent compatible with the mass spectrometer.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer.
-
Signaling and Metabolic Pathways
L-Leucine and the mTOR Signaling Pathway
L-Leucine is a key activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
L-Leucine Catabolism Pathway
The breakdown of L-Leucine is a multi-step process that occurs primarily in the mitochondria and generates key metabolic intermediates.
References
Validation & Comparative
A Researcher's Guide to Stable Isotope Tracers: Comparing L-LEUCINE (¹⁸O₂) and ¹³C-Leucine for Metabolic Studies
For researchers, scientists, and drug development professionals, the accurate measurement of protein metabolism is critical for understanding health, disease, and the efficacy of therapeutic interventions. Stable isotope-labeled amino acids are indispensable tools in this field. This guide provides an objective comparison of two such tracers, the widely-used ¹³C-leucine and the less common L-LEUCINE (¹⁸O₂), offering insights into their applications, methodologies, and respective advantages and limitations.
Leucine, an essential branched-chain amino acid (BCAA), is a primary regulator of muscle protein synthesis (MPS).[1][] It acts as a key signaling molecule, activating the mechanistic target of rapamycin (mTOR) pathway, which is a central controller of cell growth and protein synthesis.[] Given its pivotal role, isotopically labeled leucine is frequently used to trace the dynamics of protein synthesis, breakdown, and oxidation in vivo.
The Gold Standard: ¹³C-Leucine
L-[1-¹³C]leucine is a well-established and extensively validated tracer for quantifying protein metabolism. The stable, non-radioactive ¹³C isotope is incorporated into the carbon backbone of the leucine molecule. By administering this tracer and measuring its incorporation into tissues and its oxidation to ¹³CO₂, researchers can derive critical quantitative data on metabolic rates.
An Alternative Approach: L-LEUCINE (¹⁸O₂)
L-LEUCINE (¹⁸O₂), in which both oxygen atoms of the carboxyl group are replaced with the stable isotope ¹⁸O, was developed with a specific theoretical advantage in mind: to serve as a non-recyclable tracer for measuring protein breakdown (proteolysis).[3] The core idea is that during protein synthesis, one ¹⁸O atom is lost. Therefore, by pre-labeling cellular proteins with L-LEUCINE (¹⁸O₂), the subsequent release of singly-labeled [¹⁸O]leucine into the free amino acid pool could, in theory, provide a direct measure of protein breakdown, circumventing the common issue of tracer recycling (re-incorporation) that can confound measurements.[3]
However, experimental studies have revealed significant limitations to this approach. A major finding is the rapid loss of the ¹⁸O label from leucine through mechanisms other than protein synthesis.[3][4] This is believed to occur during the deacylation of leucyl-tRNA, a "futile cycle" that is substantially more active for leucine than for other amino acids like phenylalanine.[3] This non-synthesis-related label loss complicates the interpretation of results and questions the tracer's reliability for accurately quantifying proteolysis.
Head-to-Head Comparison: ¹³C-Leucine vs. L-LEUCINE (¹⁸O₂)
The choice of tracer depends entirely on the research question. ¹³C-Leucine is the robust, validated choice for measuring protein synthesis and whole-body leucine oxidation. L-LEUCINE (¹⁸O₂) offers a theoretical framework for studying proteolysis without recycling, but its practical application is hindered by significant label loss.
| Feature | ¹³C-Leucine (e.g., L-[1-¹³C]leucine) | L-LEUCINE (¹⁸O₂) |
| Isotope Label | ¹³C on the carbon skeleton | ¹⁸O on both carboxyl oxygen atoms |
| Primary Application | Measurement of protein synthesis rate (FSR), whole-body protein breakdown (FBR), and leucine oxidation. | Theoretically, a non-recyclable tracer for measuring protein breakdown (proteolysis). |
| Method of Detection | Gas Chromatography-Mass Spectrometry (GC-MS), GC-Combustion-Isotope Ratio MS (GC-C-IRMS), Liquid Chromatography-Tandem MS (LC-MS/MS). | Gas Chromatography-Mass Spectrometry (GC-MS). |
| Key Advantages | - Extensively validated in human and animal studies.- Provides simultaneous data on synthesis and oxidation.- Well-established protocols. | - Theoretical potential to measure proteolysis directly without tracer recycling confounding the results.[3] |
| Key Limitations | - Requires steady-state conditions for accurate modeling.- Calculations rely on assumptions about the true precursor pool enrichment.- Tracer recycling can complicate breakdown rate calculations. | - Significant loss of ¹⁸O label occurs independent of protein synthesis, likely via futile cycling of leucyl-tRNA.[3][4]- This rapid label loss makes it difficult to reliably quantify proteolysis.- Far less validation data available compared to ¹³C-leucine. |
| Typical Output | - Fractional Synthetic Rate (%/hour)- Leucine Rate of Appearance (Ra) (µmol/kg/hr)- Leucine Oxidation Rate (µmol/kg/hr) | - Rate of release of singly-labeled [¹⁸O]leucine from pre-labeled protein pools. |
Signaling Pathways and Experimental Workflows
Leucine's Role in mTOR Signaling
Leucine is a potent activator of the mTORC1 signaling complex, a master regulator of protein synthesis. Upon entering the cell, leucine signals to mTORC1, initiating a cascade that promotes the translation of mRNA into protein.
Caption: Leucine activates the mTORC1 pathway to promote protein synthesis.
Experimental Protocols
Protocol 1: Measuring Muscle Protein Synthesis with ¹³C-Leucine
This protocol describes a typical primed, constant infusion study to measure muscle protein synthesis in humans.
Objective: To determine the fractional synthetic rate (FSR) of muscle protein.
Materials:
-
Sterile L-[1-¹³C]leucine tracer
-
Infusion pumps
-
Catheters for infusion and blood sampling
-
Muscle biopsy needles
-
Equipment for blood processing (centrifuge) and sample storage (-80°C freezer)
-
GC-C-IRMS or LC-MS/MS for isotopic enrichment analysis
Methodology:
-
Subject Preparation: Subjects arrive after an overnight fast. Catheters are inserted into an antecubital vein for tracer infusion and into a contralateral hand vein (kept in a heated box for arterialized-venous blood) for sampling.
-
Baseline Sampling: A baseline blood sample is collected to determine background isotopic enrichment. A muscle biopsy is taken from a skeletal muscle (e.g., vastus lateralis) under local anesthesia.
-
Tracer Infusion: A priming dose of L-[1-¹³C]leucine is administered to rapidly achieve isotopic equilibrium. This is immediately followed by a constant intravenous infusion of the tracer for several hours (e.g., 3-6 hours).
-
Blood Sampling: Arterialized-venous blood samples are collected at regular intervals throughout the infusion period to monitor plasma leucine enrichment and ensure isotopic steady-state.
-
Final Biopsy: At the end of the infusion period, a second muscle biopsy is taken from the same muscle, typically a few centimeters away from the first site.
-
Sample Processing:
-
Blood: Plasma is separated by centrifugation and stored at -80°C. The enrichment of ¹³C-leucine in the plasma (often measured in its keto-acid form, α-KIC) is determined as the precursor pool enrichment.
-
Muscle: Muscle tissue is cleaned, frozen in liquid nitrogen, and stored at -80°C. Tissue proteins are precipitated, hydrolyzed back into amino acids, and the isotopic enrichment of ¹³C-leucine incorporated into the mixed muscle protein is measured.
-
-
Calculation: The FSR is calculated using the formula: FSR (%/hr) = ( (E_p2 - E_p1) / (E_precursor * t) ) * 100 Where E_p2 and E_p1 are the ¹³C enrichments in bound muscle protein at two time points, E_precursor is the mean enrichment of the precursor pool (plasma α-KIC), and t is the time between biopsies.
Caption: Workflow for a ¹³C-leucine infusion study to measure muscle protein synthesis.
Protocol 2: Investigating Proteolysis with L-LEUCINE (¹⁸O₂) in Cell Culture
This protocol is based on the experimental design used to test the validity of the L-LEUCINE (¹⁸O₂) tracer.[3]
Objective: To measure the release of labeled leucine from pre-labeled cells as an index of proteolysis and assess ¹⁸O label loss.
Materials:
-
L-LEUCINE (¹⁸O₂) tracer
-
A second, non-carboxy-labeled leucine tracer (e.g., [²H₃]leucine) for comparison
-
Cell culture reagents and plates
-
GC-MS for isotopic enrichment analysis
Methodology:
-
Cell Labeling Phase:
-
Culture cells (e.g., primary skeletal muscle cells) for an extended period (e.g., 6 days) in a medium where a portion of the leucine is replaced with L-LEUCINE (¹⁸O₂) and another portion with a comparative tracer like [²H₃]leucine.
-
This "pre-labeling" phase allows for the incorporation of the labeled amino acids into cellular proteins.
-
-
Washout and Chase Phase:
-
After the labeling period, the labeling medium is removed, and the cells are washed thoroughly with a standard, unlabeled medium to remove all extracellular tracer.
-
A "chase" medium (unlabeled) is then added to the cells.
-
-
Time-Course Sampling:
-
Samples of the chase medium are collected at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
The appearance of [¹⁸O]leucine (singly labeled), [¹⁸O₂]leucine (doubly labeled), and [²H₃]leucine in the medium is measured.
-
-
Data Analysis:
-
The rate of appearance of the non-carboxy-labeled tracer ([²H₃]leucine) in the medium reflects the rate of proteolysis.
-
The rate of appearance of the [¹⁸O]leucine is the intended measure of proteolysis for the ¹⁸O tracer.
-
The disappearance of intracellular [¹⁸O₂]leucine is compared to the disappearance of intracellular [²H₃]leucine. A faster decline in [¹⁸O₂]leucine indicates loss of the ¹⁸O label through pathways other than protein synthesis and subsequent breakdown.
-
References
A Head-to-Head Comparison: Validating L-Leucine (18O2) Protein Synthesis Results with Western Blotting
For researchers in drug development and the life sciences, accurately quantifying changes in protein levels is paramount. While numerous techniques exist, two prominent methods, L-Leucine (18O2) labeling for measuring protein synthesis and Western blotting for determining total protein abundance, are often used in complementary ways. This guide provides an objective comparison of their performance, supported by experimental principles and detailed methodologies, to aid researchers in designing robust experiments and interpreting their results.
At a Glance: L-Leucine (18O2) vs. Western Blotting
| Feature | L-Leucine (18O2) Labeling | Western Blotting |
| Principle | Measures the rate of de novo protein synthesis by tracking the incorporation of a stable isotope-labeled amino acid. | Detects and quantifies the total amount of a specific protein at a single point in time using antibodies. |
| Measurement | Dynamic (Rate of synthesis) | Static (Total abundance) |
| Quantification | Absolute or relative quantification of newly synthesized proteins. | Primarily semi-quantitative, providing relative changes in total protein levels.[1] |
| Throughput | High-throughput, capable of analyzing the synthesis rates of many proteins simultaneously using mass spectrometry. | Low to medium throughput, typically analyzing one or a few proteins at a time. |
| Requirement | Requires cell culture or in vivo models that can incorporate the labeled amino acid. | Applicable to a wide range of sample types, including cell lysates and tissue homogenates.[2] |
| Validation Role | Provides a direct measure of the anabolic response to a stimulus. | Often used to validate changes in the abundance of specific proteins identified in high-throughput screens or to assess the activation state of signaling pathways that regulate protein synthesis. |
Understanding the Methodologies
L-Leucine (18O2) Labeling: A Dynamic View of Protein Synthesis
L-Leucine (18O2) labeling is a powerful technique that falls under the umbrella of stable isotope labeling with amino acids in cell culture (SILAC). The core principle involves replacing the standard L-leucine in cell culture media with a "heavy" version containing two 18O isotopes in its carboxyl group. As cells synthesize new proteins, they incorporate this heavy L-leucine.
By using mass spectrometry to analyze the proteome over time, researchers can distinguish between pre-existing ("light") proteins and newly synthesized ("heavy") proteins. This allows for the precise calculation of the fractional synthesis rate (FSR) of individual proteins, offering a dynamic snapshot of the cellular response to various stimuli.
Western Blotting: A Snapshot of Total Protein Abundance
Western blotting, or immunoblotting, is a widely used technique to detect and quantify a specific protein within a complex mixture.[3][4] The process involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then using a primary antibody that specifically binds to the target protein. A secondary antibody, which is conjugated to an enzyme or fluorophore, then binds to the primary antibody, generating a signal that can be detected and quantified. The intensity of this signal is proportional to the total amount of the target protein in the sample.[5]
Experimental Validation: A Case Study on the mTOR Pathway
A common application for these combined techniques is in the study of signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway. L-leucine itself is a known activator of mTOR signaling, which in turn promotes protein synthesis.
A typical experimental workflow to validate the effect of a compound on protein synthesis via the mTOR pathway would involve:
-
Treatment: Treat cells with the compound of interest.
-
L-Leucine (18O2) Labeling: Culture the treated cells in media containing L-Leucine (18O2) for a defined period.
-
Sample Collection: Harvest the cells and prepare lysates for both mass spectrometry and Western blotting.
-
Mass Spectrometry Analysis: Analyze the proteome to determine the fractional synthesis rate of a key downstream protein regulated by mTOR, for example, ribosomal protein S6 (RPS6).
-
Western Blot Analysis: Perform Western blotting on the same lysates to measure the total levels of key mTOR pathway proteins and their phosphorylation status (e.g., total mTOR, phosphorylated mTOR (p-mTOR), total RPS6, and phosphorylated RPS6 (p-RPS6)). Increased phosphorylation of these proteins is indicative of pathway activation.
The expected outcome is that an increase in the fractional synthesis rate of RPS6, as measured by L-Leucine (18O2) labeling, will correlate with an increase in the phosphorylation of mTOR and RPS6, as determined by Western blotting.
Illustrative Experimental Data
The following table presents hypothetical, yet realistic, data from an experiment designed to assess the impact of a novel therapeutic compound on protein synthesis via the mTOR pathway.
| Treatment | Fractional Synthesis Rate of RPS6 (%/hour) (via L-Leucine (18O2) Labeling) | Relative p-mTOR/total mTOR Levels (via Western Blot) | Relative p-RPS6/total RPS6 Levels (via Western Blot) |
| Vehicle Control | 0.5% | 1.0 | 1.0 |
| Compound X (10 µM) | 2.5% | 3.2 | 4.5 |
This data clearly shows a 5-fold increase in the synthesis rate of RPS6 upon treatment with Compound X. This finding is validated by the corresponding increases in the phosphorylation of both mTOR and RPS6, confirming the activation of the mTOR signaling pathway.
Visualizing the Workflow and Signaling Pathway
Detailed Experimental Protocols
L-Leucine (18O2) Labeling and Mass Spectrometry
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Remove the standard growth medium and replace it with a custom medium lacking L-leucine but supplemented with L-Leucine (18O2) at the same concentration as the standard medium.
-
Incubate the cells for the desired labeling period (e.g., 24 hours).
-
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
Take a defined amount of protein (e.g., 50 µg) and perform in-solution digestion using trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., an Orbitrap).
-
Acquire data in a data-dependent manner to obtain both MS1 spectra (for peptide quantification) and MS2 spectra (for peptide identification).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to quantify the ratio of "heavy" to "light" forms of each peptide.
-
Calculate the fractional synthesis rate (FSR) for each protein based on the incorporation of the "heavy" leucine over the labeling period.
-
Western Blotting
-
Sample Preparation:
-
Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature a standardized amount of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-mTOR, anti-mTOR, anti-p-RPS6, anti-RPS6) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a chemiluminescence detector.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein to the total protein.
-
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Protein fractional synthesis rates within tissues of high- and low-active mice | PLOS One [journals.plos.org]
- 3. Utilizing Stable Isotope Labeling to Measure Changes in Global, Ontology-Grouped, and Individual Protein Flux Rates in Skeletal Muscle [escholarship.org]
- 4. Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of ¹⁸O and ¹⁵N Labeling in Quantitative Proteomics
In the landscape of quantitative proteomics, stable isotope labeling techniques are paramount for accurate and robust measurement of protein abundance. Among the various methods, metabolic labeling with ¹⁵N and enzymatic labeling with ¹⁸O are two well-established approaches. This guide provides a comprehensive cross-validation of these two techniques, offering a detailed comparison of their principles, experimental workflows, and performance, supported by experimental data to aid researchers in selecting the optimal method for their specific needs.
Principle of the Methods
¹⁵N metabolic labeling is an in vivo method where organisms or cells are cultured in a medium containing a ¹⁵N-enriched nitrogen source.[1][2] This results in the incorporation of the heavy isotope into all nitrogen-containing molecules, including every amino acid in the proteome. The mass difference between the ¹⁴N (light) and ¹⁵N (heavy) labeled peptides is variable, depending on the number of nitrogen atoms in each peptide.[1]
¹⁸O labeling , on the other hand, is an in vitro enzymatic method. It involves the incorporation of two ¹⁸O atoms from H₂¹⁸O into the C-terminus of peptides during proteolytic digestion, typically with trypsin.[3][4] This results in a constant mass shift of +4 Da for each labeled peptide compared to its ¹⁶O counterpart.
Experimental Workflows
The experimental workflows for both ¹⁸O and ¹⁵N labeling involve several key steps from sample preparation to data analysis.
¹⁵N Metabolic Labeling Workflow
The workflow for ¹⁵N metabolic labeling begins with the in vivo incorporation of the ¹⁵N isotope.
¹⁸O Labeling Workflow
The ¹⁸O labeling workflow is characterized by the in vitro enzymatic incorporation of the isotope after protein extraction.
Performance Comparison
A direct quantitative comparison between ¹⁸O and ¹⁵N labeling is essential for understanding their respective strengths and weaknesses. The following table summarizes key performance metrics, though it is important to note that direct head-to-head comparative studies are limited in the literature.
| Feature | ¹⁵N Metabolic Labeling | ¹⁸O Labeling |
| Labeling Principle | In vivo metabolic incorporation of ¹⁵N | In vitro enzymatic incorporation of ¹⁸O |
| Labeling Efficiency | Can be high and uniform, but often incomplete (e.g., 93-99%).[1] | Variable and peptide-dependent; can be affected by back-exchange. |
| Mass Shift | Variable, dependent on the number of nitrogen atoms per peptide.[1] | Constant +4 Da per peptide (for double labeling). |
| Applicability | Limited to organisms that can be metabolically labeled. | Applicable to a wide range of protein samples. |
| Sample Mixing | At the protein level, before digestion. | At the peptide level, after digestion and labeling. |
| Potential Issues | Incomplete labeling, complex isotopic patterns, potential metabolic burden on organisms.[1] | Incomplete oxygen exchange, back-exchange of ¹⁸O for ¹⁶O, pH sensitivity.[3] |
| Data Analysis | More complex due to variable mass shifts and isotopic patterns.[1] | Relatively simpler due to constant mass shift. |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these labeling strategies.
¹⁵N Metabolic Labeling Protocol (General)
-
Cell/Organism Growth: Culture cells or grow the organism in a defined medium where the sole nitrogen source is ¹⁵N-labeled (e.g., ¹⁵NH₄Cl or ¹⁵KNO₃). The duration of labeling should be sufficient to ensure high incorporation, typically several cell divisions or a significant portion of the organism's life cycle.
-
Protein Extraction: Harvest the ¹⁴N (control) and ¹⁵N (experimental) samples and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of both extracts using a standard protein assay (e.g., BCA assay).
-
Sample Mixing: Combine equal amounts of protein from the ¹⁴N and ¹⁵N samples.
-
Protein Digestion: Denature, reduce, and alkylate the mixed protein sample. Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of ¹⁴N and ¹⁵N-labeled peptide pairs. The software must be capable of handling the variable mass shifts and complex isotopic patterns of ¹⁵N labeling.
¹⁸O Labeling Protocol (General)
-
Protein Extraction: Extract total protein from the two samples to be compared (Sample 1 and Sample 2) using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of both extracts.
-
Protein Digestion and Labeling:
-
For Sample 1 (light), resuspend the protein pellet in a digestion buffer prepared with normal H₂¹⁶O. Add trypsin and incubate overnight at 37°C.
-
For Sample 2 (heavy), resuspend the protein pellet in a digestion buffer prepared with >95% H₂¹⁸O. Add trypsin and incubate overnight at 37°C.[4]
-
-
Quenching the Reaction: Stop the digestion and labeling reaction by adding an acid, such as formic acid, to lower the pH.
-
Sample Mixing: Combine the ¹⁶O-labeled peptides from Sample 1 and the ¹⁸O-labeled peptides from Sample 2 in a 1:1 ratio.
-
Peptide Cleanup: Desalt the mixed peptide sample using a C18 solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use software to identify peptides and quantify the relative abundance of the ¹⁶O and ¹⁸O-labeled peptide pairs based on the +4 Da mass shift.
Logical Relationships in Quantitative Proteomics
The choice between ¹⁸O and ¹⁵N labeling depends on several factors, creating a logical decision-making process for researchers.
Conclusion
Both ¹⁸O and ¹⁵N labeling are powerful techniques for quantitative proteomics, each with a distinct set of advantages and limitations. ¹⁵N metabolic labeling offers the benefit of in vivo labeling and early sample mixing, which can reduce experimental variability. However, it is limited to systems that can be metabolically labeled and presents challenges in data analysis. ¹⁸O labeling is a more versatile in vitro method applicable to a wider range of samples and features a simpler data analysis workflow. Researchers must carefully consider the nature of their biological system, experimental goals, and available resources to make an informed decision on the most appropriate labeling strategy. While direct comparative studies are not abundant, understanding the fundamental principles and potential pitfalls of each method is key to designing robust and reliable quantitative proteomics experiments.
References
L-LEUCINE (¹⁸O₂) vs. Deuterated Leucine Tracers: A Comparative Guide for Protein Synthesis Research
For researchers, scientists, and drug development professionals, the precise measurement of protein synthesis is critical for understanding muscle physiology, disease pathology, and the efficacy of therapeutic interventions. Stable isotope-labeled amino acids are indispensable tools in this pursuit, with L-leucine tracers being a popular choice due to leucine's key role in stimulating muscle protein synthesis. This guide provides an objective comparison of L-LEUCINE (¹⁸O₂) and deuterated leucine tracers, offering insights into their respective advantages and supported by experimental principles.
While direct comparative studies between L-LEUCINE (¹⁸O₂) and deuterated leucine tracers for muscle protein synthesis are not extensively documented in publicly available literature, a detailed analysis of their isotopic properties, metabolic fates, and analytical considerations allows for a robust comparison to guide researcher's choice of tracer.
Core Principles of Leucine Tracers in Protein Synthesis Measurement
The fundamental principle behind using isotopically labeled leucine is the "tracer-tracee" concept. A known amount of labeled leucine (the tracer) is introduced into the system, where it mixes with the body's natural, unlabeled leucine (the tracee). By measuring the rate at which the labeled leucine is incorporated into newly synthesized proteins, researchers can calculate the fractional synthetic rate (FSR) of those proteins.
Key Advantages of L-LEUCINE (¹⁸O₂) Tracers
L-LEUCINE (¹⁸O₂), which contains two stable isotopes of oxygen in its carboxyl group, offers several potential advantages over deuterated leucine tracers, where one or more hydrogen atoms are replaced by deuterium.
1. Lower Potential for Isotopic Effects: The larger mass difference between deuterium (²H) and protium (¹H) can sometimes lead to kinetic isotope effects, where the heavier isotope can alter the rate of biochemical reactions. While often minor, this can be a confounding factor in sensitive metabolic studies. The smaller relative mass difference between ¹⁸O and ¹⁶O is less likely to cause significant isotope effects, potentially leading to a more accurate representation of the natural metabolic processes.
2. Distinct Mass Spectrometric Signature: The +4 Da mass shift imparted by the two ¹⁸O atoms in L-LEUCINE (¹⁸O₂) provides a clear and distinct signal in mass spectrometry. This can simplify data analysis and reduce potential spectral overlap with other molecules, especially in complex biological samples. Deuterated leucine tracers can sometimes present more complex fragmentation patterns.
3. Metabolic Fate of the Label: A significant consideration is the metabolic fate of the isotopic label. The oxygen atoms in the carboxyl group of leucine are less prone to exchange during transamination, a key step in leucine metabolism, compared to deuterium atoms at certain positions. This can be a crucial advantage in ensuring that the tracer accurately reflects incorporation into protein rather than being lost or exchanged through other metabolic pathways.
Comparison with Deuterated Leucine Tracers
Deuterated leucine tracers, such as L-[5,5,5-²H₃]leucine or L-[1-¹³C, ²H₃]leucine, have been widely used and are well-validated in protein synthesis studies. Their primary advantages lie in their commercial availability and the established methodologies for their use.
However, a key consideration with deuterated tracers is the potential for isotopic exchange. While the deuterium atoms in tracers like d9-leucine are bonded to carbon and are generally stable, the potential for any exchange could theoretically impact the accuracy of precursor enrichment determination.[1]
A study comparing a deuterated leucine tracer (d9-leucine, derived from d10-leucine) with ¹³C₆-phenylalanine found that the deuterated leucine provided a closer estimate of the true precursor enrichment in the muscle fluid.[1][2] This highlights the importance of the tracer's metabolic behavior in providing accurate results. While this study did not directly involve L-LEUCINE (¹⁸O₂), it underscores the principle that the choice of tracer and its isotopic position can significantly influence the outcome of protein synthesis measurements.
Quantitative Data Summary
The following table summarizes the key characteristics and potential performance differences between L-LEUCINE (¹⁸O₂) and deuterated leucine tracers based on established principles of stable isotope tracing and mass spectrometry.
| Feature | L-LEUCINE (¹⁸O₂) | Deuterated Leucine Tracers (e.g., d3, d9) |
| Isotopic Label | Two ¹⁸O atoms in the carboxyl group | Multiple ²H (deuterium) atoms replacing ¹H |
| Mass Shift | +4 Da | Variable (e.g., +3 Da for d3, +9 Da for d9) |
| Potential for Isotope Effects | Lower | Higher, due to the larger relative mass difference |
| Metabolic Stability of Label | High; less prone to exchange during transamination | Generally high, but potential for some isotopic exchange |
| Mass Spectrometry Analysis | Clear, distinct signal; potentially simpler fragmentation | Can have more complex fragmentation patterns |
| Precursor Enrichment Accuracy | Potentially higher due to label stability | Can be very high, as demonstrated in some studies[1][2] |
Experimental Protocols
The general experimental workflow for measuring muscle protein synthesis using either L-LEUCINE (¹⁸O₂) or deuterated leucine tracers follows a similar primed-constant infusion protocol.
Key Experimental Steps:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state.
-
Tracer Infusion: A priming dose of the labeled leucine is administered intravenously to rapidly achieve isotopic equilibrium, followed by a continuous infusion to maintain a steady state of tracer enrichment in the plasma.
-
Biological Sampling: Blood samples are collected at regular intervals to determine the plasma enrichment of the tracer. Muscle biopsies are taken from a target muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.
-
Sample Processing: Plasma is analyzed for free amino acid enrichment. Muscle tissue is processed to isolate protein-bound amino acids.
-
Mass Spectrometry Analysis: The isotopic enrichment of leucine in both plasma and muscle protein is determined using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Calculation of Fractional Synthetic Rate (FSR): The FSR of muscle protein is calculated using the following formula:
FSR (%/h) = (E_p / E_a) * (1 / t) * 100
Where:
-
E_p is the enrichment of the tracer in the protein-bound pool.
-
E_a is the average enrichment of the tracer in the precursor pool (plasma or muscle free amino acid).
-
t is the time of infusion in hours.
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the key signaling pathway regulated by leucine and the general workflow for a muscle protein synthesis study.
Leucine is a critical activator of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of muscle protein synthesis.
Conclusion
The choice between L-LEUCINE (¹⁸O₂) and deuterated leucine tracers for muscle protein synthesis studies depends on the specific research question, the available analytical instrumentation, and budgetary considerations.
L-LEUCINE (¹⁸O₂) presents compelling theoretical advantages, including a lower potential for kinetic isotope effects and a distinct mass spectrometric signature, which may translate to higher accuracy and simplified data analysis.
Deuterated leucine tracers are a well-established and reliable option, with studies demonstrating their ability to accurately reflect precursor enrichment.
For researchers aiming for the highest degree of precision and seeking to minimize any potential confounding factors related to isotopic effects or metabolic label exchange, L-LEUCINE (¹⁸O₂) is an excellent candidate. However, for many applications, well-designed studies using appropriate deuterated leucine tracers will continue to provide valuable and accurate data. Future direct comparative studies are warranted to empirically quantify the performance differences between these two important classes of tracers.
References
A Comparative Analysis of L-Leucine (¹⁸O₂) and H₂¹⁸O Labeling Methods for Quantitative Proteomics and Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals: A Guide to Choosing the Right Isotope Labeling Strategy
Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in proteomics and metabolic research, enabling precise quantification of proteins and tracking of metabolic fluxes. Among the various labeling techniques, those utilizing the heavy isotope of oxygen, ¹⁸O, offer distinct advantages. This guide provides a comprehensive comparative analysis of two prominent ¹⁸O-labeling methods: metabolic labeling with L-Leucine (¹⁸O₂) and enzymatic labeling with H₂¹⁸O. We will delve into their underlying principles, experimental workflows, and data outputs, supported by detailed protocols and visual diagrams to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Differences Between L-Leucine (¹⁸O₂) and H₂¹⁸O Labeling
| Feature | L-Leucine (¹⁸O₂) Labeling | H₂¹⁸O Labeling |
| Labeling Principle | In vivo or in cellulo metabolic incorporation of ¹⁸O-labeled leucine into newly synthesized proteins. | In vitro enzymatic incorporation of ¹⁸O from H₂¹⁸O into the C-terminal carboxyl group of peptides during proteolysis.[1][2] |
| Timing of Labeling | During protein synthesis in living cells or organisms. | Post-protein extraction and during enzymatic digestion.[1] |
| Primary Application | Measurement of protein synthesis rates, protein turnover, and metabolic flux analysis. | Relative quantification of protein abundance between different samples.[1][2] |
| Type of Information | Dynamic (rate of synthesis/turnover). | Static (relative abundance at a single time point). |
| Universality | Labels only leucine-containing proteins. | Labels nearly all peptides generated by proteolysis. |
| Sample Type | Cell cultures, living organisms. | Cell lysates, tissue homogenates, biofluids. |
L-Leucine (¹⁸O₂) Metabolic Labeling: Tracing Protein Dynamics
L-Leucine (¹⁸O₂) labeling is a powerful technique for studying the dynamic processes of protein synthesis and degradation. By introducing ¹⁸O-labeled leucine into the cell culture medium or administering it to an organism, researchers can track the incorporation of this heavy isotope into newly synthesized proteins over time. This method is particularly valuable for understanding how cellular proteomes respond to various stimuli, drugs, or disease states.
One of the key applications of L-Leucine (¹⁸O₂) labeling is in the study of the mTOR (mechanistic Target of Rapamycin) signaling pathway. Leucine is a known activator of mTORC1, a central regulator of cell growth and protein synthesis. By using ¹⁸O-labeled leucine, scientists can directly trace the impact of leucine on the synthesis of downstream effector proteins.
Experimental Workflow for L-Leucine (¹⁸O₂) Metabolic Labeling
Detailed Experimental Protocol: L-Leucine (¹⁸O₂) Metabolic Labeling
This protocol is a general guideline for labeling proteins in cultured mammalian cells.
-
Cell Culture Preparation:
-
Culture cells to be studied in their standard growth medium until they reach the desired confluency.
-
One to two hours before labeling, replace the standard medium with a leucine-free medium to deplete the intracellular pool of unlabeled leucine.
-
-
Labeling:
-
Prepare the labeling medium by supplementing the leucine-free medium with L-Leucine (¹⁸O₂) to the desired final concentration.
-
Remove the depletion medium and add the labeling medium to the cells.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the rate of protein synthesis.
-
-
Cell Harvest and Lysis:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.
-
-
Protein Digestion:
-
Quantify the protein concentration in the lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
-
-
Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the incorporation of ¹⁸O into leucine-containing peptides to determine the fraction of newly synthesized proteins at each time point.
-
H₂¹⁸O Enzymatic Labeling: A Snapshot of the Proteome
H₂¹⁸O labeling is a straightforward and cost-effective in vitro method for the relative quantification of proteins. The labeling occurs during the proteolytic digestion of protein samples, where the protease (commonly trypsin) catalyzes the incorporation of two ¹⁸O atoms from H₂¹⁸O into the C-terminal carboxyl group of each newly generated peptide.[1] By comparing the mass spectra of peptides from two different samples, one digested in normal water (H₂¹⁶O) and the other in heavy water (H₂¹⁸O), the relative abundance of each protein can be determined.
This method is highly versatile and can be applied to a wide range of sample types, making it a popular choice for comparative proteomics studies.
Experimental Workflow for H₂¹⁸O Enzymatic Labeling
Detailed Experimental Protocol: H₂¹⁸O Enzymatic Labeling
This protocol provides a general framework for labeling two protein samples for relative quantification.
-
Protein Sample Preparation:
-
Extract proteins from two different samples (e.g., control and treated) using a suitable lysis buffer.
-
Quantify the protein concentration for each sample.
-
Take equal amounts of protein from each sample.
-
-
Reduction and Alkylation:
-
Denature the proteins (e.g., with urea).
-
Reduce the disulfide bonds with dithiothreitol (DTT).
-
Alkylate the cysteine residues with iodoacetamide.
-
-
Enzymatic Digestion and Labeling:
-
Sample 1 (Light): Dilute the protein sample in a digestion buffer prepared with normal H₂¹⁶O. Add trypsin and incubate at 37°C overnight.
-
Sample 2 (Heavy): Lyophilize the protein sample and resuspend it in a digestion buffer prepared with H₂¹⁸O. Add trypsin and incubate at 37°C overnight.
-
-
Sample Pooling and Desalting:
-
Quench the digestion reaction (e.g., by adding formic acid).
-
Mix the "light" and "heavy" peptide samples in a 1:1 ratio.
-
Desalt the combined peptide mixture.
-
-
Mass Spectrometry Analysis:
-
Analyze the mixed peptide sample by LC-MS/MS.
-
-
Data Analysis:
-
Identify peptides and proteins.
-
Calculate the intensity ratio of the ¹⁸O-labeled and ¹⁶O-unlabeled peptide pairs to determine the relative abundance of the corresponding proteins.
-
Performance and Considerations
| Aspect | L-Leucine (¹⁸O₂) Labeling | H₂¹⁸O Labeling |
| Accuracy | High, as labeling occurs in a controlled cellular environment. | Can be affected by incomplete labeling and back-exchange of ¹⁸O with ¹⁶O from the solvent.[1] |
| Precision | Good, but can be influenced by metabolic variations between cells. | Generally good, but requires careful control of digestion conditions. |
| Cost | Can be expensive due to the cost of ¹⁸O-labeled amino acids and specialized cell culture media. | Relatively low cost, with H₂¹⁸O being the main reagent. |
| Throughput | Lower, as it often involves time-course experiments. | Higher, as multiple samples can be processed in parallel. |
| Complexity | More complex due to the need for cell culture and potential metabolic pathway considerations. | Simpler workflow, primarily involving standard proteomics sample preparation steps. |
Conclusion: Making the Right Choice
The choice between L-Leucine (¹⁸O₂) and H₂¹⁸O labeling hinges on the specific biological question being addressed.
-
For studying dynamic cellular processes such as protein synthesis, degradation, and metabolic flux, L-Leucine (¹⁸O₂) labeling is the method of choice. Its ability to provide temporal information on the proteome makes it invaluable for understanding the mechanisms of drug action, cellular responses to stress, and disease progression.
-
For high-throughput relative quantification of protein abundance between different states, H₂¹⁸O labeling offers a cost-effective and versatile solution. Its simple in vitro workflow is well-suited for biomarker discovery and comparative proteomics studies across a wide range of sample types.
By carefully considering the principles, protocols, and performance characteristics outlined in this guide, researchers can confidently select the ¹⁸O-labeling strategy that will best illuminate their biological inquiries.
References
A Guide to Statistical Methods for Comparing Data from Different Isotopic Labels
Comparison of Statistical Methods
The choice of statistical method depends heavily on the experimental design, the type of isotopic labeling used, and the specific research question. Below is a comparison of common statistical methods employed in the analysis of isotopic labeling data.
| Method | Description | Primary Application | Key Assumptions | Pros | Cons | Recommended Software |
| Student's t-test | A statistical hypothesis test used to determine if there is a significant difference between the means of two groups.[3][4] | Comparing two conditions in metabolomics or targeted proteomics.[3] | Data are independent, normally distributed, and have similar variances. | Simple to implement and interpret for pairwise comparisons. | Not suitable for comparing more than two groups; sensitive to outliers. | GraphPad Prism, R, Python (scipy.stats) |
| Analysis of Variance (ANOVA) | A statistical test used to analyze the differences among group means in a sample.[3][5] | Comparing more than two experimental conditions.[3] | Data are independent, normally distributed, and groups have equal variances. | Allows for the comparison of multiple groups simultaneously, reducing the chance of Type I errors. | Does not identify which specific groups are different from each other (requires post-hoc tests). | R, Python, SPSS, SAS |
| Linear Mixed-Effects Models | Statistical models that incorporate both fixed effects (experimental variables) and random effects (e.g., biological or technical variability). | Complex experimental designs with multiple sources of variation, such as time-course studies or experiments with multiple batches. | Residuals are normally distributed. | Flexible in handling complex data structures and missing data. | Can be computationally intensive and require a good understanding of the underlying statistical principles. | R (lme4, nlme), SAS (PROC MIXED) |
| Benjamini-Hochberg Procedure (FDR Correction) | A method used to control the false discovery rate when performing multiple hypothesis tests.[3] | Large-scale proteomics and metabolomics studies where thousands of proteins or metabolites are tested simultaneously.[3] | Assumes that the p-values for the null hypotheses are uniformly distributed. | More powerful than controlling the family-wise error rate, increasing the ability to detect true positives. | May not be stringent enough for all applications. | R, Python (statsmodels) |
| Bayesian Mixing Models | Statistical models that use Bayes' theorem to estimate the proportional contributions of different sources to a mixture, based on their isotopic signatures.[6] | Primarily used in ecology for diet analysis, but principles can be applied to metabolic flux analysis. | Requires the definition of prior probability distributions for the source contributions. | Can incorporate prior knowledge and quantify uncertainty in the estimated proportions.[6] | Can be complex to set up and interpret; results can be sensitive to the choice of priors. | R (MixSIAR)[6] |
Experimental Protocols and Statistical Workflows
The statistical analysis of isotopic labeling data is intrinsically linked to the experimental design. A well-designed experiment will facilitate a more robust statistical analysis.
General Experimental Workflow for Isotopic Labeling
The following diagram outlines a general workflow for a typical isotopic labeling experiment, from sample preparation to statistical analysis.
Detailed Methodologies
1. SILAC-based Proteomics Experiment
-
Objective: To quantify relative protein abundance changes between two cell populations (e.g., control vs. treated).
-
Protocol:
-
Culture one cell population in "light" media (containing standard arginine and lysine) and the other in "heavy" media (containing 13C-labeled arginine and lysine).
-
After treatment, harvest the cells and combine equal amounts of protein from each population.
-
Digest the mixed protein sample with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Statistical Analysis:
-
Identify peptide pairs (light and heavy) and calculate the heavy/light ratio for each peptide.
-
Normalize the log2-transformed ratios to have a median of zero.
-
For each protein, calculate the average and standard deviation of the ratios of its constituent peptides.
-
Perform a one-sample t-test on the log2-transformed protein ratios to determine if they are significantly different from zero (i.e., no change).
-
Apply a Benjamini-Hochberg correction to the p-values to account for multiple testing.
-
2. 13C-based Metabolomics Tracing Experiment
-
Objective: To trace the metabolic fate of a 13C-labeled substrate (e.g., glucose) and identify changes in metabolic pathways between different conditions.
-
Protocol:
-
Culture cells in media containing a 13C-labeled substrate.
-
Harvest cells at different time points to capture the dynamics of label incorporation.
-
Extract metabolites and analyze them by GC-MS or LC-MS.
-
-
Statistical Analysis:
-
Determine the mass isotopologue distribution (MID) for each metabolite of interest.
-
Calculate the fractional enrichment of 13C in each metabolite.
-
For comparisons between two conditions at a specific time point, use an unpaired Student's t-test for each metabolite's fractional enrichment.[7]
-
For time-course data, two-way ANOVA can be used to assess the impact of time and experimental condition on label incorporation.[7]
-
Correct for multiple comparisons using a method like the Benjamini-Hochberg procedure.[3]
-
Choosing the Right Statistical Method
The selection of an appropriate statistical method is crucial for the valid interpretation of isotopic labeling data. The following decision tree provides a guide for choosing a suitable statistical approach based on the experimental design.
References
- 1. General statistical framework for quantitative proteomics by stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pnas.org [pnas.org]
A Comparative Guide to Metabolic Tracers for Measuring Muscle Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used metabolic tracers for the measurement of muscle protein synthesis (MPS). While the initial focus was on L-leucine (¹⁸O₂), a thorough literature review revealed a lack of substantial research demonstrating its application in this specific context. Therefore, this document will focus on the well-established and validated tracers: stable isotope-labeled amino acids, primarily L-[1-¹³C]leucine and L-[ring-²H₅]phenylalanine, and Deuterium Oxide (D₂O).
Introduction to Metabolic Tracers in Protein Synthesis Research
The study of muscle protein synthesis is crucial for understanding muscle growth, atrophy, and the effects of various interventions such as nutrition, exercise, and pharmaceuticals. Metabolic tracers are indispensable tools in this field, allowing for the dynamic measurement of the rate at which new proteins are synthesized. These tracers are typically stable, non-radioactive isotopes that are incorporated into newly synthesized proteins, and their enrichment can be measured using mass spectrometry.
The ideal tracer for measuring MPS should be safe, accurate, and its methodology well-validated. The choice of tracer often depends on the specific research question, the duration of the measurement period, and the available analytical equipment.
Comparison of Leading Tracers for Muscle Protein Synthesis
The following sections detail the principles, advantages, and limitations of the most commonly employed tracers for MPS studies.
Stable Isotope-Labeled Amino Acids
Stable isotope-labeled amino acids, such as L-[1-¹³C]leucine and L-[ring-²H₅]phenylalanine, are considered the gold standard for acute measurements of MPS. The fundamental principle involves the intravenous infusion of the labeled amino acid, which enters the free amino acid pool within the muscle. As new proteins are synthesized, these labeled amino acids are incorporated. By measuring the enrichment of the tracer in muscle protein over time, relative to the precursor pool enrichment (typically the free amino acid pool in the muscle or blood), the fractional synthetic rate (FSR) of the muscle protein can be calculated.
| Tracer | Principle of Measurement | Advantages | Disadvantages | Primary Application |
| L-[1-¹³C]leucine | Measures the incorporation of ¹³C-labeled leucine into newly synthesized muscle proteins. Leucine is a key essential amino acid that also acts as a signaling molecule to stimulate protein synthesis. | Direct measure of protein synthesis. Well-established methodology. Provides insights into leucine's specific role in anabolism. | Requires intravenous infusion and muscle biopsies. Relatively short-term measurements (hours). Precursor pool definition can be complex. | Acute studies on the effects of nutrition, exercise, and pharmacological interventions on MPS. |
| L-[ring-²H₅]phenylalanine | Measures the incorporation of deuterated phenylalanine into new muscle proteins. Phenylalanine is an essential amino acid that is not oxidized in the muscle, simplifying kinetic modeling. | Not oxidized in muscle, simplifying the metabolic model. Well-validated tracer for MPS. | Requires intravenous infusion and muscle biopsies. Similar to labeled leucine, it is best suited for short-term studies. | Acute measurements of MPS in response to various stimuli, often used as a reliable alternative to labeled leucine. |
Deuterium Oxide (D₂O)
Deuterium oxide, or heavy water, is a tracer that has seen a resurgence in use for measuring protein synthesis over longer periods. When D₂O is consumed, the deuterium is incorporated into the body water pool and then into non-essential amino acids as they are synthesized. These deuterated amino acids are then incorporated into newly synthesized proteins. The rate of deuterium incorporation into muscle protein provides a measure of the average protein synthesis rate over the labeling period.
| Tracer | Principle of Measurement | Advantages | Disadvantages | Primary Application |
| Deuterium Oxide (D₂O) | Measures the incorporation of deuterium from body water into non-essential amino acids and subsequently into newly synthesized proteins. | Allows for long-term measurements (days to weeks). Oral administration is non-invasive. Reflects "free-living" conditions. | Indirectly labels proteins via non-essential amino acid synthesis. Requires a longer time to see significant enrichment. Assumes a steady state over the measurement period. | Chronic studies on the cumulative effects of lifestyle interventions (diet, training) on MPS. |
Experimental Protocols
Primed Constant Infusion of Labeled Amino Acids
This is the classical method for determining the fractional synthetic rate (FSR) of muscle proteins over a period of several hours.
-
Subject Preparation: Subjects typically fast overnight. Catheters are inserted into an antecubital vein for tracer infusion and into a vein of the contralateral heated hand for arterialized venous blood sampling.
-
Priming Dose: A priming bolus of the labeled amino acid (e.g., L-[1-¹³C]leucine) is administered to rapidly achieve isotopic equilibrium in the body's free amino acid pools.
-
Constant Infusion: A continuous intravenous infusion of the tracer is maintained at a constant rate for the duration of the experiment (typically 3-6 hours).
-
Biological Sampling:
-
Blood Samples: Arterialized venous blood samples are collected at regular intervals to determine the isotopic enrichment of the tracer in the plasma, which can serve as a surrogate for the precursor pool.
-
Muscle Biopsies: Muscle tissue samples are obtained (commonly from the vastus lateralis) at the beginning and end of the infusion period. These biopsies are used to measure the incorporation of the labeled amino acid into mixed muscle protein.
-
-
Sample Analysis:
-
Plasma samples are analyzed for tracer enrichment using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Muscle tissue is processed to isolate protein-bound amino acids, and their isotopic enrichment is determined, often by GC-Combustion-Isotope Ratio MS (GC-C-IRMS) for high precision.
-
-
FSR Calculation: The FSR is calculated using the formula: FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100 Where E₂ and E₁ are the enrichments of the tracer in the protein-bound pool at two time points, Eₚ is the average enrichment of the precursor pool (e.g., plasma or intracellular free amino acid), and t is the time between the biopsies.
Deuterium Oxide (D₂O) Labeling Protocol
This method is suited for measuring integrated MPS over days or weeks.
-
Baseline Sample: A baseline saliva or blood sample is collected to determine the natural background abundance of deuterium.
-
D₂O Administration: A bolus of a known amount of D₂O (e.g., 70% or 99% atom percent excess) is consumed orally by the subject. The dose is calculated based on the subject's estimated total body water.
-
Equilibration: The D₂O is allowed to equilibrate with the body water pool over a period of a few hours.
-
Follow-up Sampling: Saliva or blood samples are collected periodically (e.g., daily for the first week, then weekly) to monitor the body water deuterium enrichment.
-
Muscle Biopsy: A muscle biopsy is taken at the end of the study period to measure the incorporation of deuterium into muscle protein. For a time-course, multiple biopsies can be taken.
-
Sample Analysis:
-
Body water enrichment is measured from saliva or blood using isotope ratio mass spectrometry (IRMS) or other suitable techniques.
-
Muscle protein is hydrolyzed, and the deuterium enrichment of specific amino acids (typically alanine) is determined by GC-pyrolysis-IRMS.
-
-
Calculation of Synthesis Rate: The rate of protein synthesis is calculated based on the rate of deuterium incorporation into protein-bound amino acids, taking into account the average body water enrichment over the study period.
Signaling Pathways and Experimental Workflows
mTOR Signaling Pathway Activated by Leucine
Leucine is not only a building block for new proteins but also a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway leading to muscle protein synthesis.
General Workflow for a Stable Isotope Tracer Study
The following diagram outlines the typical steps involved in a clinical study using stable isotope tracers to measure muscle protein synthesis.
Caption: A simplified workflow for a human muscle protein synthesis study using stable isotope tracers.
Conclusion
The measurement of muscle protein synthesis is a dynamic field, with several well-validated tracer methodologies available to researchers. While L-leucine (¹⁸O₂) does not appear to be a commonly used tracer for this application based on current literature, stable isotope-labeled amino acids like L-[1-¹³C]leucine and L-[ring-²H₅]phenylalanine remain the methods of choice for acute, detailed mechanistic studies. For long-term, integrated measurements of protein synthesis in free-living conditions, Deuterium Oxide (D₂O) offers a powerful and less invasive alternative. The selection of the most appropriate tracer and methodology should be guided by the specific research question, the desired measurement timeframe, and the available resources. This guide provides a foundational understanding to aid researchers in making informed decisions for their studies of muscle protein metabolism.
A Researcher's Guide to Metabolic Labeling: A Cost-Benefit Analysis of L-Leucine (¹⁸O₂) vs. Alternative Techniques
In the dynamic fields of proteomics and drug development, accurately quantifying changes in the proteome is paramount. Metabolic labeling, a powerful technique that incorporates stable isotopes into newly synthesized proteins, offers a direct window into cellular dynamics. The choice of labeling strategy, however, involves a critical trade-off between cost, experimental complexity, and the specific biological question at hand. This guide provides an objective comparison of metabolic labeling using L-Leucine (¹⁸O₂) against two other widely used techniques: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) and global ¹⁵N labeling.
Principles of Metabolic Labeling
Metabolic labeling strategies rely on introducing isotopically "heavy" precursors into the cellular environment (e.g., cell culture media or diet). As cells grow and synthesize new proteins, these heavy isotopes are incorporated into the peptide backbone. By comparing the mass spectra of "heavy" (labeled) and "light" (unlabeled) samples, researchers can precisely quantify changes in protein abundance and turnover.
Quantitative Comparison of Labeling Techniques
The selection of a metabolic labeling reagent is often governed by budget, experimental model, and the desired scope of the analysis. The following tables break down the key cost and performance differences between L-Leucine (¹⁸O₂), SILAC, and ¹⁵N labeling.
Table 1: Estimated Cost Analysis
This table provides an approximate cost comparison for the core labeling reagents. Prices are based on representative vendor listings and are subject to change. The cost for L-Leucine (¹⁸O₂) is inferred to be in a similar range as other isotopically labeled amino acids due to complex synthesis, though direct vendor pricing is not widely available.
| Reagent/Factor | L-Leucine (¹⁸O₂) | SILAC (e.g., ¹³C₆ L-Arginine) | Global ¹⁵N Labeling (¹⁵NH₄Cl) |
| Primary Reagent | L-Leucine (¹⁸O₂) | "Heavy" Arginine & Lysine (e.g., ¹³C, ¹⁵N) | ¹⁵N-labeled salt (e.g., ¹⁵NH₄Cl) |
| Estimated Cost/Gram | ~$8,000 - $14,000 (inferred) | ~$8,700 - $13,100[1] | ~$60 - $95[1][2] |
| Supporting Media | Requires custom leucine-free media | Requires custom arginine/lysine-free media | Requires custom nitrogen-free minimal media |
| Overall Cost | High | High | Moderate |
Table 2: Performance Metrics and Applicability
This table compares the key experimental features and limitations of each technique.
| Metric | L-Leucine (¹⁸O₂) | SILAC | Global ¹⁵N Labeling |
| Labeling Principle | Incorporation of a specific heavy amino acid | Incorporation of specific heavy amino acids (Arg/Lys) | Incorporation of heavy nitrogen into all amino acids |
| Applicability | Cell culture, potentially in vivo | Primarily cell culture | Cell culture, whole organisms (in vivo) |
| Labeling Efficiency | High (>95%) with sufficient cell divisions | High (>95%) with sufficient cell divisions | High, but can be slower to reach equilibrium |
| Metabolic Perturbation | Low; chemically identical to natural leucine | Low; chemically identical to natural amino acids | Potential for subtle isotope effects on metabolism |
| Data Complexity | Simple; fixed mass shift per leucine-containing peptide | Simple; fixed mass shift per arginine/lysine-containing peptide | Complex; variable mass shift depending on nitrogen count |
| Multiplexing | Typically 2-plex (heavy vs. light) | Typically 2 or 3-plex (light, medium, heavy) | 2-plex (heavy vs. light) |
| Protein Coverage | Limited to leucine-containing proteins | High; nearly all proteins contain Arg or Lys | Comprehensive; all proteins are labeled |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and its biological context is crucial for understanding and implementing these techniques. The following diagrams, created using the DOT language, illustrate a typical metabolic labeling workflow and a relevant biological pathway that can be studied using this approach.
Metabolic Labeling Workflow
The general workflow for amino acid-based metabolic labeling, such as with L-Leucine (¹⁸O₂) or SILAC, involves parallel cell culture, followed by sample combination, processing, and mass spectrometry analysis.
Caption: Workflow for SILAC or L-Leucine (¹⁸O₂) labeling.
mTOR Signaling and Protein Synthesis
L-Leucine is a critical activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth and protein synthesis. Metabolic labeling is an ideal method to quantify the downstream effects of mTOR activation on the proteome.
Caption: Leucine activates mTORC1 to promote protein synthesis.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are summarized protocols for amino acid-based and global ¹⁵N metabolic labeling.
Protocol 1: Amino Acid-Based Metabolic Labeling (SILAC / L-Leucine ¹⁸O₂)
This protocol is designed for adherent cells in culture.
-
Media Preparation: Prepare custom cell culture medium lacking the natural ("light") version of the amino acid to be labeled (e.g., Leucine-free DMEM). Supplement one batch with the "light" amino acid (Control) and another with the "heavy" isotope-labeled amino acid (e.g., L-Leucine (¹⁸O₂) or ¹³C₆-L-Arginine) (Experimental).
-
Cell Adaptation: Culture cells for at least five to six passages in the respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the desired experimental conditions (e.g., drug treatment) to the "heavy" labeled cells, while maintaining the "light" labeled cells as a control.
-
Harvesting and Lysis: Wash cells with PBS, then harvest and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA). Combine equal amounts of protein from each lysate (typically 1:1 ratio).
-
Protein Digestion: Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin overnight at 37°C.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer (e.g., Orbitrap). The instrument will detect pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotope.
-
Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and proteins and to calculate the intensity ratios of heavy/light peptide pairs for relative protein quantification.
Protocol 2: Global ¹⁵N Metabolic Labeling
This protocol is suitable for organisms that can be grown on a defined medium, such as bacteria, yeast, or algae.
-
Media Preparation: Prepare a minimal defined medium where the sole nitrogen source is a ¹⁵N-labeled salt, such as ¹⁵NH₄Cl (heavy medium). Prepare an identical medium with natural abundance ¹⁴NH₄Cl (light medium).
-
Culture Growth: Grow the organism in the respective light and heavy media for a sufficient number of generations to achieve near-complete labeling (>98%).
-
Experimental Treatment: Apply experimental conditions to one culture.
-
Harvest and Analysis: Harvest the cells, extract proteins, and process for mass spectrometry as described in Protocol 1 (Steps 4-9). The data analysis software must be configured to search for variable mass shifts corresponding to the number of nitrogen atoms in each identified peptide.
Conclusion and Recommendations
The choice between L-Leucine (¹⁸O₂), SILAC, and ¹⁵N labeling hinges on a balance of cost, experimental goals, and the biological system under investigation.
-
L-Leucine (¹⁸O₂) and SILAC: These methods are the gold standard for quantitative proteomics in cell culture . Their primary advantages are high labeling efficiency, low potential for metabolic perturbation, and relatively straightforward data analysis due to fixed mass shifts. The main drawback is the high cost of labeled amino acids and specialized media, which generally limits their application for large-scale or whole-organism studies. SILAC's use of arginine and lysine provides broader proteome coverage than using leucine alone.
-
Global ¹⁵N Labeling: This technique is significantly more cost-effective and is well-suited for whole-organism studies (in vivo) where providing a labeled diet is feasible. It offers the most comprehensive labeling, as every protein will incorporate the isotope. However, the data analysis is more complex because the mass shift for each peptide is variable, depending on its amino acid sequence. Furthermore, there is a small possibility of systemic isotope effects on the organism's metabolism.
Recommendation: For researchers conducting quantitative proteomics in cell culture with a sufficient budget, SILAC remains the most robust and widely validated method due to its high accuracy and comprehensive coverage. L-Leucine (¹⁸O₂) labeling is a viable, though less common, alternative, particularly if the focus is on leucine-specific metabolic pathways like mTOR signaling. For in vivo studies in model organisms or when cost is a primary constraint, global ¹⁵N labeling offers a powerful and economical solution, provided the necessary expertise in complex data analysis is available.
References
Safety Operating Guide
Proper Disposal of L-LEUCINE (18O2): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of L-LEUCINE (18O2), a non-radioactive, stable isotope-labeled amino acid. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
I. Immediate Safety Considerations
Before initiating any disposal procedures, it is crucial to be familiar with the safety profile of L-LEUCINE (18O2). While it is not classified as a hazardous substance, standard laboratory precautions should always be observed.
| Hazard Information | Handling Precautions |
| Health Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| First Aid Measures | In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, wash out mouth with water. Seek medical attention if symptoms persist. |
II. Step-by-Step Disposal Protocol
The disposal of L-LEUCINE (18O2) should be conducted in a manner that is consistent with the disposal of non-hazardous chemical waste. However, it is imperative to consult your institution's specific waste management guidelines, as regulations can vary.
-
Container Preparation :
-
Ensure the original container of L-LEUCINE (18O2) is securely sealed.
-
If the material has been transferred to a different container, ensure it is clearly and accurately labeled with the full chemical name, including the isotopic label (L-LEUCINE (18O2)), and any relevant hazard information.
-
-
Waste Collection :
-
For unused or waste L-LEUCINE (18O2), it should be collected for disposal as an unused product.[1]
-
Do not mix L-LEUCINE (18O2) with other chemical waste unless explicitly permitted by your institution's waste management protocols.
-
-
Spill Management :
-
In the event of a spill, avoid dust formation.
-
Carefully sweep up the solid material and place it into a suitable, closed container for disposal.
-
-
Final Disposal :
-
The sealed container of waste L-LEUCINE (18O2) should be transferred to your institution's designated chemical waste storage area.
-
Arrange for collection by a licensed professional waste disposal service.[1] It is essential to provide the waste disposal service with accurate information about the chemical.
-
Waste materials should be disposed of in accordance with local and national regulations.[1]
-
III. Experimental Workflow for Disposal
The logical flow for the proper disposal of L-LEUCINE (18O2) from the laboratory to its final disposition is illustrated below. This workflow emphasizes the importance of following institutional and regulatory guidelines at each stage.
IV. Key Relationships in Disposal Decision-Making
The proper disposal of any chemical, including isotopically labeled compounds, involves a hierarchy of considerations, from immediate safety to regulatory compliance. The following diagram outlines these key relationships.
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of L-LEUCINE (18O2), thereby contributing to a secure and environmentally responsible research environment. Always prioritize safety and consult your institution's specific protocols before handling any chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-LEUCINE (18O2)
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of L-LEUCINE (18O2). Adherence to these procedures is essential for ensuring a safe laboratory environment and maintaining the integrity of your research. This guide is intended for researchers, scientists, and drug development professionals.
L-LEUCINE (18O2) is a stable isotope-labeled amino acid. While not radioactive, proper handling procedures are necessary to prevent contamination and ensure personnel safety. The chemical properties of L-LEUCINE (18O2) are identical to that of L-leucine.
Personal Protective Equipment (PPE)
When handling L-LEUCINE (18O2), the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of the powder.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides chemical resistance and prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and accidental splashes. |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Not generally required | Use a NIOSH-approved respirator if handling large quantities or if dust is generated. |
Operational Plan: From Receipt to Use
A systematic approach to handling L-LEUCINE (18O2) minimizes risk and prevents cross-contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry place, away from strong oxidizing agents.[1]
-
Keep the container tightly sealed to prevent absorption of moisture.
2. Preparation and Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the powder, to minimize inhalation of dust.
-
Avoid contact with eyes and skin.[1]
-
Wash hands thoroughly after handling the compound.[1]
3. In Case of a Spill:
-
For small spills, carefully wipe up the powder with a damp cloth or paper towel to avoid generating dust.
-
Place the cleanup materials in a sealed bag for disposal.[1]
-
Clean the spill area with soap and water.[1]
Disposal Plan
As L-LEUCINE (18O2) is a non-radioactive, low-hazard compound, disposal is straightforward but must comply with local regulations.
-
Waste Collection: Collect waste L-LEUCINE (18O2) and any contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. One suggested method for disposal of amino acids is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
Quantitative Data
Currently, there are no established occupational exposure limits (OELs) specific to L-leucine by major regulatory agencies. In the absence of a specific OEL, it is good industrial hygiene practice to minimize exposure to any chemical agent.
| Parameter | Value | Source |
| Occupational Exposure Limit (OEL) | Not Established | N/A |
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling of L-LEUCINE (18O2) in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
